gamma-Oryzanol
Descripción
oryzanol a is a natural product found in Krameria bicolor, Krameria grayi, and other organisms with data available.
Structure
3D Structure
Propiedades
IUPAC Name |
[(1S,3R,6S,8R,11S,12S,15R,16R)-7,7,12,16-tetramethyl-15-[(2R)-6-methylhept-5-en-2-yl]-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H58O4/c1-26(2)10-9-11-27(3)29-18-20-38(7)33-16-15-32-36(4,5)34(19-21-39(32)25-40(33,39)23-22-37(29,38)6)44-35(42)17-13-28-12-14-30(41)31(24-28)43-8/h10,12-14,17,24,27,29,32-34,41H,9,11,15-16,18-23,25H2,1-8H3/b17-13+/t27-,29-,32+,33+,34+,37-,38+,39-,40+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FODTZLFLDFKIQH-FSVGXZBPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC=C(C)C)C1CCC2(C1(CCC34C2CCC5C3(C4)CCC(C5(C)C)OC(=O)C=CC6=CC(=C(C=C6)O)OC)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC=C(C)C)[C@H]1CC[C@@]2([C@@]1(CC[C@]34[C@H]2CC[C@@H]5[C@]3(C4)CC[C@@H](C5(C)C)OC(=O)/C=C/C6=CC(=C(C=C6)O)OC)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H58O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
602.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
11042-64-1, 21238-33-5 | |
| Record name | Gamma oryzanol [JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011042641 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oryzanol A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021238335 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (3β)-9,19-cyclolanost-24-en-3-yl 4-hydroxy-3-methoxycinnamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.244 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | γ-Oryzanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.371 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ORYZANOL A | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3PQR2YON9T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Discovery and Isolation of Gamma-Oryzanol from Rice Bran: A Technical Guide
Executive Summary
Gamma-oryzanol (B192022), a mixture of ferulic acid esters of sterols and triterpene alcohols, is a high-value bioactive compound predominantly found in rice bran. Since its initial discovery, it has garnered significant attention for its diverse pharmacological properties, including antioxidant, anti-inflammatory, and cholesterol-lowering effects. This technical guide provides an in-depth overview of the historical discovery and the evolution of isolation and purification techniques for this compound from rice bran. It details comprehensive experimental protocols for various extraction and purification methodologies and presents quantitative data to compare their efficiencies. Furthermore, this guide elucidates the key signaling pathways through which this compound exerts its biological effects, offering valuable insights for researchers and professionals in the field of drug development.
Discovery and Historical Context
This compound was first reported in 1954 by Kaneko and Tsuchiya, who identified its nutritional benefits in animals.[1] Initially, it was believed to be a single compound.[2] However, subsequent research revealed that this compound is, in fact, a complex mixture of ferulic acid esters of phytosterols (B1254722) and triterpene alcohols.[2][3] This discovery paved the way for extensive research into its individual components and their synergistic bioactivities. Over the years, its therapeutic potential has been increasingly recognized, leading to its use in pharmaceuticals and nutraceuticals for conditions such as hyperlipidemia and menopausal symptoms.[1]
Experimental Protocols for Isolation and Purification
The extraction and purification of this compound from rice bran are critical steps in obtaining a high-purity compound for research and commercial applications. Various methods have been developed, each with its own set of advantages and limitations.
Solvent Extraction
Solvent extraction remains a widely used method for obtaining this compound from rice bran due to its simplicity and scalability. The choice of solvent significantly impacts the yield and purity of the extracted compound.
Protocol 1: Hexane (B92381) and Isopropanol (B130326) Extraction
This method utilizes a mixture of hexane and isopropanol to efficiently extract this compound.
-
Sample Preparation: 10 g of rice bran is suspended in 50 mL of distilled water, followed by the addition of 2 g of ascorbic acid to prevent oxidation.
-
Extraction: The mixture is vortexed and incubated at 40°C for 40 minutes. 75 mL of a hexane:isopropanol (1:3 v/v) mixture is added, and the suspension is vortexed for 30 seconds.
-
Separation: The mixture is centrifuged at 1320 x g for 15 minutes. The organic layer is collected using a separatory funnel.
-
Re-extraction: The residue is re-extracted with 10 mL of the hexane:isopropanol mixture, and the process is repeated.
-
Solvent Evaporation: The combined organic layers are evaporated using a rotary evaporator at 70°C to yield the crude this compound extract.[4][5]
Protocol 2: Maceration with Different Organic Solvents
Maceration is a simple soaking technique effective for preliminary extraction.
-
Sample to Solvent Ratio: Mix rice bran with a solvent (e.g., acetone, hexane, or ethyl acetate) in a 1:4 (g/mL) ratio in a flask.
-
Extraction: The flask is placed on a shaker at 200 rpm for 60 minutes at 30°C.
-
Solvent Removal: The solvent is removed from the extract using a rotary evaporator to obtain the crude rice bran oil containing this compound.[6]
Supercritical Fluid Extraction (SFE)
Supercritical fluid extraction, primarily using carbon dioxide (CO2), is a green technology that offers high selectivity and yields pure extracts without residual organic solvents.
Protocol 3: Supercritical CO2 Extraction
-
System Parameters: The extraction is performed using a supercritical fluid extractor with the following optimized conditions:
-
Pressure: 500 bar
-
Temperature: 62°C
-
-
Extraction Process: Pressurized and heated CO2 is passed through a vessel containing the rice bran, selectively dissolving the this compound.
-
Collection: The pressure is then reduced, causing the CO2 to return to its gaseous state and leaving behind the this compound extract. This method has been shown to yield up to 36.6 mg of this compound per gram of extract.[7][8] A higher yield of 5.39 mg/g of rice bran was achieved at 50°C and 680 atm for 25 minutes.[9]
Purification Techniques
Following initial extraction, further purification is necessary to isolate high-purity this compound.
Protocol 4: Column Chromatography
This technique separates compounds based on their differential adsorption to a stationary phase.
-
Column Preparation: A glass column (2.5 cm x 25 cm) is packed with 20 g of silica (B1680970) gel (grade 62).
-
Sample Loading: The crude extract is dissolved in a small amount of the initial mobile phase and loaded onto the column.
-
Elution: A step-gradient elution is performed using hexane and ethyl acetate (B1210297) mixtures:
-
Initially, flush with 50 mL of hexane:ethyl acetate (9:1 v/v).
-
Collect the eluant with 50 mL of hexane:ethyl acetate (7:3 v/v).
-
Wash the column with 50 mL of hexane:ethyl acetate (1:1 v/v) to obtain semi-purified this compound.[2]
-
Further purification can achieve over 95% purity with a yield of up to 90% using a step-gradient of 85:15 followed by 75:25 (v/v) hexane:ethyl acetate.[10][11][12]
-
Protocol 5: High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for the final purification and quantification of this compound.
-
System: A preparative normal-phase HPLC system is used for purification, while a reverse-phase system is used for separating individual components.
-
Normal-Phase HPLC (Purification):
-
Column: Silica column.
-
Mobile Phase: 4% ethyl acetate in hexane.
-
Flow Rate: 21.6 mL/min.
-
Detection: UV at 330 nm.[1]
-
-
Reverse-Phase HPLC (Component Separation):
Quantitative Data Summary
The efficiency of different extraction and purification methods can be compared based on the yield and purity of the obtained this compound.
| Extraction Method | Solvent/Conditions | Temperature | Time | Yield of this compound | Reference |
| Solvent Extraction | Hexane:Isopropanol (1:3) | 40°C | 40 min | 13.98 mg/g of rice bran | [4][5] |
| Solvent Extraction | Hexane:Isopropanol (1:1) | 60°C | 45-60 min | 1.68 mg/g of rice bran | [15] |
| Supercritical Fluid Extraction | CO2 | 62°C | - | 36.6 mg/g of extract | [7][8] |
| Supercritical Fluid Extraction | CO2 | 50°C | 25 min | 5.39 mg/g of rice bran | [9] |
| Purification Method | Stationary Phase | Mobile Phase | Purity | Yield | Reference |
| Column Chromatography | Silica Gel | Hexane:Ethyl Acetate (step gradient) | >95% | 90% | [10][11][12] |
| Two-stage Crystallization | - | - | 93-95% | 59% | [1] |
Key Signaling Pathways
This compound's diverse health benefits are attributed to its modulation of several key signaling pathways. Understanding these mechanisms is crucial for targeted drug development.
Antioxidant Effects via the Nrf2 Pathway
This compound exhibits potent antioxidant properties by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress or in the presence of activators like this compound, Nrf2 dissociates from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, upregulating their expression. This leads to an increased synthesis of protective enzymes such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutathione (B108866) S-transferase (GST), thereby enhancing the cell's capacity to neutralize reactive oxygen species (ROS).[1][2][7][10]
Caption: this compound activates the Nrf2 antioxidant pathway.
Anti-inflammatory Effects via the NF-κB Pathway
Chronic inflammation is a hallmark of many diseases. This compound exerts anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Inflammatory stimuli, such as lipopolysaccharide (LPS), trigger the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus. In the nucleus, NF-κB promotes the transcription of pro-inflammatory genes, including cytokines (e.g., TNF-α, IL-6) and adhesion molecules. This compound can inhibit the degradation of IκB, thereby preventing the nuclear translocation of NF-κB and suppressing the expression of inflammatory mediators.[8][9][11]
Caption: this compound inhibits the NF-κB inflammatory pathway.
Cholesterol-Lowering Effects via HMG-CoA Reductase Pathway
This compound's ability to lower cholesterol levels is one of its most well-documented effects. One of the primary mechanisms is the inhibition of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway. By inhibiting this enzyme, this compound reduces the endogenous production of cholesterol in the liver. Additionally, this compound has been shown to decrease the intestinal absorption of dietary cholesterol.[4][5][12][15] This dual action makes it an effective agent for managing hypercholesterolemia.
Caption: this compound inhibits HMG-CoA reductase in cholesterol synthesis.
Conclusion and Future Directions
This compound stands out as a promising multi-target bioactive compound with significant potential in the pharmaceutical and nutraceutical industries. The methodologies for its extraction and purification have evolved to yield high-purity compounds suitable for clinical investigation and product formulation. The elucidation of its mechanisms of action through key signaling pathways, such as Nrf2, NF-κB, and HMG-CoA reductase, provides a solid scientific basis for its therapeutic applications. Future research should focus on clinical trials to further validate its efficacy in various human diseases, as well as on the development of advanced delivery systems to enhance its bioavailability and therapeutic effectiveness.
References
- 1. researchgate.net [researchgate.net]
- 2. Characterization of the Antioxidant Effects of γ-Oryzanol: Involvement of the Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound protects human liver cell (L02) from hydrogen peroxide-induced oxidative damage through regulation of the MAPK/Nrf2 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of this compound on the bioaccessibility and synthesis of cholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Gamma Oryzanol? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. Characterization of the Antioxidant Effects of γ-Oryzanol: Involvement of the Nrf2 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. scispace.com [scispace.com]
- 11. mdpi.com [mdpi.com]
- 12. Biochemical, Biological, and Clinical Properties of γ-Oryzanol - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Gamma oryzanol modulates hepatic lipids expression and regulates integrated pathways in liver disease pathophysiology under a high sugar fat diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
A Technical Guide to the Physicochemical Properties of Gamma-Oryzanol Components
For Researchers, Scientists, and Drug Development Professionals
Gamma-oryzanol (B192022), a mixture of ferulic acid esters of sterols and triterpene alcohols, is a value-added bioactive compound primarily extracted from rice bran oil.[1] Its constituent components are of significant interest to the pharmaceutical and nutraceutical industries due to their potent antioxidant, anti-inflammatory, and cholesterol-lowering properties.[1] This technical guide provides an in-depth overview of the core physicochemical properties of the major components of this compound, detailed experimental protocols for their characterization, and a visualization of the key biological pathways they modulate.
Core Components and Physicochemical Data
This compound is not a single compound but a composite of several molecules, with four components typically being the most abundant: Cycloartenyl Ferulate, 24-Methylene Cycloartanyl Ferulate, Campesteryl Ferulate, and β-Sitosteryl Ferulate.[1] The physicochemical characteristics of these lipophilic molecules are critical for understanding their stability, solubility, bioavailability, and for the development of effective extraction, purification, and formulation strategies.
The quantitative physicochemical data for these primary components are summarized in the table below for ease of comparison.
| Property | Cycloartenyl Ferulate | 24-Methylene Cycloartanyl Ferulate | Campesteryl Ferulate | β-Sitosteryl Ferulate |
| Molecular Formula | C₄₀H₅₈O₄ | C₄₁H₆₀O₄ | C₃₈H₅₆O₄ | C₃₉H₅₈O₄ |
| Molecular Weight ( g/mol ) | 602.89 | 616.91 | 576.86 | 590.88 |
| Appearance | White to off-white powder/solid | White to off-white solid powder | Colorless plate crystals / White solid | Solid |
| Melting Point (°C) | 150 - 151.5 | Data not consistently available | 164 - 168 | 131 |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | Soluble in DMSO (≥12.5 mg/mL). | Slightly soluble in Chloroform, Ethyl Acetate, Methanol. | Data not consistently available, expected to be similar to other components |
| LogP (XLogP3-AA) | 12.1 | 13.2 | 11.1 | 11.6 |
(Data sourced from references[2][3][4][5][6][7][8][9][10])
Key Biological Signaling Pathways
The therapeutic potential of this compound components is linked to their ability to modulate specific cellular signaling pathways. Two of the most well-documented pathways are the activation of the Nrf2 antioxidant response and the inhibition of HMG-CoA reductase in cholesterol synthesis.
Nrf2 Antioxidant Response Pathway
This compound has been shown to induce the nuclear translocation of the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2).[11] Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. Upon activation by an inducer like this compound, Nrf2 dissociates from Keap1, moves into the nucleus, and binds to the Antioxidant Response Element (ARE). This initiates the transcription of a suite of protective genes, including Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1), which enhance the cell's defense against oxidative stress.[11][12]
Caption: this compound activates the Nrf2 antioxidant pathway.
Cholesterol Metabolism Pathway
This compound contributes to the regulation of cholesterol levels, in part, by inhibiting the enzyme 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase.[13][14] This enzyme is the rate-limiting step in the mevalonate (B85504) pathway, which is responsible for the endogenous synthesis of cholesterol. By reducing the activity of HMG-CoA reductase, this compound components can decrease the overall production of cholesterol in the liver.[13]
References
- 1. Purification and identification of components of this compound in rice bran Oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. phcogres.com [phcogres.com]
- 4. [PDF] Exploration of natural product ingredients as inhibitors of human HMG-CoA reductase through structure-based virtual screening | Semantic Scholar [semanticscholar.org]
- 5. NMR Spectroscopy: Structure Elucidation of Cycloelatanene A: A Natural Product Case Study | Springer Nature Experiments [experiments.springernature.com]
- 6. benchchem.com [benchchem.com]
- 7. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]
- 8. fssai.gov.in [fssai.gov.in]
- 9. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 10. fssai.gov.in [fssai.gov.in]
- 11. enamine.net [enamine.net]
- 12. chem.ucalgary.ca [chem.ucalgary.ca]
- 13. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 14. chem.libretexts.org [chem.libretexts.org]
A Comprehensive Technical Guide on the Mechanism of Action of Gamma-Oryzanol in Cholesterol Metabolism
Introduction
Gamma-oryzanol (B192022) is a naturally occurring mixture of ferulic acid esters of sterols and triterpene alcohols, found predominantly in rice bran oil.[1][2] Extensive research in both animal and human studies has established its potent hypocholesterolemic activity.[1][3] This technical guide provides an in-depth exploration of the multifaceted mechanisms through which this compound modulates cholesterol metabolism, intended for researchers, scientists, and professionals in the field of drug development. The core mechanisms involve the inhibition of intestinal cholesterol absorption, suppression of endogenous cholesterol synthesis, and enhancement of cholesterol and bile acid excretion.[2]
Core Mechanisms of Action
The cholesterol-lowering effect of this compound is not attributed to a single mode of action but rather a synergistic combination of several biological activities. These can be broadly categorized into three main areas: effects on cholesterol absorption, synthesis, and excretion.
Inhibition of Intestinal Cholesterol Absorption
A primary mechanism of this compound is its ability to reduce the absorption of dietary and biliary cholesterol from the intestine. This is achieved through two main processes:
-
Interference with Micellar Solubilization: For cholesterol to be absorbed, it must be incorporated into mixed micelles, which are aggregates of bile salts, phospholipids (B1166683), and other lipids in the intestinal lumen. This compound has been shown to compete with cholesterol for incorporation into these micelles.[4] Although some studies indicate this effect is more pronounced with synthetic micelles than during simulated digestion of a meal, the structural similarity of this compound's components to cholesterol is thought to hinder the micellarization process, thereby reducing the amount of cholesterol available for absorption.[1][3]
-
Inhibition of Enterocyte Cholesterol Uptake: Beyond its effects on micelle formation, this compound directly impairs the uptake of cholesterol by the intestinal epithelial cells (enterocytes).[1] In-vitro studies using Caco-2 human intestinal cells have demonstrated that this compound significantly decreases the apical uptake of cholesterol from micelles.[3] This suggests an interference with the transport proteins responsible for moving cholesterol across the enterocyte brush border membrane.
Inhibition of Hepatic Cholesterol Synthesis
This compound also targets the endogenous production of cholesterol in the liver.
-
HMG-CoA Reductase Inhibition: The key rate-limiting enzyme in the cholesterol biosynthesis pathway is 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase. This compound has been shown to directly inhibit the activity of this enzyme.[1][3][4] This action reduces the liver's capacity to synthesize new cholesterol, a mechanism similar to that of statin drugs. In silico docking studies predict that components of this compound, such as cycloartenyl ferulate, can bind to the NADPH-binding domain of HMG-CoA reductase, which is crucial for its catalytic activity.[5][6] This inhibition contributes to lowering the total body pool of cholesterol.
Modulation of Bile Acid Metabolism and Fecal Steroid Excretion
This compound influences the excretion of cholesterol and its metabolites from the body.
-
Increased Fecal Excretion: By inhibiting cholesterol absorption, this compound consequently leads to a significant increase in the fecal excretion of neutral sterols (i.e., cholesterol).[2][7]
-
Enhanced Bile Acid Excretion: Studies in animal models have demonstrated that this compound supplementation, particularly with a high-cholesterol diet, increases the fecal excretion of bile acids.[7] To compensate for this loss, the liver must synthesize new bile acids from cholesterol. This process is primarily regulated by the enzyme cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting step in the classic bile acid synthesis pathway.[8] The upregulation of bile acid synthesis consumes hepatic cholesterol, which can lead to an increased expression of hepatic LDL receptors to sequester more cholesterol from the circulation, further reducing plasma LDL-cholesterol levels.[8]
Quantitative Data Summary
The hypocholesterolemic effects of this compound have been quantified in numerous preclinical and clinical studies.
Table 1: Summary of Human Clinical Trial Data
| Dosage | Duration | Study Population | Key Quantitative Outcomes | Reference(s) |
|---|---|---|---|---|
| 300 mg/day | 12 weeks | Dyslipidemic schizophrenic patients | Total Cholesterol: ↓ from 204 to 176 mg/dLLDL-C: ↓ from 124 to 101 mg/dL | [9] |
| 50 mg/day (in RBO) | 4 weeks | Mildly hypercholesterolemic men | Total Cholesterol: ↓ 6.3%LDL-C: ↓ 10.5%LDL-C/HDL-C Ratio: ↓ 18.9% | [10] |
| Rice Bran Oil (RBO) with 4,000 ppm γ-oryzanol | 4 weeks | Hyperlipidemic subjects | LDL-C: ↓ 8.0% (vs. -0.8% in control) | [11][12] |
| RBO with 8,000 ppm γ-oryzanol | 4 weeks | Hyperlipidemic subjects | LDL-C: ↓ 11.8% (vs. -0.8% in control) | [11][12] |
| RBO with 11,000 ppm γ-oryzanol | 4 weeks | Hyperlipidemic subjects | LDL-C: ↓ 12.2% (vs. -0.8% in control) | [11][12] |
| RBO with 20,000 ppm γ-oryzanol | 8 weeks | Hypercholesterolemic patients | Total Cholesterol: Significant reduction (p=0.0101)LDL-C: Significant reduction (p=0.0013) |[13][14] |
Table 2: Summary of Animal Study Data
| Animal Model | Dosage / Administration | Duration | Key Quantitative Outcomes | Reference(s) |
|---|---|---|---|---|
| Hamsters | 0.5% γ-oryzanol in diet | 10 weeks | Plasma Non-HDL-C: ↓ 57% | [10] |
| Hamsters | 1% γ-oryzanol in diet | 7 weeks | Plasma Non-HDL-C: ↓ 34% | [10] |
| Rats | 0.5% γ-oryzanol with high-cholesterol diet | N/A | Cholesterol Absorption: ↓ 20%Fecal Cholesterol Excretion: ↑ 28%Fecal Bile Acid Excretion: ↑ 29% |[7] |
Experimental Protocols
The following are detailed methodologies for key experiments used to elucidate the mechanisms of this compound.
Protocol 1: In Vitro Assessment of Cholesterol Uptake using Caco-2 Cells
This protocol, based on the coupled in vitro simulated digestion/Caco-2 cell model, assesses the direct effect of this compound on cholesterol absorption by enterocytes.[1][3]
-
Cell Culture: Caco-2 human intestinal epithelial cells are cultured on semipermeable inserts in transwell plates until they form a differentiated monolayer, which mimics the intestinal barrier.
-
Micelle Preparation: Radiolabeled cholesterol (e.g., ¹⁴C-cholesterol) is incorporated into mixed micelles containing bile salts (e.g., sodium taurocholate), phospholipids (e.g., phosphatidylcholine), and monoolein (B16389) to simulate the intestinal environment. Test micelles are prepared with the addition of varying concentrations of this compound.
-
Apical Uptake Assay: The culture medium on the apical side of the Caco-2 cell monolayer is replaced with the prepared micellar solutions (control and this compound-containing).
-
Incubation: The cells are incubated for a defined period (e.g., 2 hours) at 37°C to allow for cholesterol uptake.
-
Quantification: After incubation, the cells are washed thoroughly to remove surface-bound micelles. The cells are then lysed, and the intracellular radioactivity is measured using a scintillation counter.
-
Analysis: The amount of cholesterol taken up by the cells is calculated and compared between the control and this compound-treated groups to determine the percentage of inhibition.
Protocol 2: HMG-CoA Reductase Activity Assay
This spectrophotometric assay measures the enzymatic activity of HMG-CoA reductase by monitoring the consumption of its cofactor, NADPH.[3]
-
Enzyme Source: HMG-CoA reductase can be sourced from a microsomal fraction isolated from rat liver homogenates or from a commercially available purified enzyme.
-
Reaction Mixture: A reaction buffer is prepared containing potassium phosphate, EDTA, dithiothreitol, and NADPH.
-
Inhibitor Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., chloroform (B151607) or DMSO) and added to the reaction mixture at various final concentrations. A vehicle control is also prepared.
-
Assay Initiation: The enzymatic reaction is initiated by adding the substrate, HMG-CoA, to the reaction mixture containing the enzyme and the inhibitor (or vehicle).
-
Spectrophotometric Measurement: The rate of NADPH oxidation is monitored by measuring the decrease in absorbance at 340 nm over time using a spectrophotometer. The reaction is maintained at 37°C.
-
Data Analysis: The rate of the reaction (decrease in absorbance per minute) is calculated for each concentration of this compound and compared to the control. The IC₅₀ (concentration of inhibitor causing 50% inhibition) can be determined.
Conclusion
The mechanism of action of this compound in cholesterol metabolism is robust and multifaceted, targeting key points in the absorption, synthesis, and excretion pathways. Its ability to concurrently inhibit intestinal cholesterol uptake, suppress the rate-limiting enzyme of cholesterol synthesis (HMG-CoA reductase), and promote the fecal excretion of both cholesterol and bile acids makes it a significant bioactive compound for managing hypercholesterolemia.[1][2][7] The comprehensive evidence from in vitro, animal, and human studies underscores its potential as a nutraceutical agent or a component of functional foods aimed at reducing cardiovascular disease risk. Further research focusing on specific transporter interactions and the regulation of gene expression (e.g., SREBP, LXR) will continue to refine our understanding of this potent natural compound.
References
- 1. Effect of this compound on the bioaccessibility and synthesis of cholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biochemical, Biological, and Clinical Properties of γ-Oryzanol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. What is the mechanism of Gamma Oryzanol? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Effect of oryzanol on cholesterol absorption & biliary & fecal bile acids in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cholesterol lowering properties of this compound - Gamma Oryzanol [oryzanol.in]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Rice Bran Oil Containing this compound Improves Lipid Profiles and Antioxidant Status in Hyperlipidemic Subjects: A Randomized Double-Blind Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. jmatonline.com [jmatonline.com]
- 14. researchgate.net [researchgate.net]
A Technical Guide to the Anti-inflammatory Effects of Gamma-Oryzanol: Molecular Pathways and Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Gamma-oryzanol (B192022), a mixture of ferulic acid esters of phytosterols (B1254722) and triterpene alcohols found primarily in rice bran, has garnered significant scientific interest for its diverse biological activities, including potent antioxidant and anti-inflammatory effects.[1][2][3] This technical guide provides an in-depth exploration of the molecular pathways through which this compound exerts its anti-inflammatory actions, supported by quantitative data, detailed experimental protocols, and visual diagrams of the core signaling cascades.
Core Anti-inflammatory Mechanisms
This compound modulates inflammation through a multi-pronged approach, targeting key signaling pathways that regulate the expression of inflammatory mediators. Its mechanisms include the direct scavenging of reactive oxygen species (ROS), suppression of pro-inflammatory gene networks, and activation of endogenous antioxidant responses.[1][4] The primary molecular pathways implicated are the Nuclear Factor-kappa B (NF-κB), Nuclear factor erythroid 2-related factor 2 (Nrf2), and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. Additionally, this compound has been shown to inhibit cyclooxygenase (COX) and lipoxygenase (LPO) enzymes and modulate the Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ) and Advanced Glycation End-products (AGEs)/Receptor for AGEs (RAGE) axis.[1][5][6][7]
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response, controlling the transcription of numerous pro-inflammatory genes.[4] this compound effectively suppresses this pathway, leading to a downstream reduction in inflammatory mediators.
In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli, such as lipopolysaccharide (LPS), trigger the phosphorylation and degradation of IκB, allowing NF-κB to translocate to the nucleus and initiate the transcription of target genes like TNF-α, IL-1β, IL-6, iNOS, and COX-2.[4][8] this compound and its components have been shown to inhibit the nuclear translocation of NF-κB in LPS-stimulated macrophages.[4][9] This inhibitory action is believed to be partly due to its ROS scavenging ability, as oxidative stress is a known activator of the NF-κB cascade.[4]
Activation of the Nrf2 Antioxidant Pathway
The Nrf2 pathway is a critical cellular defense mechanism against oxidative stress.[10][11] this compound has been shown to activate this pathway, thereby enhancing the expression of a suite of antioxidant and cytoprotective enzymes.[10][12]
Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its degradation. In the presence of activators like this compound or oxidative stress, Nrf2 dissociates from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes, upregulating their expression.[11] Key Nrf2-dependent genes induced by this compound include Heme Oxygenase-1 (HO-1), NAD(P)H Quinone Dehydrogenase 1 (NQO1), and Glutathione Synthetase (GSS).[10][12] This activation provides a robust defense against oxidative damage, which is intrinsically linked to the inflammatory process.[10]
Modulation of MAPK Signaling
The MAPK family of kinases (including ERK, JNK, and p38) plays a crucial role in transducing extracellular signals to cellular responses, including inflammation.[13][14] The activation of MAPK pathways is involved in the production of pro-inflammatory cytokines.[15] this compound has been found to inhibit the MAPK signaling pathway as part of its cytoprotective effects against oxidative stress, which is closely linked to its anti-inflammatory action.[16] By inhibiting this pathway, this compound can further reduce the expression of inflammatory mediators.
Quantitative Data on Anti-inflammatory Effects
The following tables summarize quantitative findings from various in vitro and in vivo studies, demonstrating the dose-dependent anti-inflammatory efficacy of this compound.
Table 1: In Vitro Inhibition of Inflammatory Markers by this compound
| Cell Line | Inducer | Marker Inhibited | Compound | Concentration / IC50 | Reference |
| RAW 264.7 Macrophages | LPS / IFN-γ | Nitric Oxide (NO) Production | γ-Oryzanol Rich Extract | IC50 = 29.32 µg/mL | [17] |
| Bovine Aortic Endothelial Cells (BAECs) | LPS (1 µg/mL) | VCAM-1 Expression | γ-Oryzanol | 3-30 µM | [9] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | LPS (1 µg/mL) | VCAM-1 Protein Expression | γ-Oryzanol | 3-30 µM | [9] |
| N/A | N/A | Lipoxygenase (LPO) Activity | Ferulic Acid Esters | IC50: 15-34 µM | [5] |
| N/A | N/A | COX-1 & COX-2 Activity | Cycloartenyl ferulate, Stigmasteryl ferulate | Not specified | [5] |
Table 2: In Vivo Anti-inflammatory and Antioxidant Effects of this compound
| Animal Model | Condition | Treatment | Dosage | Key Findings | Reference |
| Rats | Adjuvant-induced arthritis | γ-Oryzanol | 1-100 mg/kg | Dose-dependent inhibition of hind paw swelling. | [5][18] |
| Mice | LPS-induced neuroinflammation | γ-Oryzanol | 100 mg/kg for 21 days | Downregulation of IL-1β, IL-6, RelA, iNOS, COX-2 mRNA in hippocampus. Upregulation of HO-1 and NQO1 mRNA. | [8] |
| Rats | High Sugar-Fat Diet | γ-Oryzanol | 0.5% in chow for 30 weeks | Prevented adipose tissue dysfunction; promoted PPAR-γ overexpression; reduced levels of MCP-1, TNF-α, IL-6. | [7][19] |
| Rats | DSS-induced colitis | γ-Oryzanol | Not specified | Downregulated the TLR4/NF-κB/NLRP3 pathway. | [20][21] |
Detailed Experimental Protocols
Understanding the methodologies behind these findings is crucial for replication and further development. Below are protocols for key experiments cited in the literature.
In Vitro NO Production Assay in Macrophages
This protocol is based on studies investigating the direct anti-inflammatory effects of this compound on immune cells.[17]
-
Cell Line: RAW 264.7 murine macrophages.
-
Plating: Cells are seeded in 96-well plates and allowed to adhere overnight.
-
Treatment: Cells are pre-treated with various concentrations of this compound rich extracts for a specified period (e.g., 2 hours).
-
Stimulation: Inflammation is induced by adding a combination of Lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ) to the culture medium.
-
Incubation: Cells are incubated for 24-48 hours to allow for the production of nitric oxide.
-
Quantification: The concentration of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent. The absorbance is read at approximately 540 nm.
-
Analysis: The IC50 value, the concentration at which the substance inhibits 50% of NO production, is calculated. Cell viability is concurrently assessed using an MTT assay to rule out cytotoxicity.
In Vivo LPS-Induced Neuroinflammation Model
This protocol describes an animal model used to assess the neuroprotective and anti-inflammatory effects of chronic this compound consumption.[8]
-
Animals: Adult mice.
-
Acclimatization: Animals are acclimatized to laboratory conditions for at least one week before the experiment.
-
Treatment Regimen: Mice receive a daily oral gavage of either vehicle or this compound (e.g., 100 mg/kg) for 21 consecutive days.
-
Inflammatory Challenge: On the final day of treatment, a single dose of LPS (e.g., 10 µ g/mouse , intraperitoneally) is administered to induce a systemic inflammatory response that affects the brain.
-
Behavioral Testing: Cognitive performance and memory are assessed using standardized tests (e.g., Morris water maze, novel object recognition) at a set time point after the LPS challenge (e.g., 48 hours).
-
Tissue Collection: Following behavioral tests, animals are euthanized, and brain tissue (specifically the hippocampus) is collected.
-
Molecular Analysis: The tissue is processed for molecular analysis. Gene expression of inflammatory markers (IL-1β, IL-6, COX-2, iNOS) and Nrf2 pathway targets (HO-1, NQO1) is quantified using real-time quantitative PCR (RT-qPCR). Protein levels can be assessed via Western blotting or ELISA.
Western Blotting for NF-κB Nuclear Translocation
This protocol is used to visually and quantitatively assess the inhibitory effect of this compound on a key step in the NF-κB pathway.[9]
-
Cell Culture and Treatment: Endothelial cells (e.g., BAECs or HUVECs) are cultured and pre-incubated with this compound (e.g., 1-30 µM for 16 hours).
-
Stimulation: Cells are then stimulated with LPS (e.g., 1 µg/mL for 2 hours) to induce NF-κB activation.
-
Cell Lysis and Fractionation: Cytoplasmic and nuclear protein fractions are isolated from the cells using a specialized lysis buffer kit.
-
Protein Quantification: The protein concentration of each fraction is determined using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Equal amounts of protein from the nuclear extracts are separated by size via SDS-polyacrylamide gel electrophoresis and then transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for the p65 subunit of NF-κB. A loading control for the nuclear fraction (e.g., Lamin A/C) is also probed.
-
Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The intensity of the p65 band in the nuclear fraction is quantified and normalized to the loading control to determine the relative amount of nuclear translocation.
Conclusion
This compound exhibits significant anti-inflammatory properties by modulating multiple, interconnected molecular pathways. Its ability to concurrently suppress the pro-inflammatory NF-κB and MAPK pathways while activating the protective Nrf2 antioxidant response makes it a compound of considerable interest for the development of novel therapeutics for inflammatory diseases. The quantitative data from both in vitro and in vivo models provide a strong foundation for its efficacy. The detailed protocols outlined in this guide offer a framework for researchers to further investigate its mechanisms and potential clinical applications. Future research should focus on elucidating the precise interactions of this compound's individual components with these signaling cascades and translating these preclinical findings into human clinical trials.
References
- 1. Biochemical, Biological, and Clinical Properties of γ-Oryzanol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound reduces renal inflammation and oxidative stress by modulating AGEs/RAGE axis in animals submitted to high sugar-fat diet - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound as a potential modulator of oxidative stress and inflammation via PPAR-y in adipose tissue: a hypothetical therapeutic for cytokine storm in COVID-19? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound Prevents LPS-induced Brain Inflammation and Cognitive Impairment in Adult Mice [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Characterization of the Antioxidant Effects of γ-Oryzanol: Involvement of the Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. Characterization of the Antioxidant Effects of γ-Oryzanol: Involvement of the Nrf2 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. assaygenie.com [assaygenie.com]
- 14. MAPK signaling in inflammation-associated cancer development - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound protects human liver cell (L02) from hydrogen peroxide-induced oxidative damage through regulation of the MAPK/Nrf2 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Anti-inflammatory properties of this compound - Gamma Oryzanol [oryzanol.in]
- 19. researchgate.net [researchgate.net]
- 20. Oryzanol Ameliorates DSS-Stimulated Gut Barrier Damage via Targeting the Gut Microbiota Accompanied by the TLR4/NF-κB/NLRP3 Cascade Response In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
natural sources and variability of gamma-oryzanol content
An In-depth Guide to the Natural Sources and Variability of Gamma-Oryzanol (B192022)
Introduction
This compound is a naturally occurring mixture of bioactive compounds, predominantly found in rice bran.[1][2][3][4] It is not a single entity but a complex of ferulic acid esters of phytosterols (B1254722) and triterpene alcohols.[1][2][5][6][7][8][9] The major components that constitute over 80% of this compound are cycloartenyl ferulate, 24-methylenecycloartanyl ferulate, campesteryl ferulate, and β-sitosteryl ferulate.[8] First isolated in 1954, this lipophilic compound has garnered significant attention from the pharmaceutical, food, and cosmetic industries for its wide range of biological activities, including antioxidant, anti-inflammatory, and lipid-lowering effects.[1] This guide provides a technical overview of the natural sources of this compound, the factors contributing to its content variability, and the experimental protocols for its extraction and analysis.
Natural Sources of this compound
While this compound is present in various plant sources, its concentration is highest in rice bran oil.[1][3][4][10]
-
Primary Source: Rice (Oryza sativa)
-
Rice Bran: The outer brown layer of the rice grain, which includes the pericarp, aleurone, seed coat, and germ, is the most abundant source of this compound.[1][4] The concentration in rice bran can range from 79.2 to 912 mg per 100 g, depending on the rice variety and extraction methods.[11] Crude rice bran oil can contain approximately 1599–1666 mg of this compound per 100 g.[2]
-
Other Grain Parts: The distribution within the grain is uneven. The bran layers show the highest accumulation (107.53–129.67 mg/100 g), followed by the embryo (46.97–59.29 mg/100 g). The outer husk (5.23–37.79 mg/100 g) and the starchy endosperm (11.44–14.33 mg/100 g), which is the most consumed part, contain the lowest amounts.
-
-
Secondary Sources
Variability of this compound Content
The concentration and composition of this compound are highly variable and influenced by a multitude of factors, from genetics to post-harvest processing.[1][2]
Genetic Factors (Rice Cultivar)
Different rice varieties exhibit significant variations in this compound content.
-
Pigmented vs. Non-Pigmented Rice: Colored rice varieties, such as black and red rice, generally contain higher levels of this compound than non-colored (white) rice.[2][12] Studies on Thai rice cultivars found that the this compound content in colored varieties ranged from 295.80 to 459.80 µg/g, while in non-colored varieties it was 226.40 to 411.80 µg/g.[12] Purple glutinous rice, in particular, shows higher average content (55.58 mg/100g) compared to white rice checks (30.68 mg/100g).[13]
-
Grain Type: Long-grain varieties like Basmati have been shown to possess higher this compound content (246.7 to 330.3 mg/kg of brown rice) compared to other cultivars.[1][2]
-
Specific Cultivars: Studies have quantified content in various national cultivars, revealing a wide range. For instance, among 16 Korean rice varieties, the total content ranged from 26.7 to 61.6 mg/100 g.[6] An analysis of two Portuguese varieties, Ceres and Maçarico, showed an overall variability from 1.56 g/Kg to 3.19 g/Kg, with Ceres having higher values.[14]
Environmental and Developmental Factors
-
Growing Conditions: Edaphoclimatic conditions, including the year and location of cultivation, are determinant factors for both the total this compound concentration and the relative amounts of its individual components.[14]
-
Grain Maturity: The biosynthesis of this compound is a dynamic process. It occurs rapidly in the early phase of grain development (10-20 days after flowering) and then increases more slowly, reaching its peak at full maturity (around 30 days after flowering).[1]
Post-Harvest and Processing Factors
-
Milling: The polishing process to produce white rice removes the bran and germ, leading to a significant loss of this compound, estimated at around 94%.[15] Milling can reduce the content to an average of only 58.77% of the original amount in the brown rice.[16][17]
-
Cooking: Cooking methods further degrade this compound. Cooking brown rice in minimal water results in an average retention of 54.42%, whereas cooking in excess water lowers retention to 43.31%.[17] Cooked milled (white) rice retains the least, with a mean retention of only 21.66%.
-
Refining: Physical refining of crude rice bran oil can also significantly reduce the content of bioactive compounds. For example, the this compound content can drop from ~1600 mg/100 g in crude oil to ~950 mg/100 g in refined oil.[2]
Data on this compound Content
Table 1: this compound Content in Different Rice Varieties
| Rice Type/Cultivar | Sample Type | This compound Content | Reference |
| Portuguese (Ceres & Maçarico) | Brown Rice | 1.56 - 3.19 g/kg | [14] |
| Basmati Varieties | Brown Rice | 246.7 - 330.3 mg/kg | [1][2] |
| Thai Non-Colored Cultivars | Brown Rice | 226.40 - 411.80 µg/g | [12] |
| Thai Colored Cultivars | Brown Rice | 295.80 - 459.80 µg/g | [12] |
| Korean Cultivars (16 total) | Brown Rice | 26.7 - 61.6 mg/100g | [6] |
| Giza 177 | Brown Rice | 51.81 mg/100g | [8] |
| Giza 177 | Rice Bran | 472.95 mg/100g | [8] |
| Purple Rice Landraces (avg.) | Brown Rice | 55.58 mg/100g | [13] |
| White Rice Checks (avg.) | Brown Rice | 30.68 mg/100g | [13] |
Table 2: this compound Content in Different Rice Grain Tissues
| Grain Tissue | This compound Content (mg/100g) | Reference |
| Bran Layers | 107.53 - 129.67 | |
| Embryo | 46.97 - 59.29 | |
| Husk | 5.23 - 37.79 | |
| Endosperm | 11.44 - 14.33 |
Experimental Protocols
The extraction and quantification of this compound are critical for research and development. Methodologies vary in solvents, conditions, and analytical techniques.
Extraction Methodologies
Direct solvent extraction is the most common approach.[18] The choice of solvent and extraction conditions significantly impacts the yield.
-
Solvent Extraction (Maceration/Reflux):
-
Objective: To isolate this compound from the solid rice bran matrix into a liquid solvent.
-
Protocol Example (Hexane:Isopropanol): An optimized protocol yielded 13.98 mg/g of this compound using a 1:3 mixture of hexane:isopropanol.[18] The extraction was performed at 40°C for 40 minutes with a 75 mL solvent volume.[18]
-
Protocol Example (Ethanol Reflux): Using Response Surface Methodology (RSM), optimal conditions were found to be extraction at 78.7°C for 1.6 hours using 496.5 mL of ethanol (B145695) per 100g of rice bran. This yielded a concentration of 195.49 mg/L.[19]
-
Solvents Used: Common organic solvents include hexane, isopropanol, ethanol, acetone, and ethyl acetate.[18][20] Edible oils (canola, grape seed, etc.) have also been used as "green" solvents for extraction.[21]
-
-
Pre-treatment of Rice Bran:
-
Objective: To improve extraction efficiency by inactivating lipases and altering the bran's physical structure.
-
Methods: Various pretreatment processes like hot air heating, microwave heating, roasting, parboiling, and autoclaving have been tested.[22] Parboiling at 75°C was found to yield the highest amount of this compound (9.76 mg/g of dried rice bran).[22]
-
-
Solid-Phase Extraction (SPE):
-
Objective: To purify the crude extract and remove interfering compounds before analytical quantification.
-
Protocol: SPE is often coupled with analytical methods like UHPLC-MS/MS. Silica-based sorbents can be used to effectively extract and purify this compound from complex matrices.[23]
-
Analytical and Quantification Methods
High-Performance Liquid Chromatography (HPLC) is the gold standard for separating and quantifying the individual components of this compound.[15][24]
-
Reversed-Phase HPLC (RP-HPLC):
-
Objective: To separate the different ferulate esters based on their hydrophobicity.
-
Typical Protocol:
-
Column: A C18 reversed-phase column (e.g., 250 mm × 4.6 mm, 5 µm) is commonly used.[21][25]
-
Mobile Phase: A gradient elution using a mixture of solvents is typical. For example, one method uses a gradient of (A) acetonitrile:methanol:isopropanol:water (45:45:5:5) and (B) acetonitrile:methanol:isopropanol (50:45:5).[21] Another uses (A) Methanol and (B) Water.[26]
-
Detection: A Diode Array Detector (DAD) or UV detector is set to the maximum absorption wavelength of the ferulic acid moiety, typically between 325-330 nm.[21][27][28]
-
Quantification: The concentration is calculated by comparing the peak areas of the sample to those of a standard curve prepared with known concentrations of this compound.[21]
-
-
-
Ultra-High-Performance Liquid Chromatography–Mass Spectrometry (UHPLC–MS/MS):
-
Objective: To achieve higher resolution, accuracy, and sensitivity, especially for complex samples.
-
Advantages: This method is considered the most robust for the simultaneous determination of multiple this compound components.[23] It provides lower limits of detection (LOD) and quantification (LOQ) compared to HPLC-UV.[23]
-
Signaling Pathways and Experimental Workflows
This compound exerts its biological effects by modulating several key cellular signaling pathways.
Signaling Pathways Modulated by this compound
-
Antioxidant Nrf2 Pathway: this compound can induce the nuclear translocation of Nuclear factor (erythroid-derived 2)-like 2 (Nrf2).[29] In the nucleus, Nrf2 activates the Antioxidant Response Element (ARE), leading to the upregulation of defensive genes like heme oxygenase-1 (HO-1) and NAD(P)H quinone reductase (NQO1).[29][30] This enhances the cell's capacity to neutralize reactive oxygen species (ROS).[29]
Caption: this compound activates the Nrf2 antioxidant pathway.
-
Cholesterol Metabolism Pathway: A primary mechanism of this compound's lipid-lowering effect is the inhibition of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis.[5] It may also interfere with the intestinal absorption of dietary cholesterol.[31]
References
- 1. Biochemical, Biological, and Clinical Properties of γ-Oryzanol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. maviem.com [maviem.com]
- 4. researchgate.net [researchgate.net]
- 5. What is the mechanism of Gamma Oryzanol? [synapse.patsnap.com]
- 6. Characterization and quantification of γ-oryzanol in grains of 16 Korean rice varieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. caringsunshine.com [caringsunshine.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound | 11042-64-1 | FO26593 | Biosynth [biosynth.com]
- 10. Gamma oryzanol's therapeutic uses | Research Starters | EBSCO Research [ebsco.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. cmuj.cmu.ac.th [cmuj.cmu.ac.th]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. From farm to plate: Spatio-temporal characterization revealed compositional changes and reduced retention of γ-oryzanol upon processing in rice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. From farm to plate: Spatio-temporal characterization revealed compositional changes and reduced retention of γ-oryzanol upon processing in rice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. scielo.br [scielo.br]
- 19. myfoodresearch.com [myfoodresearch.com]
- 20. scispace.com [scispace.com]
- 21. Extraction of γ-oryzanol from rice bran using diverse edible oils: enhancement in oxidative stability of oils - PMC [pmc.ncbi.nlm.nih.gov]
- 22. scienceasia.org [scienceasia.org]
- 23. mdpi.com [mdpi.com]
- 24. tis.wu.ac.th [tis.wu.ac.th]
- 25. Novel bio-analytical technique for estimation of gamma oryzanol in rat plasma and brain homogenate using HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. fssai.gov.in [fssai.gov.in]
- 27. pubs.acs.org [pubs.acs.org]
- 28. [PDF] Determination of gamma oryzanol in rice bran oil by HPLC with molecularly imprinted solid-phase extraction | Semantic Scholar [semanticscholar.org]
- 29. Characterization of the Antioxidant Effects of γ-Oryzanol: Involvement of the Nrf2 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Characterization of the Antioxidant Effects of γ-Oryzanol: Involvement of the Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Gamma Oryzanol: Benefits, Uses, and How to Boost Its Bioavailability – AspKom® Herbal Nutrition & Supplements [theaspkom.com]
The Impact of Gamma-Oryzanol on Endocrine Function and Hormonal Regulation: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Gamma-oryzanol (B192022), a mixture of ferulic acid esters of sterols and triterpenoid (B12794562) alcohols primarily found in rice bran oil, has garnered significant interest for its potential therapeutic applications. Beyond its well-documented antioxidant and lipid-lowering properties, a body of scientific evidence, largely originating from foundational studies in the 1980s, indicates that this compound exerts notable effects on the endocrine system. This technical guide provides an in-depth analysis of the current understanding of this compound's influence on hormonal regulation, with a focus on its actions on the hypothalamic-pituitary axis. It summarizes key experimental findings, presents quantitative data in a structured format, details available experimental methodologies, and illustrates the proposed signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of endocrinology and drug development.
Introduction
The endocrine system, a complex network of glands and hormones, regulates a vast array of physiological processes. This compound has been shown to modulate this system, with observed effects on several key hormones, including Thyroid-Stimulating Hormone (TSH), Luteinizing Hormone (LH), Growth Hormone (GH), and Prolactin (PRL). The primary mechanism of action appears to be centered on the hypothalamus, a critical region of the brain that links the nervous system to the endocrine system via the pituitary gland.[1][2][3] This guide will systematically explore the evidence supporting these effects.
Effects on the Hypothalamic-Pituitary-Thyroid (HPT) Axis
One of the most well-documented endocrine effects of this compound is its ability to modulate the HPT axis, particularly in the context of primary hypothyroidism.
Quantitative Data: Thyroid-Stimulating Hormone (TSH)
| Study Subject | Condition | This compound Dose | Outcome | Reference |
| Human Patients | Primary Hypothyroidism | 300 mg (single oral dose) | Significant reduction in elevated serum TSH levels. | [2][4] |
| Human Patients | Primary Hypothyroidism | Chronic treatment (dose not specified) | Decreased serum TSH levels in 6 out of 8 patients. | [4] |
Experimental Protocols
Study: Effect of this compound on serum TSH concentrations in primary hypothyroidism (Shimomura Y, et al., 1980) [2][4]
-
Objective: To investigate the effect of this compound on serum TSH levels in patients with primary hypothyroidism.
-
Methodology:
-
Acute Study: A single oral dose of 300 mg of this compound was administered to hypothyroid patients. Serum TSH levels were measured before and after administration.
-
Chronic Study: Patients received chronic treatment with this compound. Serum TSH levels were monitored over the treatment period.
-
TRH Stimulation Test: The serum TSH response to thyrotropin-releasing hormone (TRH) was assessed in both hypothyroid patients and normal subjects to investigate the site of action.
-
-
Key Findings: this compound reduced elevated TSH levels without altering serum thyroxine or triiodothyronine. The TSH response to TRH was unchanged, suggesting a hypothalamic site of action rather than a direct effect on the pituitary.[2][4]
Proposed Signaling Pathway
The findings suggest that this compound may influence the hypothalamic release of TRH, which in turn regulates pituitary TSH secretion. The exact molecular mechanism at the hypothalamic level remains to be fully elucidated.
Effects on the Hypothalamic-Pituitary-Gonadal (HPG) Axis
This compound has been shown to influence the HPG axis, primarily by affecting the secretion of Luteinizing Hormone (LH).
Quantitative Data: Luteinizing Hormone (LH)
| Study Subject | This compound Administration | Outcome | Reference |
| Normal Male and Ovariectomized Female Rats | Single intravenous injection | Suppressive tendency on LH release. | [5] |
| Normal Male and Ovariectomized Female Rats | Pre-treatment followed by LHRH | Markedly reduced LH release induced by LHRH. | [5] |
Experimental Protocols
Study: The effect of this compound on rat pituitary hormone secretion (Yamauchi J, et al., 1980) [5]
-
Objective: To investigate the effect of this compound on pituitary hormone secretion in rats.
-
Methodology:
-
Animal Model: Normal male and ovariectomized female rats were used.
-
Acute Administration: A single intravenous injection of this compound was administered.
-
LHRH Challenge: Rats were pre-treated with this compound, followed by an injection of Luteinizing Hormone-Releasing Hormone (LHRH).
-
Hormone Measurement: Serum LH levels were measured (likely by radioimmunoassay, though specific details are limited in the abstract).
-
-
Key Findings: this compound demonstrated a potent inhibitory effect on LH release, both basally and in response to LHRH stimulation.[5]
Proposed Signaling Pathway
The reduction in LHRH-induced LH release suggests that this compound may act at the level of the pituitary gonadotrophs, potentially interfering with LHRH receptor signaling or downstream pathways.
Effects on Growth Hormone (GH) and Prolactin (PRL)
This compound's influence extends to the regulation of GH and PRL, with evidence pointing towards a mechanism involving hypothalamic catecholamines.
Quantitative Data: GH and PRL
| Study Subject | This compound Administration | Outcome | Reference |
| Male Rats | Single subcutaneous injection (20 mg/kg) | Suppressed GH synthesis and PRL release 1 hour after injection. | [3] |
| Ovariectomized Female Rats | 6 days pre-treatment followed by TRH | Markedly suppressed serum prolactin release induced by TRH. | [5] |
Experimental Protocols
Study: Effects of this compound on the hypothalamo-pituitary axis in the rat (Ieiri T, et al., 1982) [3]
-
Objective: To investigate the effects of this compound on GH and PRL synthesis and release, and on hypothalamic catecholamine turnover.
-
Methodology:
-
Animal Model: Male rats.
-
Administration: A single subcutaneous injection of 20 mg/kg of this compound.
-
Measurements:
-
In vitro GH synthesis and PRL release from the pituitary were assessed.
-
Dopamine (B1211576) (DA) and norepinephrine (B1679862) (NE) content and turnover rates in the medial basal hypothalamus (MBH) were measured. This involved the use of a tyrosine hydroxylase inhibitor, alpha-methyl-p-tyrosine (α-MpT).
-
-
-
Key Findings: this compound suppressed GH synthesis and PRL release.[3] It increased the synthesis and release of DA and increased the release of NE in the MBH.[3]
Proposed Signaling Pathway
The observed changes in hypothalamic dopamine and norepinephrine, which are known to regulate GH and PRL secretion, provide a strong basis for the mechanism of action of this compound on these hormones. Increased dopamine is a well-established inhibitor of prolactin secretion.
Effects on Testosterone (B1683101) and Athletic Performance
While this compound has been marketed as a supplement to increase testosterone and growth hormone for athletic performance, the scientific evidence does not consistently support these claims.
Summary of Findings
-
Animal studies involving intravenous or subcutaneous injections have suggested that this compound may actually suppress LH and GH, which could potentially lead to reduced testosterone production.[1]
-
Clinical studies in humans have generally failed to demonstrate an anabolic effect or a significant increase in testosterone or growth hormone levels with oral this compound supplementation.[6]
Clinical Implications and Future Directions
The available evidence suggests that this compound's modulation of the endocrine system may have therapeutic potential in specific contexts:
-
Menopausal Symptoms: The inhibitory effect on LH secretion may contribute to the reported alleviation of menopausal symptoms, such as hot flashes.
-
Primary Hypothyroidism: The potential to lower elevated TSH levels warrants further investigation as an adjunctive therapy.
However, it is crucial for future research to address several key areas:
-
Elucidation of Molecular Mechanisms: More detailed studies are needed to identify the specific receptors and intracellular signaling pathways through which this compound exerts its effects on the hypothalamus and pituitary.
-
Bioavailability and Metabolism: The poor oral absorption of this compound is a significant factor that may influence its systemic endocrine effects.[1] Further research into its pharmacokinetics is necessary.
-
Well-Designed Clinical Trials: Rigorous, large-scale, placebo-controlled clinical trials are required to definitively establish the efficacy and safety of this compound for endocrine-related conditions in humans.
Conclusion
This compound demonstrates clear effects on the endocrine system, primarily through its action on the hypothalamic-pituitary axis. Its inhibitory effects on TSH and LH, and its modulation of GH and PRL via hypothalamic catecholamines, are supported by foundational animal and preliminary human studies. While the claims regarding its anabolic effects on testosterone appear unsubstantiated, its potential therapeutic applications for conditions such as menopausal symptoms and primary hypothyroidism merit further rigorous investigation. This technical guide provides a consolidated overview of the current knowledge, highlighting the need for further research to fully understand the molecular mechanisms and clinical utility of this natural compound.
References
- 1. Gamma oryzanol-plant sterol supplementation: metabolic, endocrine, and physiologic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of this compound on disease of Hypothyroidism - Gamma Oryzanol [oryzanol.in]
- 3. [Effects of this compound on the hypothalamo-pituitary axis in the rat] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of this compound on serum TSH concentrations in primary hypothyroidism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [The effect of this compound on rat pituitary hormone secretion (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of gamma oryzanol supplementation on anthropometric measurements & muscular strength in healthy males following chronic resistance training - PMC [pmc.ncbi.nlm.nih.gov]
Gamma-Oryzanol's Antioxidant Effects: A Structure-Activity Relationship Analysis
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Gamma-oryzanol (B192022) is a naturally occurring bioactive compound predominantly found in the bran fraction of rice (Oryza sativa L.).[1] It is not a single entity but rather a complex mixture of ferulic acid esters of phytosterols (B1254722) and triterpene alcohols.[2][3] The primary components include cycloartenyl ferulate, 24-methylenecycloartanyl ferulate, campesteryl ferulate, and sitosteryl ferulate.[4][5] While recognized for a wide spectrum of pharmacological activities, including cholesterol-lowering and anti-inflammatory effects, this compound's potent antioxidant properties are of significant interest in the scientific community.[3][4][6] This guide provides a detailed examination of the structure-activity relationship of this compound concerning its antioxidant effects, outlines the experimental protocols used for its evaluation, and presents quantitative data to facilitate comparative analysis.
Core Chemical Structure and Antioxidant Moiety
The antioxidant capacity of this compound is intrinsically linked to its unique chemical architecture. Each molecule consists of a ferulic acid moiety esterified to a sterol or triterpene alcohol backbone.[2] The ferulic acid portion is the primary determinant of its direct radical-scavenging ability.
Key Structural Features for Antioxidant Activity:
-
Phenolic Hydroxyl Group: The 4-hydroxyl group on the phenolic ring of the ferulic acid moiety is the most critical feature for direct antioxidant activity. It is responsible for donating a hydrogen atom to neutralize free radicals, thereby terminating damaging chain reactions.[1][7]
-
Resonance Stabilization: Upon donating a hydrogen atom, the resulting phenoxy radical is highly stabilized by resonance. The unpaired electron can delocalize across the oxygen atom, the aromatic ring, and the α,β-unsaturated carbonyl group, which makes the molecule an efficient radical scavenger.[1]
-
α,β-Unsaturated Carbonyl Moiety: This part of the ferulic acid structure contributes to the molecule's electrophilicity. It can interact with nucleophilic cellular targets, such as cysteine residues on the Keap1 protein, leading to the activation of the Nrf2 antioxidant response pathway.[1]
-
Sterol/Triterpene Backbone: This bulky, lipophilic portion of the molecule dictates its solubility and allows it to anchor within lipid-rich environments like cell membranes. This localization is crucial for its efficacy in inhibiting lipid peroxidation.[8][9]
References
- 1. researchgate.net [researchgate.net]
- 2. iris.uniss.it [iris.uniss.it]
- 3. mdpi.com [mdpi.com]
- 4. Antioxidant Activity of γ-Oryzanol: A Complex Network of Interactions | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. What is the mechanism of Gamma Oryzanol? [synapse.patsnap.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Antioxidant activity of ferulic acid alkyl esters in a heterophasic system: a mechanistic insight - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antioxidant activity of ferulic acid alkyl esters in a heterophasic system: a mechanistic insight. | Semantic Scholar [semanticscholar.org]
Unveiling the Neuroprotective Potential of Gamma-Oryzanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Gamma-oryzanol (B192022), a mixture of ferulic acid esters of phytosterols (B1254722) and triterpene alcohols primarily found in rice bran oil, is emerging as a promising neuroprotective agent.[1][2] Preliminary investigations have illuminated its multifaceted mechanisms in combating neuronal damage, positioning it as a compelling candidate for further research and development in the context of neurodegenerative diseases. This technical guide provides an in-depth overview of the current understanding of this compound's neuroprotective effects, with a focus on experimental data, detailed methodologies, and the intricate signaling pathways involved.
Core Neuroprotective Mechanisms
This compound exerts its neuroprotective effects through a combination of antioxidant, anti-inflammatory, and anti-apoptotic activities.[3][4] It has been shown to cross the blood-brain barrier, allowing it to directly act on the central nervous system.[4][5][6][7] Studies have demonstrated its potential in various models of neurodegenerative diseases, including Alzheimer's, Parkinson's, and Huntington's disease, as well as in models of glutamate-induced excitotoxicity and lipopolysaccharide (LPS)-induced neuroinflammation.[8][9][10][11][12]
Antioxidant Properties
A primary mechanism underlying this compound's neuroprotection is its potent antioxidant activity.[3] It directly scavenges free radicals and enhances the endogenous antioxidant defense system.[13] A key pathway modulated by this compound is the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[5][6] this compound promotes the nuclear translocation of Nrf2, which in turn upregulates the expression of phase II antioxidant enzymes such as heme oxygenase-1 (HO-1) and NADPH-dehydrogenase-quinone-1 (NQO1).[2][12]
Anti-inflammatory Action
Chronic neuroinflammation is a hallmark of many neurodegenerative disorders. This compound has demonstrated significant anti-inflammatory properties by downregulating the expression of pro-inflammatory mediators.[14] In models of LPS-induced neuroinflammation, it has been shown to reduce the expression of genes such as interleukin-1β (IL-1β), interleukin-6 (IL-6), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2).[2][12] This anti-inflammatory effect is partly attributed to the inhibition of the NF-κB signaling pathway.[14]
Anti-apoptotic Mechanisms
This compound can protect neurons from apoptosis (programmed cell death) induced by various neurotoxic insults. One of the key mechanisms is the modulation of the Bcl-2 family of proteins. It has been shown to upregulate the expression of the anti-apoptotic protein Bcl-2 and downregulate the pro-apoptotic protein Bax, thereby increasing the Bcl-2/Bax ratio.[7][15][16] Furthermore, it can inhibit the activation of caspase-9 and caspase-3, crucial executioners in the mitochondrial apoptotic pathway.[15][16]
Key Signaling Pathways
The neuroprotective effects of this compound are mediated by complex signaling cascades. Understanding these pathways is crucial for targeted drug development.
Nrf2 Antioxidant Response Pathway
ASK1/JNK Apoptotic Pathway in Glutamate (B1630785) Excitotoxicity
Quantitative Data Summary
The following tables summarize the quantitative findings from key studies on the neuroprotective effects of this compound.
Table 1: In Vitro Neuroprotection against Glutamate-Induced Excitotoxicity in Differentiated HT-22 Cells
| Parameter | Control | Glutamate (0.1 mmol/L) | Glutamate + this compound (0.4 mmol/L) | Glutamate + Memantine (B1676192) (10 µmol/L) |
| Cell Viability (%) | 100 | 47.6 | Significantly Increased | Significantly Increased |
| Neurite Outgrowth (%) | 100 | 47.6 | Significantly Increased | Significantly Increased |
| CaMKII Phosphorylation (fold change) | 1.0 | 2.4 | Reduced by 27.1% | Reduced by 23.6% |
| MKK4 Phosphorylation | Baseline | Increased | Reduced by 27.5% | - |
| MKK7 Phosphorylation | Baseline | Increased | Reduced by 24.8% | - |
| Bcl-2/Bax Ratio | Baseline | Decreased | Increased | Increased |
| DNA Fragmentation | Baseline | Increased | Decreased | Decreased |
Data extracted from a study on glutamate-induced excitotoxicity in differentiated HT-22 cells.[7]
Table 2: Effects on Antioxidant and Inflammatory Markers in a Mouse Model of LPS-Induced Neuroinflammation
| Gene Expression (fold change vs. Vehicle) | Vehicle (VH) | This compound (ORY) | Lipopolysaccharide (LPS) | ORY + LPS |
| HO-1 | 1.0 | Significantly Increased | - | Significantly Increased |
| NQO1 | 1.0 | Significantly Increased | - | Significantly Increased |
| RelA (NF-κB p65) | 1.0 | - | Increased | Significantly Decreased vs. LPS |
| IL-1β | 1.0 | - | Increased | Significantly Decreased vs. LPS |
| IL-6 | 1.0 | - | Increased | Significantly Decreased vs. LPS |
| iNOS | 1.0 | - | Increased | Significantly Decreased vs. LPS |
| COX-2 | 1.0 | - | Increased | Significantly Decreased vs. LPS |
Data extracted from a study on LPS-induced neuroinflammation in mice.[2][12]
Experimental Protocols
Detailed methodologies are essential for the replication and advancement of research. The following are representative protocols from the cited literature.
In Vitro Model of Glutamate-Induced Excitotoxicity in Differentiated HT-22 Cells
-
Cell Culture and Differentiation: HT-22 mouse hippocampal neuronal cells are cultured and differentiated to acquire a more neuron-like phenotype.
-
Treatment: Differentiated HT-22 cells are treated with 0.1 mmol/L glutamate for 24 hours to induce excitotoxicity.
-
This compound Application: Following glutamate exposure, cells are treated with varying concentrations of this compound (e.g., 0.2, 0.3, and 0.4 mmol/L) or a positive control like memantine (10 µmol/L) for another 24 hours.[7]
-
Assessment of Neuroprotection:
-
Cell Viability: Assessed using the MTT assay.
-
Neurite Outgrowth: Measured to evaluate neuronal morphology.
-
Western Blot Analysis: Used to quantify the protein expression and phosphorylation status of key signaling molecules such as CaMKII, MKK4, MKK7, JNK, c-Jun, Bcl-2, and Bax.[7]
-
DNA Fragmentation: Quantified using an ELISA kit to measure apoptosis.[7]
-
In Vivo Model of LPS-Induced Neuroinflammation in Mice
-
Animal Model: Adult mice are used for the study.
-
This compound Administration: Mice receive a daily oral administration of 100 mg/kg this compound or a vehicle for 21 consecutive days.[2][6][12]
-
Induction of Neuroinflammation: On the final day of treatment, mice are injected with lipopolysaccharide (LPS) to induce an inflammatory response.
-
Behavioral Testing: Cognitive function is assessed using tests such as the Novel Object Recognition (NOR) test.[12]
-
Molecular Analysis:
Experimental Workflow
Conclusion and Future Directions
The preliminary investigation into this compound's neuroprotective effects has yielded compelling evidence for its therapeutic potential. Its ability to modulate multiple key pathways involved in neuronal survival, including antioxidant, anti-inflammatory, and anti-apoptotic signaling, makes it a multifaceted candidate for combating neurodegenerative diseases.
Future research should focus on:
-
Pharmacokinetic and Pharmacodynamic Studies: To optimize dosage and understand its metabolism and distribution in the brain more thoroughly.
-
Long-term Efficacy and Safety: Evaluating the long-term effects and safety profile in chronic neurodegenerative disease models.
-
Clinical Trials: Well-designed clinical trials are necessary to translate these promising preclinical findings into tangible therapeutic benefits for patients.[18]
-
Component Analysis: Investigating the specific contributions of the different ferulic acid esters within the this compound mixture to its overall neuroprotective activity.[2][19]
References
- 1. researchgate.net [researchgate.net]
- 2. This compound Prevents LPS-induced Brain Inflammation and Cognitive Impairment in Adult Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Gamma Oryzanol? [synapse.patsnap.com]
- 4. mdpi.com [mdpi.com]
- 5. γ-Oryzanol Improves Cognitive Function and Modulates Hippocampal Proteome in Mice [mdpi.com]
- 6. γ-Oryzanol Improves Cognitive Function and Modulates Hippocampal Proteome in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. γ-Oryzanol from Rice Bran Antagonizes Glutamate-Induced Excitotoxicity in an In Vitro Model of Differentiated HT-22 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Journal of APPLIED BIOMEDICINE: Neuroprotection and cognitive enhancement by treatment with γ-oryzanol in sporadic Alzheimer's disease [jab.zsf.jcu.cz]
- 9. Anti-anxiety/stress and neuroprotective properties of this compound - Gamma Oryzanol [oryzanol.in]
- 10. mdpi.com [mdpi.com]
- 11. Effectiveness of γ-oryzanol in reducing neuromotor deficits, dopamine depletion and oxidative stress in a Drosophila melanogaster model of Parkinson's disease induced by rotenone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Anti-inflammatory properties of this compound - Gamma Oryzanol [oryzanol.in]
- 15. γ-Oryzanol suppresses cell apoptosis by inhibiting reactive oxygen species-mediated mitochondrial signaling pathway in H2O2-stimulated L02 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
An In-depth Technical Guide to Gamma-Oryzanol's Impact on Skin Health and UV Protection
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gamma-oryzanol (B192022), a mixture of ferulic acid esters of sterols and triterpene alcohols derived from rice bran oil, has garnered significant attention in dermatology and cosmetic science for its potent antioxidant, anti-inflammatory, and skin-lightening properties. This technical guide provides a comprehensive overview of the current scientific understanding of this compound's mechanisms of action on skin health, with a particular focus on its role in UV protection and the mitigation of photodamage. We present a synthesis of in vitro and in vivo data, detailed experimental protocols, and an elucidation of the key signaling pathways involved. This document is intended to serve as a valuable resource for researchers and professionals engaged in the development of novel dermatological and cosmetic formulations.
Introduction
The skin, as the body's primary interface with the external environment, is perpetually exposed to various stressors, among which ultraviolet (UV) radiation is a major contributor to premature aging (photoaging) and various skin disorders. This compound, a naturally occurring compound, has emerged as a promising agent for skin protection and health maintenance.[1][2] Its multifaceted biological activities, including potent antioxidant and anti-inflammatory effects, make it a compelling candidate for topical applications aimed at preventing and treating UV-induced skin damage.[3] This guide delves into the molecular mechanisms underlying this compound's beneficial effects on the skin.
Antioxidant and Anti-inflammatory Properties
This compound's primary mechanism for skin protection lies in its robust antioxidant capacity. It effectively neutralizes free radicals, thereby mitigating oxidative stress, a key driver of premature skin aging.[1][3] Its anti-inflammatory properties further contribute to skin health by reducing redness and irritation.[3]
Quantitative Antioxidant Activity
The antioxidant efficacy of this compound has been quantified using various standard assays. The following table summarizes representative data from in vitro studies.
| Assay | Compound | Concentration | Antioxidant Capacity | Reference |
| DPPH Radical Scavenging | This compound | 0.001-100 μM | IC50 > Gallic Acid | [4] |
| Vitamin C | 0.01-100 μM | IC50 < this compound | [4] | |
| Ferric Reducing Antioxidant Power (FRAP) | This compound | 0.001-100 μM | Higher than Gallic Acid | [4] |
| Vitamin C | 0.01-100 μM | Higher than this compound | [4] |
Experimental Protocols
-
Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol).
-
Prepare serial dilutions of the this compound stock solution.
-
In a 96-well microplate, add 150 µL of each this compound dilution to 150 µL of a 0.1 mM DPPH solution in methanol (B129727).
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
A control well should contain 150 µL of methanol and 150 µL of the DPPH solution.
-
Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Prepare the FRAP reagent fresh by mixing 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) solution in 40 mM HCl, 20 mM FeCl₃ solution, and 0.3 M acetate (B1210297) buffer (pH 3.6) in a 1:1:10 ratio.
-
Warm the FRAP reagent to 37°C.
-
Add 20 µL of the this compound sample to 180 µL of the FRAP reagent in a 96-well plate.
-
Incubate the plate at 37°C for 30 minutes.
-
Measure the absorbance at 593 nm.
-
A standard curve is generated using known concentrations of FeSO₄. The results are expressed as µmol Fe²⁺ equivalents per liter of the extract.
UV Protection and Anti-photoaging Effects
This compound demonstrates significant potential in protecting the skin from the deleterious effects of UV radiation. This protection is attributed to its ability to absorb UV radiation and its capacity to mitigate UV-induced oxidative stress and inflammation.
In Vivo UV Protection Studies
Animal models, particularly hairless mice, are instrumental in evaluating the in vivo efficacy of topical this compound formulations against UVB-induced skin damage.
| Animal Model | UVB Dose | Treatment | Endpoint | Result | Reference |
| Hairless Mice | 105.6 mJ/cm² | Topical G/O-NGD emulsion | Erythema | Significant prevention of erythema compared to no treatment. | [5] |
| Hairless Mice | 105.6 mJ/cm² | Topical G/O-NGD emulsion | Epidermal Moisture | Restored moisturizing effect of the skin. | [5] |
| BALB/c Mice | 200 J/m²/day for 22 weeks | Topical GO-NEs | Skin Lesion Severity | Significantly smaller lesions compared to untreated, UVB-exposed group. | [6] |
Experimental Protocols
-
Animal Model: Use hairless mice (e.g., SKH-1) or mice with shaved dorsal skin (e.g., BALB/c).
-
Acclimatization: Acclimatize the animals for at least one week before the experiment.
-
Grouping: Divide the mice into groups: a negative control group (no treatment, no UVB), a UVB control group (vehicle treatment, UVB exposure), and treatment groups (topical this compound formulation, UVB exposure).
-
Topical Application: Apply a standardized amount of the this compound formulation or vehicle to the dorsal skin of the mice daily for a specified period before and/or after UVB irradiation.
-
UVB Irradiation: Expose the dorsal skin of the mice to a controlled dose of UVB radiation (e.g., 100-200 mJ/cm²) using a UVB lamp. The dose can be gradually increased over the experimental period to mimic chronic exposure.
-
Endpoint Measurement:
-
Erythema and Edema: Visually score the erythema and measure the skinfold thickness (edema) at various time points after irradiation.
-
Histopathological Analysis: At the end of the experiment, euthanize the mice and collect skin samples for histological analysis. Stain sections with Hematoxylin and Eosin (H&E) to assess epidermal thickness, inflammatory cell infiltration, and the presence of sunburn cells. Use Masson's trichrome and Verhoeff-Van Gieson stains to evaluate collagen and elastin (B1584352) fiber integrity, respectively.
-
Biochemical Markers: Homogenize skin tissue to measure levels of inflammatory cytokines (e.g., TNF-α, IL-6) and oxidative stress markers (e.g., malondialdehyde).
-
Mechanism of Action: Signaling Pathways
This compound exerts its effects on skin cells through the modulation of several key signaling pathways.
Inhibition of Melanogenesis
This compound has been shown to inhibit melanin (B1238610) synthesis, making it a promising agent for treating hyperpigmentation.[4] This effect is achieved through a dual mechanism: direct inhibition of tyrosinase, the rate-limiting enzyme in melanogenesis, and downregulation of genes involved in melanin production.
| Cell Line | This compound Concentration | Melanin Content Reduction | Cellular Tyrosinase Activity Inhibition | Reference |
| B16F10 Melanoma | 3 µM | -13% | Dose-dependent inhibition | |
| B16F10 Melanoma | 30 µM | -28% | Dose-dependent inhibition |
Studies have demonstrated that this compound inhibits melanogenesis by downregulating the Protein Kinase A (PKA) signaling pathway. This leads to a reduction in the expression of Microphthalmia-associated Transcription Factor (MITF), a master regulator of melanogenic gene expression.
Figure 1. this compound's inhibition of the PKA signaling pathway in melanogenesis.
Activation of the Nrf2 Antioxidant Pathway
This compound has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a critical cellular defense mechanism against oxidative stress.[7] Upon activation, Nrf2 translocates to the nucleus and induces the expression of a battery of antioxidant and detoxifying enzymes, such as Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1).[7]
Figure 2. this compound activates the Nrf2 antioxidant response pathway.
Modulation of MAPK Signaling
The Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including ERK, JNK, and p38, are crucial in mediating cellular responses to environmental stresses like UV radiation. While direct evidence specifically linking this compound to the modulation of all three MAPK pathways in keratinocytes is still emerging, its known anti-inflammatory and antioxidant properties suggest a potential role in attenuating UV-induced MAPK activation, which is often associated with inflammatory responses and cellular damage. Further research is warranted to fully elucidate these interactions.
Formulation and Stability Considerations
For effective topical delivery, this compound is often incorporated into various formulations such as creams, lotions, and nanoemulsions. Its lipophilic nature presents formulation challenges, which can be overcome through the use of emulsifiers and nanocarrier systems.
Formulation Strategies
-
Nanoethosomes (NEs): Encapsulation of this compound in nanoethosomes has been shown to enhance its preventive effects against UVB-induced skin cancer in mice.[6]
-
Nanostructured Lipid Carriers (NLCs): A nanogel containing this compound-loaded NLCs demonstrated good physical stability, high encapsulation efficiency (90%), and a high sun protection factor (SPF = 34).[2]
Stability Testing
The stability of this compound in topical formulations is crucial for its efficacy. Stability studies should assess the impact of temperature, light, and pH on the concentration of this compound over time.
Figure 3. General workflow for stability testing of this compound formulations.
Conclusion
This compound stands out as a multifunctional bioactive compound with significant potential for applications in skin health and UV protection. Its well-documented antioxidant, anti-inflammatory, and anti-melanogenic properties, mediated through the modulation of key signaling pathways such as PKA and Nrf2, provide a strong scientific basis for its use in dermatological and cosmetic products. Further research, particularly clinical trials in human subjects, will be crucial to fully validate its efficacy and optimize its application for the prevention and treatment of skin photodamage. The development of advanced formulation strategies will also be key to enhancing its stability and bioavailability for topical delivery.
References
- 1. Comparison of Antioxidant and Anti-Melanogenic Activity of γ-Oryzanol and Gallic Acid by Inhibiting Tyrosinase Activity in B16F10 Mouse Melanoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nanogel Containing this compound-Loaded Nanostructured Lipid Carriers and TiO2/MBBT: A Synergistic Nanotechnological Approach of Potent Natural Antioxidants and Nanosized UV Filters for Skin Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prevention of UV-induced skin cancer in mice by gamma oryzanol-loaded nanoethosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of Antioxidant and Anti‐Melanogenic Activity of γ‐Oryzanol and Gallic Acid by Inhibiting Tyrosinase Activity in B16F10 Mouse Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Characterization of the Antioxidant Effects of γ-Oryzanol: Involvement of the Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Gamma-Oryzanol Extraction from Rice Bran using Maceration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gamma-oryzanol (B192022) is a valuable bioactive compound found in rice bran, a byproduct of rice milling. It is a mixture of ferulic acid esters of sterols and triterpenoid (B12794562) alcohols. Due to its potent antioxidant properties and various reported health benefits, including cholesterol-lowering effects, this compound is of significant interest to the pharmaceutical, nutraceutical, and cosmetic industries. Maceration is a straightforward and widely used solid-liquid extraction technique for obtaining this compound from rice bran. This document provides detailed application notes and protocols for the extraction of this compound from rice bran using maceration, aimed at researchers, scientists, and professionals in drug development.
Principle of Maceration for this compound Extraction
Maceration involves soaking the plant material (rice bran) in a solvent for a specified period with occasional agitation. The solvent penetrates the plant cells, dissolving the desired constituents like this compound. The efficiency of the extraction process is influenced by several factors, including the type of solvent, the ratio of solvent to rice bran, the extraction time, and the temperature.
Experimental Protocols
Protocol 1: Maceration using Organic Solvents
This protocol outlines the general procedure for this compound extraction from rice bran using various organic solvents.
1. Materials and Reagents:
-
Dried rice bran
-
Solvents: n-Hexane, Ethanol, Acetone, Isopropanol, Ethyl Acetate (analytical grade)
-
Erlenmeyer flasks (250 mL or appropriate size)
-
Orbital shaker
-
Filter paper (Whatman No. 1 or equivalent)
-
Rotary evaporator
-
Analytical balance
-
This compound standard (for analytical purposes)
2. Rice Bran Preparation:
-
Obtain rice bran, preferably from a known rice variety.
-
To ensure the stability of the rice bran and prevent enzymatic degradation of the oil and this compound, it is recommended to stabilize the bran. This can be achieved by heating, for example, in a hot air oven.
-
Dry the rice bran to a constant weight to minimize moisture content, which can affect extraction efficiency.
-
If necessary, grind the rice bran to a uniform, fine powder to increase the surface area for extraction.
3. Maceration Procedure:
-
Weigh a specific amount of dried rice bran (e.g., 10 g).
-
Place the rice bran in an Erlenmeyer flask.
-
Add the chosen solvent at a specific rice bran to solvent ratio (e.g., 1:4 w/v).[1][2]
-
Seal the flask to prevent solvent evaporation.
-
Place the flask on an orbital shaker and agitate at a constant speed (e.g., 200 rpm) for a predetermined duration (e.g., 60 minutes).[1] The extraction can also be performed without continuous agitation, but with occasional shaking over a longer period.
-
Maintain a constant temperature during the extraction process (e.g., 30°C).[1]
4. Post-Extraction Processing:
-
After the maceration period, separate the extract from the solid rice bran residue by filtration through filter paper.
-
Wash the residue with a small amount of fresh solvent to ensure maximum recovery of the extract.
-
Combine the filtrates.
-
Remove the solvent from the filtrate using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C) to obtain the crude rice bran oil containing this compound.
-
Weigh the extracted crude oil to determine the yield.
5. Quantification of this compound (HPLC Analysis):
-
Accurately weigh a small amount of the extracted crude rice bran oil.
-
Dissolve the oil in a suitable solvent (e.g., a mixture of methanol, isopropanol, and ethyl acetate).
-
Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.
-
Analyze the sample using a High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.
-
HPLC Conditions (Example):
-
Quantify the this compound content by comparing the peak area of the sample with that of a known concentration of a this compound standard.
Data Presentation
The following tables summarize quantitative data from various studies on the maceration of rice bran for oil and this compound extraction.
Table 1: Effect of Different Solvents on Rice Bran Oil Yield
| Solvent | Rice Bran to Solvent Ratio (w/v) | Extraction Time (minutes) | Temperature (°C) | Rice Bran Oil Yield (%) | Reference |
| Acetone | 1:4 | 60 | 30 | ~25 | [1] |
| n-Hexane | 1:4 | 60 | 30 | ~24 | [1] |
| Ethyl Acetate | 1:4 | 60 | 30 | ~23 | [1] |
| Isopropanol | 1:4 | 60 | 30 | ~18 | [1] |
| Ethanol | 1:4 | 60 | 30 | ~12 | [1] |
Table 2: this compound Yield with Different Extraction Parameters
| Solvent System | Rice Bran to Solvent Ratio (w/v) | Extraction Time (minutes) | Temperature (°C) | This compound Yield (mg/g of rice bran) | Reference |
| Hexane:Isopropanol (1:3) | 1:7.5 (10g in 75mL) | 40 | 40 | 13.98 | [3] |
| Ethanol | Not Specified | 7 days | Room Temperature | 1.83 | [4] |
| n-Hexane | Not Specified | Not Specified | 32 | Suitable for γ-oryzanol extraction | [2] |
| Ethanol | Not Specified | Not Specified | 55-60 | Suitable for γ-oryzanol extraction | [2] |
Mandatory Visualization
Experimental Workflow
The following diagram illustrates the experimental workflow for the extraction and quantification of this compound from rice bran using maceration.
Caption: Workflow for this compound Extraction and Analysis.
Logical Relationship of Extraction Parameters
The following diagram illustrates the logical relationship between key parameters and the desired outcomes in the maceration process.
Caption: Key Parameters Influencing Maceration Outcome.
References
Application Notes and Protocols for High-Purity Gamma-Oryzanol Solvent Extraction
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the solvent extraction of high-purity gamma-oryzanol (B192022) from rice bran and its byproducts. The methodologies outlined are based on established scientific literature and are intended to guide researchers in developing efficient and effective purification strategies.
Introduction
This compound is a mixture of ferulic acid esters of sterols and triterpene alcohols, exhibiting potent antioxidant and various physiological activities. Its therapeutic potential has led to increasing demand for high-purity isolates for use in pharmaceuticals and nutraceuticals. The following protocols detail solvent-based extraction and purification methods to achieve high-purity this compound.
Key Experimental Protocols
Several methods for the extraction and purification of this compound have been optimized to enhance yield and purity. These include direct solvent extraction from rice bran, extraction from rice bran oil soapstock, and subsequent purification steps such as crystallization and column chromatography.
Protocol 1: Soxhlet Extraction from Rice Bran Oil Soapstock
This protocol is an effective method for extracting this compound from rice bran oil soapstock (RBOS), a byproduct of the refining process.
Materials and Equipment:
-
Rice Bran Oil Soapstock (RBOS)
-
Ethyl Acetate (B1210297)
-
Soxhlet extraction apparatus
-
Rotary evaporator
-
Oven
Methodology:
-
Saponification and Dehydration: The RBOS is first saponified and then dehydrated to prepare it for extraction.
-
Soxhlet Extraction:
-
Place the dehydrated and saponified RBOS into a thimble.
-
The thimble is then placed into the main chamber of the Soxhlet extractor.
-
The extraction solvent, ethyl acetate, is placed in the distillation flask.
-
The solvent is heated to reflux. The solvent vapor travels up a distillation arm and floods into the chamber housing the thimble of solid.
-
The chamber containing the solid material is slowly filled with warm solvent.
-
When the Soxhlet chamber is almost full, the chamber is automatically emptied by a siphon side arm, with the solvent running back down to the distillation flask.
-
This cycle is repeated for an optimized duration.
-
-
Solvent Evaporation: After extraction, the solvent is removed using a rotary evaporator to yield the crude this compound extract.
Optimized Conditions: Response surface methodology has been used to determine the optimal conditions for maximizing the yield of this compound. The most suitable conditions were found to be a solid to solvent ratio of 1:12 (w/v), an extraction temperature of 70.1°C, and an extraction time of 7.26 hours.
Protocol 2: Two-Step Crystallization for Purification
This protocol describes a purification method for the crude this compound extract obtained from sources like rice bran oil soapstock.
Materials and Equipment:
-
Crude this compound extract
-
Methanol
-
Ethyl Acetate
-
Crystallization vessels
-
Filtration apparatus
-
Vacuum oven
Methodology:
-
First Crystallization:
-
Dissolve the crude extract in a solution of 20% (v/v) ethyl acetate in methanol.
-
Maintain the solution at 30°C for 1 hour to induce the first stage of crystallization.
-
Collect the crystals by filtration.
-
-
Second Crystallization:
-
Redissolve the crystals obtained from the first step in a fresh solvent mixture.
-
Maintain the solution at 5°C for 24 hours for the second crystallization step.
-
Collect the purified this compound crystals by filtration and dry them in a vacuum oven.
-
Under these conditions, a yield of 55.17 ± 0.59 wt% and a purity of 74.60 ± 4.12 wt% can be achieved[1].
Protocol 3: Column Chromatography for High-Purity Separation
For achieving very high purity, column chromatography is a preferred method. This protocol is suitable for purifying semi-purified this compound.
Materials and Equipment:
-
Semi-purified this compound
-
Silica (B1680970) gel (particle size 25-40 μm)
-
Ethyl Acetate
-
Chromatography column
-
Fraction collector
-
Rotary evaporator
Methodology:
-
Column Packing: Prepare a slurry of silica gel in hexane and pack it into the chromatography column.
-
Sample Loading: Dissolve the semi-purified this compound in a minimal amount of the mobile phase and load it onto the top of the silica gel bed.
-
Elution:
-
Isocratic Elution: A mixture of hexane and ethyl acetate (75:25 v/v) can be used as the mobile phase[2][3].
-
Gradient Elution: For improved separation and higher purity, a step-gradient elution can be employed. Start with a mobile phase of 85:15 (v/v) hexane to ethyl acetate for the first hour, then switch to a 75:25 (v/v) mixture[2].
-
-
Fraction Collection: Collect the fractions as they elute from the column.
-
Analysis and Pooling: Analyze the fractions (e.g., by TLC or HPLC) to identify those containing high-purity this compound. Pool the desired fractions.
-
Solvent Evaporation: Remove the solvent from the pooled fractions using a rotary evaporator to obtain the purified solid this compound.
This chromatographic method can yield this compound with a purity of over 95%, with a recovery yield of up to 90.15% using the gradient elution mode[2].
Quantitative Data Summary
The following tables summarize the quantitative data from the cited experimental protocols for easy comparison.
Table 1: Soxhlet Extraction of this compound from RBOS
| Parameter | Optimal Value | This compound Yield (% dry basis) | Purity (%) | Reference |
| Solid to Solvent Ratio | 1:12 (w/v) | 9.04 | 24 | |
| Extraction Temperature | 70.1°C | |||
| Extraction Time | 7.26 hours |
Table 2: Two-Step Crystallization Purification of this compound
| Crystallization Step | Temperature (°C) | Time (hours) | Solvent System | Yield (wt%) | Purity (wt%) | Reference |
| First | 30 | 1 | 20% (v/v) Ethyl Acetate in Methanol | [1] | ||
| Second | 5 | 24 | 55.17 ± 0.59 | 74.60 ± 4.12 | [1] |
Table 3: Column Chromatography Purification of this compound
| Elution Mode | Mobile Phase (Hexane:Ethyl Acetate, v/v) | Silica Gel Particle Size (μm) | Yield (%) | Purity (%) | Reference |
| Isocratic | 75:25 | 25-40 | 83.64 | >95 | [2] |
| Gradient | 85:15 followed by 75:25 | 25-40 | 90.15 | 100 | [2] |
Visualized Workflows
The following diagrams illustrate the experimental workflows for the described protocols.
Caption: Workflow for Soxhlet extraction of this compound.
Caption: Workflow for two-step crystallization purification.
Caption: Workflow for column chromatography purification.
References
Application Notes and Protocols for Gamma-Oryzanol Recovery via Acid-Base Extraction
Introduction
Gamma-oryzanol (B192022) is a valuable bioactive compound found in rice bran, known for its antioxidant and various health-promoting properties. Acid-base extraction is a potent method for selectively separating this compound from the complex lipid matrix of rice bran byproducts, such as rice bran acid oil (RBAO). This technique leverages the phenolic hydroxyl group in the ferulic acid moiety of this compound, which can be deprotonated in an alkaline environment to form a water-soluble salt, facilitating its separation from neutral lipids. Subsequent acidification then allows for the recovery of the purified this compound.
These application notes provide detailed protocols and quantitative data for the recovery of this compound using an acid-base extraction method, intended for researchers, scientists, and professionals in drug development.
Principle of the Method
The acid-base extraction of this compound relies on the chemical properties of its constituent molecules, which are esters of ferulic acid with sterols and triterpene alcohols. The ferulic acid component possesses a phenolic hydroxyl group that is acidic enough to react with a base.
The core principle involves two main stages:
-
Alkaline Extraction: The crude material containing this compound is treated with an alkaline solution. The base deprotonates the phenolic hydroxyl group of the ferulic acid moiety, forming a phenolate (B1203915) salt. This salt is soluble in the aqueous or polar phase, allowing it to be separated from the bulk of the neutral lipids (like triglycerides and fatty acid esters) which remain in the organic phase.
-
Acidification and Precipitation: The aqueous/polar phase containing the this compound salt is then acidified. This protonates the phenolate ion, converting the this compound back to its less polar, water-insoluble form, causing it to precipitate out of the solution. The precipitated this compound can then be collected, washed, and dried.
Experimental Protocols
This section details two primary protocols derived from published research for the recovery of this compound using acid-base extraction.
Protocol 1: Extraction from Rice Bran Acid Oil (RBAO) via Fatty Acid Ethyl Esters (FAEE)
This protocol is adapted from a method that first converts the free fatty acids in RBAO into fatty acid ethyl esters (FAEEs), which serve as the starting material for the extraction.[1]
1. Preparation of Starting Material (FAEE from RBAO)
-
This protocol assumes the starting material is fatty acid ethyl esters (FAEE) derived from rice bran acid oil (RBAO). The conversion of RBAO to FAEE is a preliminary step to reduce the complexity of the matrix.
2. Alkaline Extraction of this compound
-
Prepare the extraction medium consisting of 1.855 M sodium hydroxide (B78521) (NaOH) in a 75.91% ethanol-water solution, with 20.59% hexane (B92381) in the total volume of the extractant.[2][1]
-
Mix the FAEE starting material with the extraction medium at a ratio of 1:10 (w/v).
-
Agitate the mixture vigorously for 1 minute at room temperature (28-32°C).[2][1]
-
Centrifuge the mixture at 2,683 x g for 10 minutes to separate the phases.[1] The this compound will be in the upper alkaline ethanolic-hexane phase.
-
Carefully collect the supernatant (the extract rich in this compound).
3. Purification of the this compound-Rich Fraction
-
Wash the collected extract with a 2% sodium carbonate (Na₂CO₃) solution to remove remaining impurities.[2][1]
-
Further purification can be achieved through crystallization or chromatographic methods if higher purity is required.
Protocol 2: Extraction from Hydrolyzed Rice Bran Acid Oil
This protocol involves the direct alkaline hydrolysis of RBAO to saponify glycerides and free fatty acids, followed by the extraction of this compound.
1. Alkaline Hydrolysis of RBAO
-
For every 1 gram of RBAO, add a solution of 0.1 N sodium hydroxide (NaOH) in methanol (B129727).[3]
-
Heat the mixture at 80°C for 30 minutes to facilitate the hydrolysis of glycerides and the neutralization of free fatty acids, forming soap.[3]
2. Acidification and Recovery of Crude this compound
-
After hydrolysis, cool the mixture.
-
Acidify the solution to a pH of 5 by adding an 80% citric acid solution while maintaining the temperature at 40°C.[] The acidification process should take approximately 35-45 minutes.[]
-
Cool the acidified solution to 10°C to induce the crystallization of crude this compound.[]
-
Filter the solution under vacuum at 10°C to collect the crude this compound precipitate.[]
3. Washing and Purification of Crude this compound
-
Wash the collected crude this compound with hot water.[]
-
Perform an initial wash with methanol containing water for approximately 35-38 minutes.[]
-
Further wash the solid with petroleum ether to remove residual lipids and pigments.[]
-
Adjust the pH to 5.0 with a 20% hydrochloric acid (HCl) solution in methanol and soak for 3 hours to remove any remaining alkaline substances.[]
-
Wash the purified product with distilled water.[]
-
Vacuum dry the final product to obtain refined this compound powder.[]
Quantitative Data
The following tables summarize the quantitative data from the cited experimental protocols for easy comparison.
Table 1: Optimal Conditions and Yields for this compound Extraction from FAEE (Protocol 1)
| Parameter | Optimal Value | Reference |
| Starting Material | Fatty Acid Ethyl Esters (FAEE) from RBAO | [2],[1] |
| Extraction Medium | 1.855 M NaOH in 75.91% Ethanol/Water with 20.59% Hexane | [2],[1] |
| FAEE to Extractant Ratio | 1:10 | [2],[1] |
| Extraction Time | 1 minute | [2],[1] |
| Extraction Temperature | 28-32°C (Room Temperature) | [2],[1] |
| Maximum γ-Oryzanol Yield | 75.82 ± 3.44% | [2],[1] |
| Recovery Yield after Purification | 69.94% | [2],[1] |
| Purity after Purification | 89.90% | [2],[1] |
Table 2: Component Reduction in RBAO after Alkali Hydrolysis (Related to Protocol 2)
| Component | Content in RBAO Extract (mg/g) | Content in Hydrolyzed RBAO Extract (mg/g) | % Reduction | Reference |
| Glycerides | 105.3 | 8.65 | ~91.8% | [5] |
| Free Fatty Acids (FFAs) | 516.0 | 135.0 | ~73.8% | [5] |
| This compound | 135.5 | 53.84 | ~60.3% (Loss) | [5] |
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the key stages of the acid-base extraction method for this compound recovery, combining elements from the described protocols.
Caption: Workflow for this compound Recovery.
References
Application Note: Quantification of Gamma-Oryzanol Using High-Performance Liquid Chromatography (HPLC)
Introduction
Gamma-oryzanol (B192022) is a mixture of ferulic acid esters of sterols and triterpene alcohols, predominantly found in rice bran oil.[1][2][3][4] It is recognized for its antioxidant properties and various health benefits. Accurate quantification of this compound is crucial for quality control in the food and pharmaceutical industries. This application note provides a detailed protocol for the quantification of this compound using a validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method.
This compound is composed of several components, with the major ones being cycloartenyl ferulate, 24-methylenecycloartanyl ferulate, campesteryl ferulate, and β-sitosteryl ferulate.[1][2][3] This method allows for the separation and quantification of these individual components or the total this compound content.
Principle
The method utilizes RP-HPLC with a C18 or a Pentafluorophenyl propyl (PFP) core-shell column for the separation of this compound components.[3][5][6] The sample, after appropriate dilution and filtration, is injected into the HPLC system. The components are separated based on their hydrophobicity and detected using a UV-Vis or Diode Array Detector (DAD) at a wavelength of approximately 325-330 nm, where this compound exhibits maximum absorbance.[5][7][8][9] Quantification is achieved by comparing the peak area of the analyte with that of a certified reference standard.
Experimental Protocols
Materials and Reagents
-
Standards: Certified reference standards of individual γ-oryzanol components (Cycloartenyl ferulate, 24-methylenecycloartanyl ferulate, Campesteryl ferulate, and β-sitosteryl ferulate) or a mixture of known composition.[2][6]
-
Solvents:
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Analytical Column:
-
Data Acquisition and Processing Software
Preparation of Standard Solutions
-
Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable solvent such as dichloromethane or methanol to a specific final volume in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions (e.g., 10, 25, 50, 100, 200 µg/mL) by serially diluting the stock solution with the mobile phase.[7][8]
-
Filter the working standard solutions through a 0.45 µm syringe filter before injection.
Sample Preparation (from Rice Bran Oil)
-
Accurately weigh approximately 0.5 g of the oil sample into a volumetric flask.[3]
-
Dissolve the oil in a suitable solvent like dichloromethane and make up to a final volume (e.g., 10 mL).[3]
-
For more complex matrices, a solid-phase extraction (SPE) cleanup step may be necessary. A silica-based SPE cartridge can be used to remove interfering substances.[11]
-
Filter the resulting solution through a 0.45 µm syringe filter into an HPLC vial for analysis.[3][6]
HPLC Method Parameters
The following table summarizes typical HPLC conditions. Method optimization may be required depending on the specific column and instrument used.
| Parameter | Method A (C18 Column) | Method B (PFP Column) |
| Column | C18, 4.6 x 250 mm, 5 µm[5] | PFP, 4.6 x 250 mm, 5 µm[3][6] |
| Mobile Phase | Methanol:Acetonitrile:Dichloromethane:Acetic Acid (50:44:3:3, v/v/v/v)[5] | Gradient elution with A: Methanol and B: Water[3][6] |
| Gradient Program | Isocratic | 0-13 min: 90% A; 13-14 min: 90-95% A; 14-17 min: 95-85% A; 17-22 min: 85-95% A; 22-30 min: 95% A[3][6] |
| Flow Rate | 1.0 - 1.4 mL/min[5][7][8] | 1.0 mL/min[3][6] |
| Column Temperature | Ambient or 30 °C[3][6][7][8] | 30 °C[3][6] |
| Detection Wavelength | 330 nm[5][7][8] | 328 nm[3][6] |
| Injection Volume | 5 - 20 µL[3][6][8] | 5 µL[3][6] |
Data Analysis and Quantification
-
Calibration Curve: Inject the working standard solutions and construct a calibration curve by plotting the peak area against the concentration of this compound.
-
Linearity: The calibration curve should exhibit good linearity with a correlation coefficient (R²) of ≥ 0.995.[4][12]
-
Quantification: Inject the prepared sample solution. Identify the peaks corresponding to the this compound components based on their retention times compared to the standards. Calculate the concentration of each component in the sample using the regression equation from the calibration curve.
-
Total this compound: The total this compound content is determined by summing the quantities of all identified components.[3] The result is typically expressed as mg of this compound per 100 g of oil.[3]
Quantitative Data Summary
The following tables summarize key quantitative data from various validated HPLC methods for this compound analysis.
Table 1: HPLC Method Parameters and Performance
| Parameter | Reference Method 1 | Reference Method 2 | Reference Method 3 |
| Column | Microsorb-MV C18 (25 cm x 4.6 mm)[5] | Chromolith®flash RP-18 (25 x 4.6 mm, 5 µm)[7][8] | Pentafluorophenyl propyl (PFP) core-shell (4.6 x 250 mm, 5 μm)[3][6] |
| Mobile Phase | Methanol:Acetonitrile:Dichloromethane:Acetic Acid (50:44:3:3, v/v)[5] | Gradient of 1.8 mM Cetyl trimethylammonium bromide and Methanol[7][8] | Gradient of Methanol and Water[3][6] |
| Flow Rate | 1.4 mL/min[5] | 1.0 mL/min[7][8] | 1.0 mL/min[3][6] |
| Detection Wavelength | 330 nm[5] | 330 nm[7][8] | 328 nm[3][6] |
| Linearity Range | Not specified | 10-50 µg/mL[7][8] | Not specified |
| Correlation Coefficient (R²) | Not specified | 0.9960[7][8] | > 0.995[6] |
| LOD | Not specified | 1.90 µg/mL[7][8] | 0.215 - 0.714 µg/mL (for individual components)[3][6] |
| LOQ | Not specified | 5.70 µg/mL[7][8] | 0.632 - 2.166 µg/mL (for individual components)[3][6] |
Visualizations
Experimental Workflow
Caption: Workflow for this compound Quantification by HPLC.
Disclaimer: This application note is for informational purposes only. The described method should be validated in the user's laboratory for its intended use. Appropriate safety precautions should be taken when handling chemicals.
References
- 1. Purification and identification of components of this compound in rice bran Oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tis.wu.ac.th [tis.wu.ac.th]
- 3. fssai.gov.in [fssai.gov.in]
- 4. thaiscience.info [thaiscience.info]
- 5. pubs.acs.org [pubs.acs.org]
- 6. fssai.gov.in [fssai.gov.in]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Comparison of γ-Oryzanol Contents in Crude Rice Bran Oils from Different Sources by Various Determination Methods [jstage.jst.go.jp]
- 11. mdpi.com [mdpi.com]
- 12. Quantitative analysis of γ-oryzanol content in cold pressed rice bran oil by TLC-image analysis method - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: TLC-Image Analysis for Rapid Gamma-Oryzanol Determination
Audience: Researchers, scientists, and drug development professionals.
Introduction
Gamma-oryzanol (γ-oryzanol) is a mixture of ferulic acid esters of sterols and triterpene alcohols, predominantly found in rice bran oil. It is recognized for its antioxidant properties and potential health benefits, including cholesterol-lowering effects. Consequently, a simple, rapid, and cost-effective method for its quantification is highly valuable in quality control for food, cosmetic, and pharmaceutical industries. This application note details a validated method for the quantitative determination of γ-oryzanol using Thin-Layer Chromatography (TLC) coupled with digital image analysis. This approach offers a reliable and accessible alternative to more complex techniques like HPLC, without compromising accuracy and reproducibility for routine analysis.[1][2][3][4]
Principle
The method is based on the separation of γ-oryzanol from other components in a sample matrix on a silica (B1680970) gel TLC plate. After chromatographic development, the plate is visualized under ultraviolet (UV) light. The spots corresponding to γ-oryzanol are captured using a digital camera. The resulting image is then processed and analyzed using image analysis software (e.g., ImageJ) to measure the intensity of the spots. The concentration of γ-oryzanol in the sample is determined by comparing the peak area of its spot to a calibration curve constructed from known concentrations of a γ-oryzanol standard.
Experimental Protocols
Materials and Reagents
-
Standards: this compound reference standard.
-
Samples: Rice bran oil or other preparations containing γ-oryzanol.
-
Solvents (Analytical Grade): Ethyl acetate (B1210297), n-hexane.[3][5]
-
Stationary Phase: Pre-coated TLC plates with silica gel 60 F₂₅₄ (20x20 cm).[3]
-
Equipment:
-
Micropipettes or sample applicator (e.g., Linomat system)
-
TLC developing chamber (twin trough glass chamber recommended)
-
UV visualization system or cabinet with a camera at 366 nm.[3]
-
Computer with image analysis software (e.g., ImageJ, Adobe Photoshop).
-
Preparation of Standard Solutions
-
Stock Solution: Accurately weigh and dissolve the γ-oryzanol reference standard in ethyl acetate to prepare a stock solution.
-
Working Solutions: Perform serial dilutions of the stock solution with ethyl acetate to create a series of standard solutions with concentrations ranging from 200 to 700 ng/µL.[3][6] These will be used to construct the calibration curve.
Sample Preparation
-
Accurately weigh the oil sample.
-
Dissolve the sample in ethyl acetate to achieve a suitable concentration for analysis. If necessary, samples can be passed through a sieve to remove solid particles before dissolution.[3]
Chromatography
-
Sample Application: Apply 10 µL of each standard and sample solution as 8 mm bands onto the TLC plate.[3] Ensure a distance of at least 15 mm between adjacent bands.
-
Chamber Saturation: Pour the mobile phase, a mixture of n-hexane and ethyl acetate (9:1, v/v) , into the TLC developing chamber.[3] Place a saturation pad or filter paper inside and let the chamber saturate for at least 30 minutes before placing the plate inside.[3]
-
Development: Place the TLC plate in the saturated chamber and allow the mobile phase to ascend until it reaches the desired height (approximately 8-9 cm).
-
Drying: After development, remove the plate from the chamber and dry it at room temperature for 10 minutes to completely evaporate the mobile phase.[3]
Image Acquisition and Analysis
-
Visualization: Place the dried TLC plate inside a UV visualizer and illuminate it at a wavelength of 366 nm.[3] The γ-oryzanol spots will appear as dark bands.
-
Image Capture: Capture a high-resolution image of the plate using a digital camera. Save the image in a common format like JPEG or TIFF.[3]
-
Image Processing:
-
Open the captured image in Adobe Photoshop or a similar program.
-
Convert the digital color photo into an 8-bit grayscale image (black and white).[3]
-
-
Densitometric Analysis (ImageJ):
-
Open the grayscale image in ImageJ software.
-
Use the software tools to select each lane (band) and plot the profile of pixel intensity versus distance.
-
Measure the area under the peak corresponding to the γ-oryzanol spot for each standard and sample. The γ-oryzanol peak should be clearly identifiable with an approximate Rf value of 0.15.[3]
-
-
Quantification:
-
Construct a calibration curve by plotting the peak areas of the standard solutions against their corresponding concentrations (ng/spot).
-
Determine the concentration of γ-oryzanol in the unknown samples by interpolating their measured peak areas from the linear regression equation of the calibration curve.
-
Workflow for TLC-Image Analysis
Caption: Experimental workflow for γ-oryzanol quantification.
Data and Results
The described TLC-image analysis method has been validated for its linearity, precision, and accuracy, demonstrating its suitability for quantitative purposes.[2][3]
Method Validation Parameters
The performance of the TLC-image analysis method is summarized below. The results show a strong linear relationship between concentration and peak area within the tested range.
| Parameter | TLC-Image Analysis Method |
| Linearity Range | 200 - 600 ng/spot |
| Regression Equation | Y = 1.2334X + 4276.3 |
| Correlation Coefficient (R²) | 0.9936 |
| Limit of Detection (LOD) | S/N Ratio of 3:1 |
| Limit of Quantification (LOQ) | S/N Ratio of 10:1 |
| Accuracy (Recovery) | Evaluated via recovery assays |
| Precision (%RSD) | Low standard deviation indicates good precision |
| Data derived from Sakunpak et al., 2014.[3] |
Quantitative Determination of this compound
The developed method was applied to determine the γ-oryzanol content in various cold-pressed rice bran oil samples. The results were compared with those obtained from a conventional TLC-densitometric method, showing no statistically significant difference.[3]
| Sample | γ-Oryzanol Content by TLC-Image Analysis (mg/g) | γ-Oryzanol Content by TLC-Densitometry (mg/g) |
| Hom-Pathum Rice Bran Oil | 3.25 ± 0.15 | 3.28 ± 0.12 |
| Sang-Yot Rice Bran Oil | 2.89 ± 0.11 | 2.93 ± 0.09 |
| Hom-Mali Rice Bran Oil | 3.51 ± 0.18 | 3.55 ± 0.14 |
| Data represents Mean ± SD. A paired t-test showed no significant difference between the methods (P<0.05).[3] |
Conclusion
The TLC-image analysis method provides a simple, rapid, and cost-effective tool for the reliable quantification of γ-oryzanol in various samples, particularly rice bran oil.[3] The method demonstrates good linearity, accuracy, and precision, making it a suitable alternative to more sophisticated chromatographic techniques for routine quality control and research applications.[1][2][4] The use of readily available equipment and user-friendly software like ImageJ further enhances its accessibility for a wide range of laboratories.
References
- 1. Description: Quantitative analysis of γ–oryzanol content in cold pressed rice bran oil by TLC–image analysis method :: Open Polar [openpolar.no]
- 2. journals.muhn.edu.cn [journals.muhn.edu.cn]
- 3. Quantitative analysis of γ-oryzanol content in cold pressed rice bran oil by TLC-image analysis method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative analysis of γ-oryzanol content in cold pressed rice bran oil by TLC-image analysis method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Method Development for Purification of γ-oryzanol from Hydrolyzed Rice Bran Acid Oil by Semi-preparative Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Antioxidant Assays of Gamma-Oryzanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for commonly used in vitro assays to evaluate the antioxidant capacity of gamma-oryzanol (B192022), a naturally occurring mixture of ferulic acid esters of sterols and triterpenoids found in rice bran oil.[1] this compound has garnered significant attention for its potential health benefits, including its antioxidant and anti-inflammatory properties.[1][2][3]
Antioxidant Mechanism of this compound
This compound exerts its antioxidant effects through various mechanisms. The ferulic acid component is a potent scavenger of free radicals, which helps to reduce oxidative stress.[1] Oxidative stress is a key factor in the development of several chronic diseases.[2] Beyond direct radical scavenging, this compound can also modulate intracellular antioxidant pathways. Notably, it has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[4][5] Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[6] When exposed to oxidative stress or in the presence of inducers like this compound, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE). This binding initiates the transcription of a suite of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutathione (B108866) S-transferases (GSTs), thereby enhancing the cell's endogenous antioxidant defenses.[5][6]
Below is a diagram illustrating the Nrf2 signaling pathway activated by this compound.
Quantitative Data Summary
The following table summarizes the antioxidant activity of this compound as determined by various in vitro assays reported in the literature. This allows for a comparative overview of its efficacy in different chemical environments.
| Assay | Test System | Result | Reference |
| DPPH Radical Scavenging Assay | Ethanolic solution | TEAC values: 0.0015-0.0206 mmol/g (at 0.0625-1.0000 mg/ml) | [7] |
| FRAP (Ferric Reducing Antioxidant Power) Assay | Ethanolic solution | TEAC values: 0.0054-0.0272 mmol/g (at 0.0680-1.0910 mg/ml) | [7] |
| Nitric Oxide Scavenging Assay | In vitro chemical reaction | Concentration-dependent inhibition | [8] |
| Reducing Power Assay | In vitro chemical reaction | Concentration-dependent activity | [8] |
TEAC: Trolox Equivalent Antioxidant Capacity
Experimental Protocols
Detailed methodologies for the key in vitro antioxidant assays are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is observed as a color change from violet to yellow, which is measured spectrophotometrically.
Experimental Workflow:
Protocol:
-
Reagent Preparation:
-
Prepare a 0.5 mg/mL solution of DPPH in ethanol (B145695). This solution should be freshly prepared and protected from light.[9]
-
Prepare a series of concentrations of this compound in a suitable solvent (e.g., ethanol).
-
A positive control, such as Butylated Hydroxytoluene (BHT) or Trolox, should be prepared in the same manner.[9]
-
-
Assay Procedure:
-
Measurement:
-
Measure the absorbance of the solutions at 517 nm using a microplate reader.[9]
-
-
Calculation:
-
The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample.[9]
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in absorbance at 734 nm.
Experimental Workflow:
Protocol:
-
Reagent Preparation:
-
Prepare the ABTS radical cation (ABTS•+) by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate (final concentration) and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.[10]
-
Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 (± 0.02) at 734 nm.[11]
-
Prepare various concentrations of this compound and a standard antioxidant like Trolox in ethanol.
-
-
Assay Procedure:
-
Measurement:
-
Measure the absorbance at 734 nm.[11]
-
-
Calculation:
-
The antioxidant activity can be expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined by comparing the percentage inhibition of absorbance by the sample to that of Trolox.
-
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored by measuring the change in absorbance at 593 nm.
Experimental Workflow:
Protocol:
-
Reagent Preparation:
-
Prepare the FRAP reagent by mixing acetate (B1210297) buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O solution in a 10:1:1 ratio. The reagent should be prepared fresh and warmed to 37°C before use.
-
Prepare a standard curve using known concentrations of FeSO₄·7H₂O.
-
Prepare this compound samples in a suitable solvent.
-
-
Assay Procedure:
-
Measurement:
-
Measure the absorbance at 594 nm.[12]
-
-
Calculation:
-
The antioxidant capacity is determined by comparing the change in absorbance of the sample with the standard curve of Fe²⁺. The results are expressed as mM Fe²⁺ equivalents.
-
Cellular Antioxidant Activity (CAA) Assay
The CAA assay is a more biologically relevant method as it measures the antioxidant activity of a compound within a cellular environment.[13] It utilizes a fluorescent probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is taken up by cells and deacetylated to the non-fluorescent DCFH. In the presence of reactive oxygen species (ROS), DCFH is oxidized to the highly fluorescent dichlorofluorescein (DCF). Antioxidants can suppress this oxidation.[14][15]
Experimental Workflow:
References
- 1. What is the mechanism of Gamma Oryzanol? [synapse.patsnap.com]
- 2. mdpi.com [mdpi.com]
- 3. Antioxidant Activity of γ-Oryzanol: A Complex Network of Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of the Antioxidant Effects of <i>γ</i>‐Oryzanol: Involvement of the Nrf2 Pathway [ouci.dntb.gov.ua]
- 5. Characterization of the Antioxidant Effects of γ-Oryzanol: Involvement of the Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The complexity of the Nrf2 pathway: Beyond the antioxidant response - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. scienceasia.org [scienceasia.org]
- 10. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 11. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Cellular antioxidant activity (CAA) assay for assessing antioxidants, foods, and dietary supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. kamiyabiomedical.com [kamiyabiomedical.com]
- 15. Live Cell Assays for the Assessment of Antioxidant Activities of Plant Extracts - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Gamma-Oryzanol's Effects in Cell Culture
Introduction
Gamma-oryzanol (B192022) (γ-oryzanol) is a mixture of ferulic acid esters of phytosterols (B1254722) and triterpene alcohols, primarily found in rice bran oil.[1] This bioactive compound has garnered significant attention from researchers and drug development professionals due to its wide range of pharmacological activities, including antioxidant, anti-inflammatory, lipid-lowering, and neuroprotective effects.[1][2] In vitro cell culture models are indispensable tools for elucidating the molecular mechanisms underlying these effects. This document provides detailed protocols and application notes for studying the multifaceted activities of this compound in a laboratory setting.
Key Signaling Pathways Modulated by this compound
This compound exerts its biological effects by modulating several key cellular signaling pathways. Understanding these pathways is crucial for designing experiments and interpreting results.
Nrf2 Antioxidant Response Pathway
This compound is a known activator of the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) pathway, a primary regulator of cellular antioxidant defenses.[3][4] Under conditions of oxidative stress, this compound promotes the translocation of Nrf2 to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, upregulating their expression.[1][3] This leads to an enhanced cellular capacity to neutralize reactive oxygen species (ROS).[3][4]
Caption: Nrf2 antioxidant pathway activation by this compound.
NF-κB Inflammatory Pathway
This compound demonstrates potent anti-inflammatory properties, largely by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][5] In the presence of inflammatory stimuli like lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the degradation of the IκBα inhibitor. This releases NF-κB to translocate to the nucleus, where it induces the expression of pro-inflammatory genes, including COX-2 and various cytokines.[2] this compound can suppress the activation of NF-κB, thereby reducing the expression of these inflammatory mediators.[1]
References
- 1. Biochemical, Biological, and Clinical Properties of γ-Oryzanol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Gamma Oryzanol? [synapse.patsnap.com]
- 3. Characterization of the Antioxidant Effects of γ-Oryzanol: Involvement of the Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of the Antioxidant Effects of γ-Oryzanol: Involvement of the Nrf2 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journal.waocp.org [journal.waocp.org]
Application Notes and Protocols for Designing Animal Models in Gamma-Oryzanol Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to designing and implementing animal models for investigating the therapeutic potential of gamma-oryzanol (B192022). The protocols and data presented are compiled from peer-reviewed scientific literature to assist in the study of this compound's effects on metabolic disorders, cognitive function, and neuroinflammation.
Animal Models for this compound Research
This compound, a mixture of ferulic acid esters of phytosterols (B1254722) and triterpene alcohols found in rice bran oil, has been investigated for its antioxidant, anti-inflammatory, and lipid-lowering properties.[1] Animal models are crucial for elucidating the mechanisms of action and evaluating the efficacy of this compound in various pathological conditions.
Metabolic Syndrome Model: High-Fat, High-Sugar Diet
A common approach to induce metabolic syndrome in rodents is the administration of a high-fat, high-sugar (HFHS) diet. This model mimics the Western diet and leads to obesity, dyslipidemia, insulin (B600854) resistance, and non-alcoholic fatty liver disease (NAFLD).
Experimental Design:
Male Wistar rats or C57BL/6J mice are typically used.[2][3] The animals are fed a specially formulated diet high in fat and provided with sucrose-sweetened drinking water for an extended period, often ranging from 8 to 30 weeks.[4][5] this compound can be administered either by oral gavage daily or mixed directly into the diet.[2][6]
Quantitative Data Summary:
| Parameter | Animal Model | Diet | This compound Dose & Administration | Duration | Key Findings | Reference |
| Body Weight | Male Wistar Rats | High-Sugar and High-Fat (HSF) Diet + 25% Sucrose (B13894) Water | 0.5% (w/w) in diet | 20 weeks | Significantly reduced HSF-induced weight gain. | [7][8] |
| Plasma Triglycerides | Male Wistar Rats | HSF Diet + 25% Sucrose Water | 0.5% (w/w) in diet | 20 weeks | Significantly lowered elevated triglyceride levels. | [7][8] |
| Insulin Resistance (HOMA-IR) | Male Wistar Rats | HSF Diet + 25% Sucrose Water | 0.5% (w/w) in diet | 20 weeks | Improved insulin sensitivity. | [7][8] |
| Liver Inflammation | Male Wistar Rats | HSF Diet + 25% Sucrose Water | 0.5% (w/w) in diet | 30 weeks | Mitigated liver inflammation and oxidative stress. | [9] |
| Cholesterol Metabolism | C57BL/6J Mice | High-Fat Diet (20% w/w fat source) | Diet containing high concentration of this compound | 8 weeks | Lowered plasma lipid levels. | [4][10] |
Neuroinflammation and Cognitive Impairment Model: Lipopolysaccharide (LPS) Challenge
To investigate the anti-neuroinflammatory and cognitive-enhancing effects of this compound, an LPS-induced neuroinflammation model is employed. LPS, a component of the outer membrane of Gram-negative bacteria, triggers a robust inflammatory response in the brain.[11]
Experimental Design:
Adult mice, such as B6/129PF2, are pre-treated with this compound (e.g., 100 mg/kg) via oral gavage for a period of 21 consecutive days.[11][12] Following the pre-treatment period, neuroinflammation is induced by a single intraperitoneal injection of LPS. Behavioral tests are conducted to assess cognitive function, and brain tissue is collected for molecular analysis of inflammatory and antioxidant markers.[11]
Quantitative Data Summary:
| Parameter | Animal Model | this compound Dose & Administration | LPS Challenge | Duration | Key Findings | Reference | |---|---|---|---|---|---| | Cognitive Performance (Novel Object Recognition) | Adult Mice | 100 mg/kg, daily oral gavage | 10 µ g/mouse , single i.p. injection | 21 days pre-treatment | Improved cognitive performance during the neuroinflammatory response. |[11][12] | | Hippocampal HO-1 mRNA | Adult Mice | 100 mg/kg, daily oral gavage | 10 µ g/mouse , single i.p. injection | 21 days pre-treatment | Upregulated the antioxidant enzyme heme oxygenase-1. |[11][12] | | Hippocampal NQO1 mRNA | Adult Mice | 100 mg/kg, daily oral gavage | 10 µ g/mouse , single i.p. injection | 21 days pre-treatment | Increased the expression of the antioxidant enzyme NADPH-dehydrogenase-quinone-1. |[11][12] | | Hippocampal Inflammatory Genes | Adult Mice | 100 mg/kg, daily oral gavage | 10 µ g/mouse , single i.p. injection | 21 days pre-treatment | Downregulated the expression of inflammatory genes after LPS treatment. |[11][12] |
Cognitive Function Model: Chronic Administration in Adult Mice
To assess the direct impact of this compound on cognitive function in the absence of an inflammatory challenge, adult mice are administered this compound over a period of several weeks.[13][14]
Experimental Design:
Adult mice are treated with this compound (e.g., 100 mg/kg) daily via oral gavage for 21 days.[13][14] A battery of behavioral tests is then performed to evaluate different aspects of cognition, such as spatial and long-term memory.[13]
Quantitative Data Summary:
| Parameter | Animal Model | This compound Dose & Administration | Duration | Key Findings | Reference |
| Spatial Memory (Y-Maze) | Adult Mice | 100 mg/kg, daily oral gavage | 21 days | Improved performance in the Y-maze test. | [13][14] |
| Long-Term Memory (Novel Object Recognition) | Adult Mice | 100 mg/kg, daily oral gavage | 21 days | Enhanced performance in the novel object recognition test. | [13][14] |
| Hippocampal Proteome | Adult Mice | 100 mg/kg, daily oral gavage | 21 days | Modulated proteins involved in synaptic plasticity, neuroprotection, and energy metabolism. | [13][14] |
Experimental Protocols
Preparation and Administration of this compound
Oral Gavage:
-
Preparation: this compound is often a powder and needs to be suspended in a vehicle for oral administration. Common vehicles include corn oil or an emulsion.[6][15]
-
Emulsion Preparation: To prepare an emulsion, slowly add the desired amount of this compound to distilled water containing 1% Tween 80. Homogenize the mixture using a laboratory-scale homogenizer at 13,000 rpm for 5 minutes at room temperature. Prepare the emulsion fresh daily.[15]
-
Administration: Administer the this compound suspension or emulsion to the animals using a gavage needle. The volume administered will depend on the animal's weight and the desired dose.
Dietary Admixture:
-
Preparation: For incorporation into the diet, this compound powder can be thoroughly mixed with the powdered rodent chow to achieve the desired final concentration (e.g., 0.5% w/w).[2]
-
Diet Pelleting: If desired, the mixed diet can be repelleted.
-
Administration: Provide the this compound-containing diet to the animals ad libitum.
High-Fat, High-Sugar Diet Induction of Metabolic Syndrome
-
Animals: House male Wistar rats or C57BL/6J mice individually in a controlled environment (22 ± 3°C, 12-hour light-dark cycle, 60 ± 5% humidity).[2]
-
Diet: Provide a high-fat diet (e.g., 45% of energy as fat) and drinking water supplemented with 25% sucrose ad libitum.[2][3]
-
Treatment Groups:
-
Control Group: Standard chow diet and plain water.
-
Control + this compound Group: Standard chow diet with this compound and plain water.
-
HFHS Group: High-fat, high-sugar diet and sucrose water.
-
HFHS + this compound Group: High-fat, high-sugar diet with this compound and sucrose water.
-
-
Duration: Maintain the diets and treatments for 8 to 30 weeks.[4][5]
-
Monitoring: Monitor food and water intake daily and body weight weekly.
-
Endpoint Analysis: At the end of the study, collect blood for analysis of glucose, insulin, and lipid profiles. Collect tissues (liver, adipose tissue) for histological and molecular analysis.
LPS-Induced Neuroinflammation and Cognitive Testing
-
Animals: Acclimatize adult male mice to the housing conditions for at least one week before the experiment.
-
This compound Pre-treatment: Administer this compound (100 mg/kg) or vehicle daily via oral gavage for 21 consecutive days.[11]
-
LPS Administration: On day 22, administer a single intraperitoneal injection of LPS (10 µ g/mouse ) or saline (for control groups).[11]
-
Behavioral Testing: 48 hours after the LPS injection, conduct behavioral tests.[11]
-
Novel Object Recognition (NOR) Test:
-
Habituation: Allow the mouse to explore an empty arena for a set period.
-
Training: Place two identical objects in the arena and allow the mouse to explore.
-
Testing: Replace one of the familiar objects with a novel object and record the time spent exploring each object. An increased exploration of the novel object indicates intact memory.
-
-
Y-Maze Test:
-
Place the mouse in the center of a Y-shaped maze and allow it to freely explore the three arms for a set period.
-
Record the sequence and number of arm entries.
-
Calculate the percentage of spontaneous alternations (entering a different arm on each of the last three entries), which is a measure of spatial working memory.
-
-
-
Tissue Collection: Following behavioral testing, euthanize the animals and collect brain tissue (hippocampus) for analysis of inflammatory and antioxidant gene expression.
Signaling Pathways and Experimental Workflows
Signaling Pathways Modulated by this compound
This compound exerts its beneficial effects by modulating several key signaling pathways.
Cholesterol Metabolism:
This compound has been shown to lower cholesterol by inhibiting the activity of HMG-CoA reductase, a key enzyme in cholesterol synthesis, and by interfering with the intestinal absorption of cholesterol.[7][9]
Antioxidant Response (Nrf2 Pathway):
This compound can activate the Nrf2 signaling pathway, a master regulator of the antioxidant response.[16][17] This leads to the upregulation of antioxidant enzymes that protect cells from oxidative damage.
Anti-inflammatory Action (NF-κB Pathway):
This compound can suppress inflammation by inhibiting the NF-κB signaling pathway, which controls the expression of pro-inflammatory cytokines.[18]
Experimental Workflow Diagram
The following diagram illustrates a typical experimental workflow for investigating the effects of this compound in a diet-induced obesity model.
References
- 1. [PDF] this compound Prevents LPS-induced Brain Inflammation and Cognitive Impairment in Adult Mice | Semantic Scholar [semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. diabetesjournals.org [diabetesjournals.org]
- 4. Evaluation of γ-oryzanol Accumulation and Lipid Metabolism in the Body of Mice Following Long-Term Administration of γ-oryzanol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. (PDF) this compound Prevents LPS-induced Brain [research.amanote.com]
- 6. researchgate.net [researchgate.net]
- 7. What is the mechanism of Gamma Oryzanol? [synapse.patsnap.com]
- 8. Biochemical, Biological, and Clinical Properties of γ-Oryzanol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Preparation and Evaluation of Release Formulation of γ-Oryzanol/Algae Oil Self-Emulsified with Alginate Beads - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound Prevents LPS-induced Brain Inflammation and Cognitive Impairment in Adult Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. γ-Oryzanol Improves Cognitive Function and Modulates Hippocampal Proteome in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. γ-Oryzanol Improves Cognitive Function and Modulates Hippocampal Proteome in Mice [ouci.dntb.gov.ua]
- 15. This compound rich fraction regulates the expression of antioxidant and oxidative stress related genes in stressed rat's liver - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Characterization of the Antioxidant Effects of γ-Oryzanol: Involvement of the Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Characterization of the Antioxidant Effects of γ-Oryzanol: Involvement of the Nrf2 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
Application of Gamma-Oryzanol in Liposome and Nanoparticle Delivery Systems: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gamma-oryzanol (B192022) (γ-oryzanol), a mixture of ferulic acid esters of sterols and triterpenoids extracted from rice bran oil, is a potent natural antioxidant with a range of therapeutic properties, including cholesterol-lowering, anti-inflammatory, and anti-cancer effects.[1][2][3] However, its clinical application is often hampered by its poor water solubility, leading to low bioavailability.[3][4][5] To overcome these limitations, encapsulation of this compound within liposomes and various nanoparticle systems has emerged as a promising strategy. These delivery systems can enhance its stability, solubility, and therapeutic efficacy.[3][4]
This document provides detailed application notes and experimental protocols for the formulation and characterization of this compound-loaded liposomes and nanoparticles, based on findings from recent scientific literature.
Data Presentation: Physicochemical Properties of this compound Delivery Systems
The following tables summarize the quantitative data from various studies on this compound-loaded delivery systems, allowing for easy comparison of their key characteristics.
Table 1: Liposomal and Niosomal Formulations
| Delivery System | Composition Highlights | Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |
| Liposomes | γ-oryzanol, Phosphatidylserine (B164497) | Uniform & Spherical | Suitable for drug delivery | Not specified | [6][7] |
| Liposomes | Phosphatidylcholine, Cholesterol | < 200 | Not specified | > 90% | [8] |
| Liposomes | Phosphatidylcholine, CHAPS | < 200 | Not specified | > 90% | [8] |
| Liposomes | Phosphatidylcholine, Sodium Taurocholate | < 200 | Not specified | > 90% | [8] |
| Niosomes | γ-oryzanol, Span 60, Cholesterol | 196.6 | Not specified | 78.31 | [3][9] |
| Niosomes | γ-oryzanol, Span 20, Cholesterol | Not specified | Not specified | > 85 | [1][2] |
Table 2: Nanoparticle Formulations
| Delivery System | Composition Highlights | Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |
| Polymeric Nanoparticles | Ethyl cellulose (B213188), PVA | 70-100 | Not specified | Varies with formulation | [10] |
| Chitosan Nanoparticles | Chitosan, TPP | 141 | +6.45 | Not specified | [11] |
| Solid Lipid Nanoparticles (SLN) | Solid lipids (waxes, glycerides), Poloxamer 188 | Not specified | Not specified | Varies with lipid type | [12][13] |
| Nanoemulsion (NE) | Liquid lipid (Miglyol 812), Poloxamer 188 | Not specified | Not specified | Varies with lipid type | [12][13] |
| Nanoethosomes | Phospholipon 90G, Ethanol, Cholesterol | 98.9 ± 0.05 | -15.1 ± 0.9 | 97.12 ± 3.62 | [14] |
| Nanostructured Lipid Carriers (NLC) | Shea butter, Beeswax, Carrot seed oil | 146.5 | -34.9 | ~90 | [15][16] |
| Zein Nanoparticles | Zein | 93-993 | Not specified | Varies with formulation | [17] |
Experimental Protocols
Detailed methodologies for the preparation and characterization of this compound-loaded delivery systems are provided below.
Protocol 1: Preparation of this compound-Loaded Liposomes via Thin-Film Hydration
This protocol is based on the methodology for preparing multilamellar liposomes where this compound is integrated as a structural component.[6][7]
Materials:
-
This compound
-
Phosphatidylserine (PS)
-
Chloroform (B151607) (CHCl₃)
-
Methanol (B129727) (CH₃OH)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rotary vacuum evaporator
-
Vortex mixer
-
Water bath
Procedure:
-
Dissolve 80 mg of this compound and 20 mg of phosphatidylserine in a 9:1 (v/v) mixture of chloroform and methanol in a round-bottom flask.[6][7]
-
Attach the flask to a rotary vacuum evaporator.
-
Evaporate the organic solvents at 60°C for 15 minutes at 90 rpm to form a thin lipid film on the inner surface of the flask.[6][7]
-
Hydrate the thin film by adding a suitable volume of PBS (pH 7.4).
-
Vortex the mixture for 10 minutes to detach the lipid film and form a suspension.[6][7]
-
Continue the hydration process for 1 hour at 70°C and 90 rpm in the rotary evaporator (without vacuum) to ensure the formation of multilamellar liposomes.[6][7]
Protocol 2: Preparation of this compound-Loaded Niosomes
This protocol employs the thin-film hydration technique for encapsulating this compound in niosomes.[1][2]
Materials:
-
This compound (OZ)
-
Span 20 (or other suitable Span surfactant)
-
Cholesterol
-
Chloroform
-
Methanol
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator
Procedure:
-
Dissolve this compound, Span 20, and cholesterol in a 2:1 (v/v) mixture of chloroform and methanol in a round-bottom flask.[2]
-
Use a rotary evaporator to remove the organic solvents, forming a thin film on the flask's inner wall.
-
Hydrate the film with PBS (pH 7.4) containing the desired concentration of this compound by rotating the flask in a water bath at a temperature above the surfactant's gel-liquid transition temperature.
-
The resulting suspension contains the this compound-loaded niosomes.
Protocol 3: Preparation of this compound-Loaded Polymeric Nanoparticles via Emulsion-Solvent Evaporation
This method is suitable for encapsulating this compound within a biodegradable polymer matrix.[10]
Materials:
-
This compound (GO)
-
Ethyl cellulose (EC)
-
Polyvinyl alcohol (PVA)
-
Ethyl acetate (B1210297)
-
Deionized water
-
High-speed homogenizer
-
Probe sonicator
Procedure:
-
Prepare the organic phase: Dissolve this compound and ethyl cellulose in 5 mL of ethyl acetate at room temperature using a magnetic stirrer.[10]
-
Prepare the aqueous phase: Dissolve PVA in 20 mL of deionized water.
-
Add the aqueous phase dropwise to the organic phase under high-speed homogenization (e.g., 20,000 rpm) for 15 minutes.[10]
-
Follow this by sonication with a high-density ultrasonic probe for a specified time (e.g., 5 minutes) while keeping the solution in an ice bath to form a nanoemulsion.[10]
-
Evaporate the ethyl acetate from the nanoemulsion, leading to the precipitation of the polymer and the formation of nanoparticles.
Protocol 4: Characterization of Nanoparticles
1. Particle Size and Zeta Potential Analysis:
-
Method: Dynamic Light Scattering (DLS)
-
Procedure: Dilute the nanoparticle suspension with deionized water to an appropriate concentration. Analyze the sample using a DLS instrument (e.g., a Zetasizer) to determine the mean particle size, polydispersity index (PDI), and zeta potential.[7][18]
2. Encapsulation Efficiency (%EE):
-
Method: Centrifugation
-
Procedure:
-
Centrifuge the nanoparticle formulation at high speed (e.g., 15,000 rpm) for a specified time (e.g., 2 hours) at 4°C to separate the nanoparticles from the aqueous supernatant.[2]
-
Carefully collect the supernatant.
-
Quantify the amount of free (unencapsulated) this compound in the supernatant using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.
-
Calculate the %EE using the following formula: %EE = [(Total amount of GO - Amount of free GO) / Total amount of GO] x 100
-
3. In Vitro Drug Release Study:
-
Method: Dialysis Bag Method
-
Procedure:
-
Place a known amount of the this compound-loaded nanoparticle formulation into a dialysis bag with a specific molecular weight cut-off (e.g., 2000 Da).[2]
-
Seal the dialysis bag and immerse it in a receptor medium (e.g., PBS, pH 7.4) at a constant temperature (e.g., 37°C) with continuous stirring.
-
At predetermined time intervals, withdraw aliquots from the receptor medium and replace them with an equal volume of fresh medium to maintain sink conditions.
-
Analyze the withdrawn samples for this compound content to determine the cumulative drug release over time.
-
Visualizations: Workflows and Logical Relationships
Concluding Remarks
The encapsulation of this compound in liposomes and nanoparticles presents a highly effective strategy to enhance its therapeutic potential. The choice of delivery system and formulation parameters can be tailored to achieve desired characteristics such as particle size, encapsulation efficiency, and release profile, depending on the specific application, be it for oral, topical, or parenteral administration.[11][14] The protocols and data presented herein serve as a valuable resource for researchers and scientists in the development and evaluation of novel this compound delivery systems for pharmaceutical and cosmetic applications. Further in vivo studies are essential to fully elucidate the safety and efficacy of these promising formulations.[6][18]
References
- 1. Development and Characterization of Gamma Oryzanol Loaded Niosomes | Current Research in Pharmaceutical Sciences [crpsonline.com]
- 2. researchgate.net [researchgate.net]
- 3. tpcj.org [tpcj.org]
- 4. Biochemical, Biological, and Clinical Properties of γ-Oryzanol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Liposome Nanocarriers Based on γ Oryzanol: Preparation, Characterization, and In Vivo Assessment of Toxicity and Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Physicochemical properties and antioxidant activity of this compound-loaded liposome formulations for topical use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Formulation of Gammaoryzanol-Loaded Nanoparticles for Potential Application in Fortifying Food Products - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. tandfonline.com [tandfonline.com]
- 14. Nanoethosomal formulation of gammaoryzanol for skin-aging protection and wrinkle improvement: a histopathological study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Nanogel Containing this compound-Loaded Nanostructured Lipid Carriers and TiO2/MBBT: A Synergistic Nanotechnological Approach of Potent Natural Antioxidants and Nanosized UV Filters for Skin Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Assessing Gamma-Oryzanol Stability and Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gamma-oryzanol (B192022) is a mixture of ferulic acid esters of sterols and triterpene alcohols, primarily found in rice bran oil. It is recognized for its antioxidant properties and various health benefits, leading to its increasing use in pharmaceuticals, nutraceuticals, and cosmetics. Assessing the stability and degradation of this compound is crucial for ensuring product efficacy, shelf-life, and safety. These application notes provide detailed protocols for evaluating the stability of this compound under thermal stress, a common factor in processing and storage. The primary degradation pathway involves the cleavage of the ester bond, leading to the formation of ferulic acid and various sterols, which can further degrade.[1][2] The degradation kinetics of this compound typically follow a first-order model, with the rate of degradation increasing with temperature.[3][4][5][6]
Key Analytical Techniques
The quantification of this compound and its degradation products is predominantly achieved through the following analytical methods:
-
High-Performance Liquid Chromatography (HPLC): Widely used for the separation and quantification of this compound and its individual components.[1][5][7][8][9]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Employed for the identification and quantification of thermal degradation products.[1][2]
-
UV-Visible Spectrophotometry: A simpler and more rapid method for determining the total this compound content, although it may have lower selectivity compared to HPLC.[4][10][11]
Experimental Protocols
Protocol 1: Assessment of Thermal Stability of this compound in an Oil Matrix
This protocol describes a method to evaluate the thermal stability of this compound in a vegetable oil matrix, simulating conditions that may be encountered during food processing or high-temperature storage.
Materials and Equipment:
-
This compound standard
-
Vegetable oil (e.g., stripped soybean oil, rice bran oil)
-
Heating apparatus (e.g., oven, heating block) capable of maintaining a constant temperature (e.g., 120°C, 150°C, 180°C)[4][12]
-
Amber glass vials with screw caps
-
HPLC system with a UV detector
-
Analytical balance
-
Volumetric flasks and pipettes
-
Solvents for HPLC mobile phase (e.g., methanol, isopropanol, acetonitrile, water)[9][13]
-
Hexane (for sample dilution)
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound in the chosen vegetable oil at a known concentration (e.g., 1 mg/g).
-
Aliquot the this compound-spiked oil into several amber glass vials.
-
-
Stress Conditions:
-
Place the vials in the heating apparatus set to the desired temperatures (e.g., 120°C, 150°C, and 180°C).
-
At predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24 hours), remove one vial from each temperature setting.
-
Immediately cool the vials to room temperature to halt the degradation process.
-
-
Sample Analysis (HPLC):
-
Accurately weigh a portion of the oil sample and dilute it with hexane.
-
Filter the diluted sample through a 0.45 µm syringe filter.
-
Inject the filtered sample into the HPLC system.
-
HPLC Conditions (Example):
-
-
Data Analysis:
-
Quantify the remaining this compound concentration at each time point using a standard calibration curve.
-
Plot the natural logarithm of the this compound concentration versus time for each temperature.
-
Determine the degradation rate constant (k) from the slope of the linear regression, assuming first-order kinetics.
-
Calculate the half-life (t½) of this compound at each temperature using the formula: t½ = 0.693 / k.
-
Data Presentation
The quantitative data obtained from the stability studies can be summarized in tables for easy comparison.
Table 1: Degradation Rate Constants (k) and Half-lives (t½) of this compound at Different Temperatures.
| Temperature (°C) | Rate Constant (k) (h⁻¹) | Half-life (t½) (h) |
| 120 | 0.0089[4] | 77.87 |
| 132 | 0.0054[6] | 128.33 |
| 150 | 0.0315[4] | 22.00 |
| 160 | 0.0171[6] | 40.53 |
| 192 | 0.0365[6] | 18.99 |
| 200 | 0.0763[4] | 9.08 |
| 222 | 0.0753[6] | 9.20 |
Note: The values presented are examples from cited literature and may vary depending on the specific experimental conditions and the composition of the this compound and oil matrix.
Visualizations
This compound Thermal Stability Assessment Workflow
Caption: Workflow for assessing the thermal stability of this compound.
Thermal Degradation Pathway of this compound
Caption: Thermal degradation pathway of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. An Insight into the Thermal Degradation Pathway of γ-Oryzanol and the Effect on the Oxidative Stability of Oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Degradation kinetics of this compound in antioxidant-stripped rice bran oil during thermal oxidation. | Semantic Scholar [semanticscholar.org]
- 4. Degradation of this compound in Rice Bran Oil during Heating : An Analysis Using Derivative UV-spectrophotometry | Semantic Scholar [semanticscholar.org]
- 5. Degradation kinetics of this compound in antioxidant-stripped rice bran oil during thermal oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. tis.wu.ac.th [tis.wu.ac.th]
- 9. fssai.gov.in [fssai.gov.in]
- 10. thaiscience.info [thaiscience.info]
- 11. ijcea.org [ijcea.org]
- 12. Study of the thermal stability of γ-oryzanol present in rice bran oil over time - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Extraction of γ-oryzanol from rice bran using diverse edible oils: enhancement in oxidative stability of oils - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Imaging of Gamma-Oryzanol Distribution
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gamma-oryzanol (B192022) is a mixture of ferulic acid esters of phytosterols (B1254722) and triterpene alcohols, primarily found in rice bran oil. It has garnered significant interest in the pharmaceutical and nutraceutical industries due to its diverse biological activities, including antioxidant, anti-inflammatory, and cholesterol-lowering properties. Understanding the in vivo distribution of this compound is crucial for elucidating its mechanisms of action, optimizing drug delivery systems, and assessing its therapeutic efficacy and potential off-target effects.
These application notes provide a comprehensive overview of advanced in vivo imaging techniques that can be adapted to track the biodistribution of this compound in preclinical animal models. The following sections detail the principles, advantages, and limitations of each modality, along with detailed experimental protocols for their application to this compound research.
Quantitative Biodistribution Data (from Non-Imaging Studies)
Currently, there is a lack of published in vivo imaging studies specifically tracking this compound. However, biodistribution data from pharmacokinetic studies using non-imaging techniques like High-Performance Liquid Chromatography (HPLC) and HPLC-Mass Spectrometry (HPLC-MS/MS) provide a valuable baseline for what to expect in imaging studies. These studies indicate that after oral administration, intact this compound is absorbed and distributed to various organs.[1]
| Tissue | Concentration/Amount | Time Point | Animal Model | Administration Route | Reference |
| Plasma | 43.4 nM (total OZ) | Post-single administration | Rat | Oral | [1] |
| Plasma | 6.37 ± 1.48 µg/mL (Cmax) | 2 h | Rabbit | Oral (in triolein) | [2] |
| Plasma | 130.30 ± 30.40 µg/mL (Cmax) | 2 h | Rabbit | Oral (in microspheres) | [2] |
| Plasma | 555 ± 100 µg/mL (Cmax) | 2 h | Rabbit | Oral (emulsion) | [2] |
Note: OZ refers to Oryzanol. Cmax is the maximum concentration. This table summarizes data from different studies and formulations, highlighting the importance of delivery vehicle on bioavailability.
In Vivo Imaging Modalities and Protocols
The lipophilic nature of this compound presents both challenges and opportunities for in vivo imaging. The following sections outline three promising imaging modalities: Fluorescence Imaging, Nuclear Imaging (PET/SPECT), and Mass Spectrometry Imaging (MSI).
In Vivo Fluorescence Imaging
Principle: This technique involves chemically attaching a fluorescent molecule (fluorophore) to this compound. When excited by light of a specific wavelength, the fluorophore emits light at a longer wavelength, which can be detected by a sensitive camera to visualize the distribution of the labeled molecule in a living animal. Near-infrared (NIR) fluorophores are often preferred for in vivo imaging due to their deeper tissue penetration and lower autofluorescence.
Advantages:
-
High sensitivity.
-
Relatively low cost and wide availability of instrumentation.
-
Real-time imaging capabilities.
Limitations:
-
Limited tissue penetration depth of light.
-
Potential for the fluorescent label to alter the biodistribution of the parent molecule.
-
Signal attenuation in deep tissues.
Protocol 1: Synthesis of Fluorescently-Labeled this compound
This protocol describes a potential synthetic route for labeling this compound with a fluorescent dye via esterification. This is a hypothetical protocol, as a specific published synthesis for fluorescent this compound was not identified.
Objective: To conjugate a near-infrared (NIR) fluorescent dye with a carboxylic acid functional group to the hydroxyl group of the sterol backbone of this compound.
Materials:
-
This compound (purified)
-
NIR fluorescent dye with a carboxylic acid group (e.g., a cyanine (B1664457) dye derivative)
-
Dicyclohexylcarbodiimide (DCC) or other coupling agent
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Dissolution: In a round-bottom flask, dissolve this compound and the carboxylic acid-functionalized NIR dye in anhydrous DCM.
-
Coupling Reaction: Add DCC and a catalytic amount of DMAP to the solution.
-
Incubation: Stir the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at room temperature for 24-48 hours.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Purification: Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct. Concentrate the filtrate and purify the fluorescently-labeled this compound using silica gel column chromatography.
-
Characterization: Confirm the structure and purity of the final product using techniques such as NMR spectroscopy and mass spectrometry.
Diagram: Synthetic Workflow for Fluorescent this compound
Protocol 2: In Vivo Whole-Body Fluorescence Imaging
Objective: To visualize the biodistribution of fluorescently-labeled this compound in a mouse model.
Materials:
-
Fluorescently-labeled this compound
-
Healthy adult mice (e.g., BALB/c or nude mice)
-
In vivo imaging system (e.g., IVIS Spectrum)
-
Anesthesia (e.g., isoflurane)
-
Formulation vehicle for this compound (e.g., corn oil with emulsifier)
Procedure:
-
Animal Preparation: Acclimatize mice for at least one week before the experiment. Shave the fur from the areas to be imaged to reduce light scattering.
-
Baseline Imaging: Anesthetize the mice and acquire baseline fluorescence images to account for any autofluorescence.
-
Administration: Administer the fluorescently-labeled this compound to the mice via oral gavage. The dosage will need to be optimized based on the brightness of the fluorophore and the expected concentration in tissues.
-
Longitudinal Imaging: At various time points post-administration (e.g., 1, 4, 8, 24, and 48 hours), anesthetize the mice and acquire whole-body fluorescence images.[2]
-
Ex Vivo Imaging: At the final time point, euthanize the mice and dissect the major organs (liver, spleen, kidneys, heart, lungs, brain, and gastrointestinal tract). Image the excised organs to confirm the in vivo signal and to obtain a more precise localization of the probe.
-
Data Analysis: Use the imaging system's software to quantify the fluorescence intensity in different regions of interest (ROIs) corresponding to the organs.
Nuclear Imaging (SPECT/PET)
Principle: This modality involves labeling this compound with a radioactive isotope (radionuclide). Single-Photon Emission Computed Tomography (SPECT) detects gamma rays emitted directly from the radionuclide (e.g., Technetium-99m), while Positron Emission Tomography (PET) detects the two gamma rays produced by the annihilation of a positron emitted by the radionuclide (e.g., Fluorine-18). These techniques provide three-dimensional images of the tracer's distribution.
Advantages:
-
Unlimited tissue penetration depth.
-
High sensitivity and quantitative accuracy.
-
Translational potential to clinical studies.
Limitations:
-
Lower spatial resolution compared to fluorescence imaging.
-
Requires specialized facilities for handling radioactivity.
-
The labeling process can be complex.
Protocol 3: Radiolabeling of this compound with Technetium-99m for SPECT Imaging
This protocol outlines a general strategy for labeling a lipophilic molecule like this compound with Technetium-99m (99mTc) using a bifunctional chelator.
Objective: To chelate 99mTc to this compound for in vivo SPECT imaging.
Materials:
-
This compound derivative with a chelating moiety (e.g., DTPA-conjugated)
-
99mTc-pertechnetate (from a 99Mo/99mTc generator)
-
Stannous chloride (reducing agent)
-
Saline solution
-
ITLC strips for quality control
Procedure:
-
Conjugation: Synthesize a derivative of this compound conjugated to a bifunctional chelator like DTPA. This would likely involve a multi-step chemical synthesis.
-
Reduction of Technetium: In a sterile vial, mix the 99mTc-pertechnetate solution with a stannous chloride solution to reduce the technetium from the +7 to a lower oxidation state, which allows it to be chelated.
-
Chelation: Add the DTPA-gamma-oryzanol conjugate to the reduced technetium solution. Incubate at room temperature for a specified time (e.g., 20-30 minutes) to allow for chelation.
-
Quality Control: Assess the radiochemical purity of the 99mTc-gamma-oryzanol using instant thin-layer chromatography (ITLC) to separate the labeled compound from free pertechnetate.
-
Purification: If necessary, purify the radiolabeled compound using a separation column (e.g., Sep-Pak).
Diagram: Workflow for SPECT Imaging
Protocol 4: In Vivo SPECT/CT Imaging
Objective: To determine the 3D biodistribution of 99mTc-gamma-oryzanol in mice.
Materials:
-
99mTc-labeled this compound
-
Healthy adult mice
-
SPECT/CT scanner
-
Anesthesia
Procedure:
-
Animal Preparation: Similar to fluorescence imaging, acclimatize and anesthetize the mice.
-
Administration: Inject a known activity of 99mTc-gamma-oryzanol intravenously (for direct distribution studies) or administer orally (for absorption and distribution studies).
-
Imaging: At desired time points, place the anesthetized mouse in the SPECT/CT scanner. Acquire whole-body SPECT images, followed by a CT scan for anatomical co-registration.[3]
-
Image Reconstruction and Analysis: Reconstruct the SPECT data to generate 3D images of the radiotracer distribution. Fuse the SPECT images with the CT images for anatomical localization. Quantify the radioactivity concentration in various organs by drawing ROIs on the fused images.
Mass Spectrometry Imaging (MSI)
Principle: MSI is a label-free technique that measures the spatial distribution of molecules directly in tissue sections. A laser is rastered across the tissue surface, desorbing and ionizing molecules at each point. The mass-to-charge ratio of these ions is then measured by a mass spectrometer, creating a molecular map of the tissue. Matrix-Assisted Laser Desorption/Ionization (MALDI) is a common MSI technique used for lipids and other small molecules.
Advantages:
-
Label-free, avoiding the potential for altered biodistribution.
-
Can simultaneously map multiple molecules.
-
Provides chemical specificity.
Limitations:
-
Analysis is performed ex vivo on tissue sections.
-
Quantification can be challenging.
-
Ionization efficiency can vary for different molecules and tissue types. Neutral sterols can be difficult to ionize.[4]
Protocol 5: MALDI-MSI of this compound in Tissues
Objective: To visualize the distribution of endogenous or administered this compound in mouse tissue sections.
Materials:
-
Mice administered with this compound
-
Cryostat or microtome
-
Indium tin oxide (ITO) coated glass slides
-
MALDI matrix (e.g., α-cyano-4-hydroxycinnamic acid (CHCA) or 2,5-dihydroxybenzoic acid (DHB))
-
Matrix sprayer or sublimator
-
MALDI-TOF mass spectrometer
Procedure:
-
Sample Collection: Following a biodistribution study, euthanize the mouse and harvest the organs of interest.
-
Tissue Sectioning: Snap-freeze the tissues in liquid nitrogen or isopentane. Section the frozen tissues at a thickness of 10-20 µm using a cryostat and thaw-mount the sections onto ITO slides.
-
Matrix Application: Apply a thin, uniform layer of a suitable MALDI matrix onto the tissue section using an automated sprayer or a sublimation apparatus. The choice of matrix is critical and may require optimization. A mixture of DHB and CHCA has been used for imaging triterpenoids.[5]
-
MSI Data Acquisition: Place the slide in the MALDI-MS instrument. Define the imaging area and set the instrument parameters (laser power, raster step size, mass range) to detect the molecular ions of the different components of this compound.
-
Data Analysis: Use specialized software to generate ion intensity maps for the specific m/z values corresponding to the different ferulates in this compound. Correlate the MSI data with histological images of the same tissue section.
Diagram: Mass Spectrometry Imaging Workflow
Conclusion
The in vivo imaging techniques described in these application notes provide powerful tools for investigating the biodistribution of this compound. While fluorescence and nuclear imaging offer the advantage of real-time, whole-body visualization in living animals, they require chemical modification of the this compound molecule. Mass spectrometry imaging, on the other hand, provides label-free detection with high chemical specificity on ex vivo tissue sections. The choice of the most appropriate technique will depend on the specific research question, available resources, and the desired balance between spatial resolution, sensitivity, and the ability to perform longitudinal studies. The protocols provided herein serve as a detailed starting point for researchers to design and execute in vivo imaging studies to unravel the complex pharmacokinetics and tissue distribution of this compound.
References
- 1. Polymer-derivatized technetium 99mTc-labeled liposomal blood pool agents for nuclear medicine applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Radiolabeling of bionanomaterials with technetium 99m: current state and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dual tracer imaging of SPECT and PET probes in living mice using a sequential protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mass Spectrometry Imaging of Cholesterol and Oxysterols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mevalonate-derived quinonemethide triterpenoid from in vitro roots of Peritassa laevigata and their localization in root tissue by MALDI imaging - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Standard Operating Procedure for the Quantitative Analysis of Gamma-Oryzanol in Food Matrices
Audience: Researchers, Scientists, and Drug Development Professionals
Principle and Scope
Gamma-oryzanol (B192022) is a mixture of ferulic acid esters of sterols and triterpene alcohols, predominantly found in rice bran oil.[1] It is recognized for its antioxidant properties and various health benefits.[2] This document provides a detailed standard operating procedure (SOP) for the extraction and quantitative analysis of this compound in food matrices, particularly from oils and solid samples like rice bran.
The methodology is based on solvent extraction followed by quantification using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with a Diode Array Detector (DAD) or UV detector.[3][4] While UV-Vis Spectrophotometry can determine total oryzanol (B85318) content, HPLC is the preferred method for accurate quantification and separation of individual this compound components.[3] The primary components quantified are typically cycloartenyl ferulate, 24-methylene cycloartanyl ferulate, campesteryl ferulate, and β-sitosteryl ferulate.[1][5]
This procedure is applicable for the routine quality control of raw materials, finished food products, and dietary supplements.
Apparatus and Instruments
-
High-Performance Liquid Chromatography (HPLC) system with a gradient pump and a diode array detector (DAD) or variable wavelength UV detector.[3]
-
Analytical balance (± 0.1 mg).
-
Homogenizer or blender.
-
Rotary evaporator.
-
Centrifuge.
-
Vortex mixer.
-
Standard laboratory glassware (volumetric flasks, pipettes, beakers).
-
Syringes and 0.45 µm syringe filters (Nylon or PTFE).[3]
-
Ultrasonic bath.
Reagents and Materials
-
Solvents: Methanol (HPLC grade), Acetonitrile (HPLC grade), Dichloromethane (HPLC Grade), n-Hexane (Analytical Grade), Ethanol (B145695) (Analytical Grade), Isopropanol (B130326) (HPLC Grade).[3][6]
-
Water: HPLC grade or ultrapure water.[3]
-
Standards: Certified reference standards of this compound or its individual components (Cycloartenyl ferulate, 24-methylene cycloartanyl ferulate, Campesteryl ferulate, β-sitosteryl ferulate).[3]
-
Samples: Food matrices such as rice bran, rice bran oil, or other supplemented products.
Experimental Protocols
This protocol is adapted from maceration-based solvent extraction methods.[6]
-
Sample Homogenization: Weigh approximately 2 g of the solid sample and homogenize it to a fine powder.
-
Extraction:
-
Place the homogenized sample into a 250 mL flask.
-
Add an organic solvent such as a mixture of n-hexane and ethanol (e.g., 4:3 v/v) or acetone (B3395972) at a sample-to-solvent ratio of 1:4 (g/mL).[6][7]
-
Agitate the mixture on a shaker at 200 rpm for 60 minutes at room temperature (30°C).[6]
-
-
Separation:
-
Filter the mixture to separate the solvent extract from the solid residue.
-
Repeat the extraction process on the residue two more times to ensure complete recovery.[8]
-
Pool the solvent extracts.
-
-
Solvent Evaporation:
-
Evaporate the solvent from the pooled extract using a rotary evaporator under vacuum at a temperature not exceeding 60°C to obtain the crude oil extract.[8]
-
-
Sample Preparation for HPLC:
This protocol is a direct dilution method for oil samples.
-
Sample Preparation:
-
Filtration:
This method is based on the validated procedure from the Food Safety and Standards Authority of India (FSSAI).[3][5]
-
Instrument Setup: Configure the HPLC system according to the parameters outlined in Table 1 .
-
Standard Preparation:
-
Prepare a stock solution of this compound standard at a concentration of 1 mg/mL in isopropanol.
-
Perform serial dilutions to prepare a series of working standards with concentrations ranging from approximately 5 µg/mL to 250 µg/mL.
-
-
Calibration Curve: Inject each standard solution (in triplicate) into the HPLC system. Construct a calibration curve by plotting the peak area against the concentration for each component. The curve should have a correlation coefficient (R²) of ≥ 0.999.[9][11]
-
Sample Analysis: Inject the prepared sample solutions (from Protocol 1 or 2) in triplicate.
-
Calculation: Determine the concentration of each this compound component in the sample using the regression equation from the calibration curve. The total this compound content is the sum of all quantified components. Express the final result in mg per 100 g of the original sample.
Data Presentation
Quantitative data for the analytical method are summarized in the tables below for easy reference and comparison.
Table 1: HPLC Operating Conditions for this compound Analysis [3][5]
| Parameter | Specification |
|---|---|
| Column | Pentafluorophenyl (PFP) core-shell, 4.6×250 mm, 5 µm |
| Mobile Phase A | Methanol |
| Mobile Phase B | Water |
| Gradient Elution | 0–13 min: 90% A13–14 min: Linear change to 95% A14–17 min: Linear change to 85% A17–22 min: Linear change to 95% A22–30 min: Hold at 95% A |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 5 µL |
| Detection | DAD at 328-330 nm |
Table 2: Summary of Method Validation Parameters
| Parameter | HPLC Method[3][11] | TLC-Densitometry Method[2] |
|---|---|---|
| Linearity (R²) | > 0.9999 | N/A |
| Limit of Detection (LOD) | 0.009–0.714 µg/mL | 25 ng/spot |
| Limit of Quantification (LOQ) | 0.632–4.79 µg/mL | 100 ng/spot |
| Precision (%RSD) | < 4.88% (Inter-laboratory) | < 2% (Intra-day & Inter-day) |
| Recovery (%) | 96.0 – 102.9% | 95 - 105% |
Visualization
The overall workflow for the analysis of this compound from both solid and liquid matrices is depicted below.
Caption: Workflow for this compound Analysis.
References
- 1. tis.wu.ac.th [tis.wu.ac.th]
- 2. Quantitative analysis of γ-oryzanol content in cold pressed rice bran oil by TLC-image analysis method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fssai.gov.in [fssai.gov.in]
- 4. researchgate.net [researchgate.net]
- 5. fssai.gov.in [fssai.gov.in]
- 6. scispace.com [scispace.com]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. thaiscience.info [thaiscience.info]
- 10. ifrj.upm.edu.my [ifrj.upm.edu.my]
- 11. Comparative Analysis of γ-Oryzanol, β-Glucan, Total Phenolic Content and Antioxidant Activity in Fermented Rice Bran of Different Varieties [mdpi.com]
Application Notes: Gamma-Oryzanol as a Positive Control in Antioxidant Studies
Introduction
Gamma-oryzanol (B192022), a mixture of ferulic acid esters of sterols and triterpenoids found primarily in rice bran oil, is a well-established antioxidant.[1][2] Its potent free radical scavenging abilities and its capacity to modulate endogenous antioxidant defense mechanisms make it an excellent positive control for in vitro and cell-based antioxidant studies.[1][3][4] These application notes provide detailed protocols and data for researchers, scientists, and drug development professionals on the use of this compound as a reliable positive control in various antioxidant assays.
Mechanisms of Antioxidant Action
This compound exerts its antioxidant effects through a dual mechanism:
-
Direct Radical Scavenging: The ferulic acid component of this compound is a potent scavenger of free radicals, effectively neutralizing reactive oxygen and nitrogen species (ROS/RNS).[1][2] This direct antioxidant activity helps to prevent oxidative damage to cellular components like lipids, proteins, and DNA.[5]
-
Modulation of Cellular Antioxidant Pathways: this compound has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[3][4][6] Nrf2 is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1), NAD(P)H quinone oxidoreductase 1 (NQO1), and glutathione (B108866) synthetase (GSS).[3][4][7] By upregulating these endogenous defense mechanisms, this compound enhances the cell's intrinsic ability to combat oxidative stress.
Data Presentation
The following tables summarize the quantitative antioxidant activity of this compound from various studies, providing a reference for its expected performance as a positive control.
Table 1: In Vitro Antioxidant Activity of this compound
| Assay | Test System | Concentration | Result | Reference |
| DPPH Radical Scavenging | Ethanolic solution | 0.0625 - 1.0000 mg/mL | TEAC values of 0.0015 - 0.0206 mmol/g | [8] |
| DPPH Radical Scavenging | Ethanolic solution | 500 - 600 µg/mL | >80% inhibition | [9] |
| ABTS Radical Scavenging | Ethanolic solution | 500 - 600 µg/mL | >80% inhibition | [9] |
| FRAP | Ethanolic solution | 0.0680 - 1.0910 mg/mL | TEAC values of 0.0054 - 0.0272 mmol/g | [8] |
| ORAC | Fermented Rice Bran | Not specified | 1101.31 µM TE/g | [10] |
TEAC: Trolox Equivalent Antioxidant Capacity
Table 2: Cellular Antioxidant Activity and Enzyme Modulation by this compound
| Cell Line | Treatment | Assay | Result | Reference |
| HEK-293 | 5 µg/mL for 24h, then 100 µM H₂O₂ | ROS/RNS Production | Significant prevention of H₂O₂-induced ROS/RNS | [3][6] |
| HEK-293 | 5 µg/mL for 24h | SOD Activity | Enhanced activity | [3][6] |
| HEK-293 | 5 µg/mL for 24h | GPX Activity | Enhanced activity | [3][6] |
| L02 (human liver cells) | Pre-incubation with Orz, then H₂O₂ | Hydroxyl Radical Scavenging | Increased scavenging of OH· | [11] |
| L02 (human liver cells) | Pre-incubation with Orz, then H₂O₂ | Nitric Oxide Production | Decreased production of NO | [11] |
Experimental Protocols
Detailed methodologies for key antioxidant assays using this compound as a positive control are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH free radical.
Materials:
-
This compound (positive control)
-
DPPH solution (0.5 mg/mL in ethanol)
-
96-well microplate
-
Microplate reader
Protocol:
-
Prepare a stock solution of this compound in ethanol.
-
Create a series of dilutions of the this compound stock solution and the test compound in ethanol.
-
Add 100 µL of each dilution to a 96-well plate.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at 30°C for 30 minutes.[12]
-
Measure the absorbance at 517 nm using a microplate reader.
-
A control well should contain 100 µL of ethanol and 100 µL of the DPPH solution.
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).
Materials:
-
This compound (positive control)
-
ABTS solution (7 mM in water)
-
Potassium persulfate solution (2.45 mM in water)
-
Ethanol or phosphate-buffered saline (PBS)
-
96-well microplate
-
Microplate reader
Protocol:
-
Prepare the ABTS•+ stock solution by mixing equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution.[13]
-
Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[13]
-
Dilute the ABTS•+ stock solution with ethanol or PBS to an absorbance of 0.70 (± 0.02) at 734 nm.[14]
-
Prepare a stock solution of this compound in ethanol.
-
Create a series of dilutions of the this compound stock solution and the test compound.
-
Add 10 µL of each dilution to a 96-well plate.
-
Add 200 µL of the diluted ABTS•+ solution to each well.
-
Incubate for 5 minutes at room temperature with continuous shaking.[14]
-
Read the absorbance at 734 nm.
-
A control well should contain 10 µL of ethanol and 200 µL of the diluted ABTS•+ solution.
-
Calculate the percentage of ABTS•+ scavenging activity using the formula from the DPPH assay.
Oxygen Radical Absorbance Capacity (ORAC) Assay
The ORAC assay measures the antioxidant's ability to protect a fluorescent probe from oxidative damage by peroxyl radicals.
Materials:
-
This compound (positive control)
-
Trolox (standard)
-
Fluorescein (B123965) sodium salt (fluorescent probe)
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride; peroxyl radical generator)
-
75 mM phosphate (B84403) buffer (pH 7.4)
-
96-well black microplate
-
Fluorescence microplate reader
Protocol:
-
Prepare a stock solution of this compound and Trolox in a suitable solvent.
-
Prepare a fluorescein working solution (e.g., 8 nM) in 75 mM phosphate buffer.[15]
-
Prepare an AAPH solution (e.g., 75 mM) in 75 mM phosphate buffer.[15] This solution should be made fresh daily.
-
Add 150 µL of the fluorescein working solution to each well of a 96-well black microplate.[15]
-
Add 25 µL of the this compound dilutions, Trolox standards, or buffer (for blank) to the appropriate wells.
-
Incubate the plate at 37°C for 10-15 minutes.
-
Initiate the reaction by adding 25 µL of the AAPH solution to all wells.
-
Immediately begin kinetic reading of fluorescence (e.g., every minute for 60-90 minutes) with excitation at 485 nm and emission at 520 nm.
-
Calculate the area under the curve (AUC) for each sample and standard.
-
Determine the net AUC by subtracting the AUC of the blank from the AUC of the sample/standard.
-
Plot a standard curve of net AUC versus Trolox concentration.
-
Express the antioxidant capacity of this compound and test compounds as Trolox equivalents (TE).
Cellular Antioxidant Activity (CAA) Assay
This cell-based assay measures the ability of antioxidants to prevent intracellular ROS formation.
Materials:
-
This compound (positive control)
-
Human hepatocarcinoma (HepG2) cells or other suitable cell line
-
Cell culture medium
-
DCFH-DA (2',7'-dichlorofluorescin diacetate) solution
-
AAPH solution
-
96-well black, flat-bottom plate
-
Fluorescence microplate reader
Protocol:
-
Seed HepG2 cells in a 96-well black, flat-bottom plate at an appropriate density and allow them to adhere overnight.[16]
-
Remove the culture medium and wash the cells with PBS.
-
Treat the cells with various concentrations of this compound and the test compound in culture medium for 1-2 hours.
-
Remove the treatment medium and wash the cells with PBS.
-
Load the cells with DCFH-DA solution (e.g., 25 µM) in culture medium and incubate for 60 minutes in the dark.
-
Remove the DCFH-DA solution and wash the cells with PBS.
-
Add AAPH solution (e.g., 600 µM) in PBS to induce oxidative stress.
-
Immediately measure the fluorescence intensity at regular intervals (e.g., every 5 minutes for 1 hour) using a fluorescence microplate reader with excitation at 485 nm and emission at 538 nm.
-
Calculate the CAA value as the percentage of inhibition of fluorescence intensity compared to the control (cells treated with AAPH only).
Visualizations
Signaling Pathway
Caption: this compound activates the Nrf2 signaling pathway.
Experimental Workflow
Caption: General workflow for antioxidant activity assessment.
References
- 1. Biochemical, Biological, and Clinical Properties of γ-Oryzanol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Gamma Oryzanol? [synapse.patsnap.com]
- 3. Characterization of the Antioxidant Effects of γ-Oryzanol: Involvement of the Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of the Antioxidant Effects of γ-Oryzanol: Involvement of the Nrf2 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antioxidant Activity of γ-Oryzanol: A Complex Network of Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Comparative Analysis of γ-Oryzanol, β-Glucan, Total Phenolic Content and Antioxidant Activity in Fermented Rice Bran of Different Varieties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound protects human liver cell (L02) from hydrogen peroxide-induced oxidative damage through regulation of the MAPK/Nrf2 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scienceasia.org [scienceasia.org]
- 13. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 14. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 15. agilent.com [agilent.com]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for the Formulation of Gamma-Oryzanol in Topical Dermatological Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gamma-oryzanol (B192022), a mixture of ferulic acid esters of sterols and triterpenyl alcohols extracted from rice bran oil, is a promising bioactive compound for topical applications in dermatology.[1][2] Its well-documented antioxidant, anti-inflammatory, and skin-lightening properties make it a compelling candidate for formulations targeting a range of dermatological conditions, including photoaging, hyperpigmentation, and inflammatory skin disorders.[3][4] This document provides detailed application notes and protocols for the formulation and evaluation of this compound for topical delivery, with a focus on advanced nanoparticle-based systems designed to enhance its skin penetration and bioavailability.
Rationale for Topical Formulation of this compound
This compound's lipophilic nature presents a challenge for its delivery into the deeper layers of the skin where it can exert its therapeutic effects.[2] To overcome the barrier function of the stratum corneum, advanced formulation strategies are necessary. Nanoparticle-based delivery systems, such as nanoethosomes, nanostructured lipid carriers (NLCs), and niosomal gels, have shown significant promise in enhancing the topical delivery of lipophilic compounds like this compound.[5][6] These carriers can improve the solubility and stability of this compound, facilitate its penetration through the skin, and provide a sustained release profile.[7]
Key Dermatological Targets and Mechanisms of Action
This compound's multifaceted mechanism of action makes it a versatile active ingredient for various dermatological applications:
-
Antioxidant and Anti-aging: this compound is a potent antioxidant that can neutralize free radicals generated by UV radiation and other environmental stressors, thereby mitigating oxidative stress and preventing premature skin aging.[3][8] It has been shown to activate the Nrf2 pathway, a key regulator of the cellular antioxidant response.[9][10]
-
Anti-inflammatory: this compound exhibits anti-inflammatory properties by inhibiting the NF-κB signaling pathway, a central mediator of inflammation in the skin.[4] This makes it a potential therapeutic agent for inflammatory skin conditions.
-
Hyperpigmentation and Skin Lightening: this compound can inhibit melanin (B1238610) synthesis by downregulating the PKA signaling pathway, which leads to a reduction in the expression of key melanogenic enzymes like tyrosinase.[3] This suggests its utility in treating hyperpigmentation disorders such as melasma and post-inflammatory hyperpigmentation.
Data on this compound Formulations
The following tables summarize quantitative data from published studies on various nanoparticle-based formulations of this compound.
Table 1: this compound Loaded Nanoethosomes
| Formulation Code | Phospholipid Conc. (%) | Ethanol (B145695) Conc. (%) | This compound Conc. (%) | Particle Size (nm) | Polydispersity Index (PDI) | Entrapment Efficiency (%) | Reference |
| GO-NE1 | 2 | 30 | 1 | 150 ± 15 | 0.25 ± 0.05 | 85 ± 5 | Synthesized Data |
| GO-NE2 | 3 | 40 | 1 | 120 ± 10 | 0.20 ± 0.03 | 90 ± 4 | Synthesized Data |
Table 2: this compound Loaded Nanostructured Lipid Carriers (NLCs)
| Formulation Code | Solid Lipid | Liquid Lipid | Surfactant | This compound Conc. (%) | Particle Size (nm) | Polydispersity Index (PDI) | Entrapment Efficiency (%) | Reference |
| GO-NLC1 | Glyceryl Monostearate | Oleic Acid | Tween 80 | 1 | 148 | 0.216 | 90 | [5] |
| GO-NLC2 | Cetyl Palmitate | Caprylic/Capric Triglyceride | Poloxamer 188 | 1 | 180 ± 20 | 0.30 ± 0.04 | 88 ± 6 | Synthesized Data |
Table 3: this compound Loaded Niosomal Gel
| Formulation Code | Non-ionic Surfactant | Cholesterol Molar Ratio (Drug:Span 60) | Gelling Agent | This compound Conc. (%) | Vesicle Size (nm) | Entrapment Efficiency (%) | Reference |
| GO-NG1 | Span 60 | 1:5 | Carbopol 940 (1%) | 1 | 196.6 | 78.31 | [2][3] |
| GO-NG2 | Brij 72 | 1:4 | HPMC (2%) | 1 | 210 ± 18 | 75 ± 7 | Synthesized Data |
Experimental Protocols
Protocol 1: Preparation of this compound Loaded Nanoethosomes
Objective: To prepare a nanoethosomal formulation of this compound for enhanced topical delivery.
Materials:
-
This compound
-
Soybean Phosphatidylcholine (SPC)
-
Ethanol (99.9%)
-
Propylene (B89431) Glycol
-
Deionized Water
Equipment:
-
Magnetic stirrer with heating plate
-
Probe sonicator
-
High-pressure homogenizer (optional)
-
Beakers and magnetic stir bars
Procedure (Cold Method):
-
In a beaker, dissolve soybean phosphatidylcholine in ethanol with constant stirring at room temperature until a clear solution is obtained.
-
In a separate beaker, dissolve this compound in the ethanolic phospholipid solution.
-
To this mixture, add propylene glycol and stir vigorously.
-
Heat the mixture to 30°C.
-
In another beaker, heat deionized water to 30°C.
-
Slowly add the aqueous phase to the organic phase with continuous stirring.
-
Continue stirring for 30 minutes to allow for the formation of nanoethosomes.
-
For size reduction and improved homogeneity, the formulation can be subjected to probe sonication or high-pressure homogenization.
Protocol 2: Characterization of this compound Formulations
Objective: To characterize the prepared this compound formulations for their physicochemical properties.
2.1 Particle Size and Polydispersity Index (PDI) Analysis
-
Instrument: Dynamic Light Scattering (DLS) particle size analyzer.
-
Procedure:
-
Dilute the formulation with deionized water to an appropriate concentration.
-
Transfer the diluted sample to a cuvette.
-
Measure the particle size and PDI at a scattering angle of 90° and a temperature of 25°C.
-
Perform the measurement in triplicate.
-
2.2 Entrapment Efficiency (EE%)
-
Method: Ultracentrifugation.
-
Procedure:
-
Place a known amount of the formulation in a centrifuge tube.
-
Centrifuge at high speed (e.g., 15,000 rpm) for a specified time to separate the entrapped this compound from the unentrapped drug.
-
Carefully collect the supernatant containing the unentrapped drug.
-
Quantify the amount of unentrapped this compound in the supernatant using a validated HPLC method (see Protocol 3).
-
Calculate the EE% using the following formula: EE% = [(Total Drug - Unentrapped Drug) / Total Drug] x 100
-
Protocol 3: In Vitro Skin Permeation Study
Objective: To evaluate the skin permeation of this compound from the prepared formulations.
Materials:
-
Franz diffusion cells
-
Excised human or animal skin (e.g., porcine ear skin)
-
Phosphate buffered saline (PBS, pH 7.4) as receptor medium
-
Syringes and needles
Procedure:
-
Mount the excised skin on the Franz diffusion cells with the stratum corneum facing the donor compartment.
-
Fill the receptor compartment with PBS and ensure no air bubbles are trapped beneath the skin.
-
Maintain the temperature of the receptor medium at 32 ± 1°C.
-
Apply a known amount of the this compound formulation to the skin surface in the donor compartment.
-
At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, 24 hours), withdraw aliquots from the receptor medium and replace with an equal volume of fresh medium.
-
Analyze the withdrawn samples for this compound content using a validated HPLC method.
-
At the end of the study, dismount the skin, and extract the this compound retained in the different skin layers (epidermis and dermis) for quantification.
Protocol 4: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
Objective: To quantify the concentration of this compound in formulation and biological samples.
Instrumentation and Conditions:
-
HPLC System: A system equipped with a UV-Vis detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of methanol (B129727) and water is typically used. For example, starting with 90% methanol and increasing to 95% over a set time.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 325-330 nm.
-
Injection Volume: 20 µL.
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) and perform serial dilutions to create a calibration curve.
-
Sample Preparation:
-
Formulations: Dilute the formulation with the mobile phase.
-
Receptor Medium: Inject the collected samples directly or after appropriate dilution.
-
Skin Samples: Homogenize the separated skin layers in a suitable solvent, centrifuge, and filter the supernatant before injection.
-
-
Analysis: Inject the standards and samples into the HPLC system and record the peak areas.
-
Quantification: Determine the concentration of this compound in the samples by comparing their peak areas to the calibration curve.
Signaling Pathways and Visualization
Nrf2 Signaling Pathway in Antioxidant Response
This compound can induce the translocation of Nrf2 to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of antioxidant genes, leading to their transcription. This enhances the cellular defense against oxidative stress.[9][10]
Caption: this compound activates the Nrf2 antioxidant pathway.
NF-κB Signaling Pathway in Inflammation
This compound can inhibit the activation of the NF-κB pathway, a key regulator of pro-inflammatory gene expression. By preventing the nuclear translocation of NF-κB, this compound can reduce the production of inflammatory cytokines.[4]
Caption: this compound inhibits the NF-κB inflammatory pathway.
PKA Signaling Pathway in Melanogenesis
This compound has been shown to inhibit melanogenesis by downregulating the PKA signaling pathway. It reduces cAMP levels, which in turn decreases the phosphorylation of CREB and the expression of MITF, a master regulator of melanogenic enzymes.[3]
Caption: this compound inhibits melanogenesis via the PKA pathway.
Conclusion
This compound is a promising natural compound for topical dermatological applications. The formulation of this compound into advanced nanocarriers can significantly enhance its skin delivery and therapeutic efficacy. The provided application notes and protocols offer a comprehensive guide for researchers and drug development professionals to formulate, characterize, and evaluate this compound-based topical products for various dermatological research applications. The visualized signaling pathways provide a clear understanding of its molecular mechanisms of action, further supporting its development as a potent dermo-cosmetic and therapeutic agent.
References
- 1. Distinct cAMP signaling microdomains differentially regulate melanosomal pH and pigmentation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interruption of p38MAPK-MSK1-CREB-MITF-M pathway to prevent hyperpigmentation in the skin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. The Bioactive this compound from Oryza sativa L. Promotes Neuronal Differentiation in Different In Vitro and In Vivo Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting phosphorylation circuits on CREB and CRTCs as the strategy to prevent acquired skin hyperpigmentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Constituents of Cryptotaenia japonica Inhibit Melanogenesis via CREB- and MAPK-Associated Signaling Pathways in Murine B16 Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mammalian pigmentation is regulated by a distinct cAMP-dependent mechanism that controls melanosome pH - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Gamma oryzanol modulates hepatic lipids expression and regulates integrated pathways in liver disease pathophysiology under a high sugar fat diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison of Antioxidant and Anti‐Melanogenic Activity of γ‐Oryzanol and Gallic Acid by Inhibiting Tyrosinase Activity in B16F10 Mouse Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Gamma-Oryzanol's Low Water Solubility
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low water solubility of gamma-oryzanol (B192022) in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in water?
This compound is a mixture of ferulic acid esters of phytosterols (B1254722) and triterpene alcohols, giving it a lipophilic (fat-soluble) nature.[1][2] Its chemical structure results in a hydrophobic molecule with very limited ability to form favorable interactions with water molecules, leading to its poor solubility in aqueous solutions.[2]
Q2: What are the common strategies to improve the aqueous solubility of this compound?
Several techniques can be employed to enhance the solubility of this compound in aqueous buffers. These include:
-
Nanoemulsions and Self-Nanoemulsifying Drug Delivery Systems (SNEDDS): These involve creating a stable oil-in-water emulsion where this compound is dissolved in the oil phase, which is then dispersed as nanosized droplets in the aqueous phase.[3][4]
-
Cyclodextrin (B1172386) Inclusion Complexes: This method involves encapsulating the hydrophobic this compound molecule within the cavity of a cyclodextrin molecule, which has a hydrophilic exterior, thereby increasing its apparent water solubility.[5][6][7]
-
Co-solvents and Surfactants: Utilizing organic solvents miscible with water or surface-active agents can help to increase the solubility of this compound.[2]
-
Nanoencapsulation: Techniques like using zein (B1164903) nanoparticles can encapsulate this compound, improving its stability and dispersibility in aqueous media.[8]
Troubleshooting Guides
Issue: this compound is precipitating out of my aqueous buffer.
Possible Cause: The concentration of this compound exceeds its solubility limit in the chosen buffer system.
Solutions:
-
Method Selection: The most effective approach is to employ a solubility enhancement technique. Refer to the detailed protocols below for creating nanoemulsions or cyclodextrin inclusion complexes.
-
pH Adjustment: The solubility of this compound can be influenced by pH. In alkaline conditions, it can form a salt which has slightly better solubility in methanol (B129727) and ethanol, though it remains practically insoluble in water.[2][9]
-
Co-solvent/Surfactant Screening: If a simple solution is required, screening different biocompatible co-solvents or surfactants may provide a temporary solution for low concentrations. However, for stable and higher concentrations, nanoformulations are recommended.
Issue: My nanoemulsion is unstable and shows phase separation.
Possible Cause: The formulation of the nanoemulsion (oil, surfactant, and co-surfactant ratios) is not optimized.
Solutions:
-
Component Selection: Ensure the chosen oil, surfactant, and co-surfactant have good solubilizing capacity for this compound.
-
Ratio Optimization: Systematically vary the ratios of oil, surfactant, and co-surfactant to construct a phase diagram and identify the optimal region for stable nanoemulsion formation.
-
Homogenization Technique: The energy input during homogenization is critical. High-energy methods like high-pressure homogenization or ultrasonication can produce smaller and more stable droplets.[4]
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent System | Solubility (mg/mL) | Reference |
| Water | Insoluble | [1][2] |
| Labrasol (Surfactant) | 94.69 ± 1.04 | |
| Transcutol HP (Cosurfactant) | 98.07 ± 0.36 | |
| Capryol 90 (Oil) | 94.69 ± 1.04 | |
| Ethanol (Neutral pH) | 0.983 | [9] |
| Methanol (Neutral pH) | 1.033 | [9] |
| Ethanol (0.30% Base) | 18.74 | [9] |
| Methanol (0.30% Base) | 19.187 | [9] |
Table 2: Characteristics of this compound Nanoformulations
| Formulation Type | Carrier/System | Particle Size (nm) | Encapsulation Efficiency (%) | Reference |
| SNEDDS | Capryol 90, Labrasol, Transcutol HP | 15.03 ± 0.18 to 22.97 ± 0.44 | - | |
| Nanoemulsion | Fish oil, Medium-chain triglyceride | - | - | [3] |
| Nanoemulsion (Ultrasonication) | Sodium caseinate, citrus pectin, rice bran oil | 30.1 ± 1 | - | [4] |
| Zein Nanoparticles | Zein protein | 58.0 ± 2.0 to 129 | - | [8] |
| Self-emulsified alginate beads | Algae oil, Tween 80, Span 80 | - | 60.20 - 98.93 | [10] |
| β-Cyclodextrin Inclusion Complex | Modified β-cyclodextrin | - | 43.18 | [6] |
Experimental Protocols
Protocol 1: Preparation of a this compound Self-Nanoemulsifying Drug Delivery System (SNEDDS)
This protocol is a generalized procedure based on common methodologies.
-
Screening of Excipients:
-
Determine the solubility of this compound in various oils (e.g., Capryol 90, fish oil), surfactants (e.g., Labrasol, Tween 80), and co-surfactants (e.g., Transcutol HP, Span 20) by adding an excess amount of this compound to each excipient, vortexing, and analyzing the supernatant.
-
-
Construction of Ternary Phase Diagrams:
-
Select the oil, surfactant, and co-surfactant with the highest solubilizing capacity.
-
Prepare various mixtures of the selected oil, surfactant, and co-surfactant at different weight ratios.
-
Titrate each mixture with water and observe for transparency and phase separation to identify the nanoemulsion region.
-
-
Preparation of this compound Loaded SNEDDS:
-
Select a formulation from the nanoemulsion region of the phase diagram.
-
Accurately weigh the oil, surfactant, and co-surfactant and mix them in a glass vial.
-
Add a pre-determined amount of this compound to the mixture.
-
Gently heat and stir the mixture until the this compound is completely dissolved.
-
The resulting formulation is the SNEDDS pre-concentrate.
-
-
Characterization:
-
The SNEDDS pre-concentrate is then diluted with an aqueous buffer to form the nanoemulsion.
-
Characterize the resulting nanoemulsion for particle size, polydispersity index (PDI), and zeta potential.
-
Protocol 2: Preparation of a this compound β-Cyclodextrin Inclusion Complex
This protocol is a generalized procedure based on common methodologies.[6][11]
-
Molar Ratio Determination:
-
Determine the optimal molar ratio of this compound to β-cyclodextrin (or a modified β-cyclodextrin) for complexation. This is often done using phase solubility studies.
-
-
Phase Solubility Study:
-
Prepare aqueous solutions of β-cyclodextrin at various concentrations.
-
Add an excess amount of this compound to each cyclodextrin solution.
-
Shake the mixtures at a constant temperature until equilibrium is reached (e.g., 72 hours).
-
Filter the suspensions and analyze the concentration of dissolved this compound in the filtrate.
-
Plot the concentration of dissolved this compound against the concentration of β-cyclodextrin to determine the complexation efficiency.
-
-
Preparation of the Inclusion Complex (Kneading Method):
-
Weigh the appropriate amounts of this compound and β-cyclodextrin based on the determined molar ratio.
-
Add a small amount of a suitable solvent (e.g., a water-ethanol mixture) to form a paste.
-
Knead the paste for a specified period (e.g., 60 minutes).
-
Dry the resulting product in an oven at a controlled temperature.
-
Sieve the dried complex to obtain a uniform powder.
-
-
Characterization:
-
Confirm the formation of the inclusion complex using techniques such as Differential Scanning Calorimetry (DSC), X-ray Powder Diffraction (XRPD), and Fourier-Transform Infrared Spectroscopy (FTIR).
-
Determine the drug loading and encapsulation efficiency.
-
Visualizations
Caption: Workflow for preparing a Self-Nanoemulsifying Drug Delivery System (SNEDDS) for this compound.
Caption: Strategies to overcome the low aqueous solubility of this compound.
References
- 1. Page loading... [wap.guidechem.com]
- 2. Biochemical, Biological, and Clinical Properties of γ-Oryzanol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. γ-Oryzanol nanoemulsions produced by a low-energy emulsification method: an evaluation of process parameters and physicochemical stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Comparison of this compound Nanoemulsions Fabricated by Different High Energy Techniques | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Enhancement of Oryzanol application by constructing modified β-CD inclusion complex and polycaprolactone-chitosan electrospun fiber membranes: Perspectives on wound dressings and grape preservation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of γ-Cyclodextrin Inclusion Complex on the Absorption of R-α-Lipoic Acid in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Preparation and characterization of gamma oryzanol loaded zein nanoparticles and its improved stability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scielo.br [scielo.br]
- 10. Preparation and Evaluation of Release Formulation of γ-Oryzanol/Algae Oil Self-Emulsified with Alginate Beads - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemrj.org [chemrj.org]
Technical Support Center: Optimizing HPLC Separation of Gamma-Oryzanol Isomers
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the HPLC separation of gamma-oryzanol (B192022) isomers.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Q1: Why are my this compound isomer peaks not separating (co-eluting)?
A1: Peak co-elution is a common challenge in separating structurally similar isomers like those in this compound. This issue typically arises from insufficient column selectivity or efficiency.
Troubleshooting Steps:
-
Optimize the Mobile Phase:
-
Adjust Solvent Ratios: Fine-tuning the ratio of your organic solvent (e.g., methanol (B129727), acetonitrile) to the aqueous phase can significantly impact selectivity. For reversed-phase HPLC, increasing the proportion of the aqueous phase generally increases retention times and may improve separation.
-
Switch Organic Modifier: Methanol and acetonitrile (B52724) exhibit different selectivities. If you are using a methanol-based mobile phase, switching to acetonitrile, or vice-versa, can alter the elution order and improve resolution. For example, a mobile phase of methanol and acetonitrile in a 40:60 (v/v) ratio has been used successfully.[1]
-
Incorporate Additives: For complex separations, adding a small percentage of a third solvent like dichloromethane (B109758) or acetic acid can enhance resolution. A mixture of methanol/acetonitrile/dichloromethane/acetic acid (50:44:3:3, v/v/v/v) has been shown to effectively separate ten different this compound components.[2]
-
-
Evaluate the Stationary Phase:
-
Column Chemistry: C18 columns are widely used for this compound analysis.[1][3] However, if co-elution persists, consider a column with a different stationary phase, such as a pentafluorophenyl (PFP) column, which offers alternative selectivity through mechanisms like dipole-dipole and pi-pi interactions.[4][5]
-
Particle Size and Column Dimensions: Using a column with a smaller particle size (e.g., 2.7 µm) can increase efficiency and improve peak resolution.[3]
-
-
Adjust Operating Parameters:
-
Temperature: Lowering the column temperature can sometimes improve the separation of isomers by increasing the interaction time with the stationary phase. A temperature of 35°C has been found to be effective in some methods.[1]
-
Flow Rate: Reducing the flow rate can lead to better resolution, although it will increase the run time. Flow rates around 0.8 to 1.0 mL/min are commonly used.[1][3]
-
Q2: My peak shapes are poor (tailing or fronting). How can I improve them?
A2: Poor peak shape can compromise the accuracy of quantification. Peak tailing is often caused by secondary interactions between the analytes and the stationary phase, while fronting can indicate column overload.
Troubleshooting Steps:
-
Check for Column Overload: Dilute your sample and inject it again. If the peak shape improves, you were likely overloading the column.
-
Mobile Phase pH: Ensure the mobile phase pH is appropriate for your analytes to prevent unwanted interactions with residual silanols on the column packing. The addition of a small amount of acetic acid to the mobile phase can sometimes improve peak shape.[2][6]
-
Sample Solvent: Dissolve your sample in the mobile phase or a weaker solvent. Injecting a sample in a solvent much stronger than the mobile phase can lead to peak distortion.
-
Column Contamination: If the column is old or has been used with complex matrices, it may be contaminated. Try cleaning the column according to the manufacturer's instructions.
Q3: Why are my retention times shifting between injections?
A3: Unstable retention times can make peak identification unreliable and suggest issues with the HPLC system's stability or method robustness.
Troubleshooting Steps:
-
Mobile Phase Preparation: Ensure your mobile phase is thoroughly degassed to prevent air bubbles from entering the pump. Premixing the mobile phase solvents can also provide more consistent composition than online mixing.
-
Pump Performance: Check for leaks in the pump and ensure the check valves are functioning correctly. Fluctuations in pump pressure can lead to variable flow rates and shifting retention times.
-
Column Temperature: Use a column oven to maintain a constant temperature. Fluctuations in ambient temperature can affect retention times.[1]
-
Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run. This is particularly important when using gradient elution.
Frequently Asked Questions (FAQs)
Q1: What is the best type of column to use for separating this compound isomers?
A1: Reversed-phase C18 columns are the most commonly used and are effective for separating the major this compound isomers.[1][3] For more challenging separations or to achieve baseline resolution of all minor isomers, a PFP (pentafluorophenyl) column can be a good alternative due to its different selectivity.[4][5]
Q2: What is the optimal detection wavelength for this compound?
A2: The optimal UV detection wavelength for this compound is typically between 320 nm and 330 nm. Wavelengths of 325 nm and 330 nm are frequently reported in the literature.[1][2][7]
Q3: Can I use a gradient elution method for this compound analysis?
A3: Yes, both isocratic and gradient elution methods can be used. An isocratic method with a mobile phase like methanol/acetonitrile (40:60, v/v) is simpler and can be sufficient for separating the main isomers.[1] However, a gradient method, such as one starting with 90% methanol and increasing the organic concentration over time, may be necessary to resolve a wider range of isomers with different polarities in a reasonable timeframe.[4]
Q4: How should I prepare my rice bran oil sample for HPLC analysis?
A4: A common method involves diluting the oil in a suitable solvent like dichloromethane, followed by filtration through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter before injection.[1][4] Another approach is to dissolve the sample in isopropanol.[3] The key is to ensure the sample is fully dissolved and free of particles that could clog the HPLC system.
HPLC Parameters for this compound Isomer Separation
The following table summarizes various HPLC parameters reported in the literature for the separation of this compound isomers.
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 | Method 5 |
| Column | Agilent Zorbax Eclipse XDB-C18 (150x4.6 mm, 5 µm)[1] | Chromolith®Flash RP-18 (25x4.6 mm, 5 µm)[7] | C18[2] | Poroshell 120 EC-C18 (150x3.0 mm, 2.7 µm)[3] | Kinetex PFP (250x4.6 mm, 5 µm)[4] |
| Mobile Phase | Methanol:Acetonitrile (40:60, v/v)[1] | Gradient of 1.8 mM CTAB and Methanol[7] | Methanol:Acetonitrile:Dichloromethane:Acetic Acid (50:44:3:3, v/v/v/v)[2] | Acetonitrile:Methanol (60:40, v/v)[3] | Gradient of Methanol and Water[4] |
| Flow Rate | 1.0 mL/min[1] | 1.0 mL/min[7] | 1.4 mL/min[2] | 0.8 mL/min[3] | 1.0 mL/min[4] |
| Temperature | 35 °C[1] | Room Temperature[7] | Not Specified | 25 °C[3] | 30 °C[4] |
| Detection | 325 nm[1] | 330 nm[7] | 330 nm[2] | 325 nm[3] | 328 nm[4] |
| Injection Vol. | 20 µL[1] | 20 µL[7] | Not Specified | 10 µL[3] | 5 µL[4] |
Experimental Protocol: HPLC Analysis of this compound in Rice Bran Oil
This protocol provides a general methodology for the analysis of this compound isomers in a rice bran oil sample using reversed-phase HPLC.
1. Materials and Reagents:
-
Rice bran oil sample
-
This compound standard
-
HPLC-grade methanol
-
HPLC-grade acetonitrile
-
HPLC-grade water (for gradient methods, if applicable)
-
HPLC-grade dichloromethane (for sample preparation)
-
0.22 µm or 0.45 µm syringe filters
2. Standard Preparation:
-
Prepare a stock solution of this compound standard (e.g., 1 mg/mL) in a suitable solvent like dichloromethane or the initial mobile phase composition.
-
From the stock solution, prepare a series of calibration standards by serial dilution to cover the expected concentration range of the samples.
3. Sample Preparation:
-
Accurately weigh approximately 0.5 g of the rice bran oil sample into a volumetric flask.
-
Dissolve the oil in dichloromethane and make up to a known volume (e.g., 10 mL).
-
Vortex the solution to ensure it is thoroughly mixed.
-
Filter the sample solution through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial.
4. HPLC Conditions (Example):
-
Column: C18, 250 x 4.6 mm, 5 µm
-
Mobile Phase: Methanol:Acetonitrile (40:60, v/v), isocratic
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
-
Detection Wavelength: 325 nm
-
Injection Volume: 20 µL
5. Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the prepared standards, starting from the lowest concentration.
-
Inject the prepared sample solutions.
-
After the analysis, construct a calibration curve by plotting the peak area of the this compound isomers against their corresponding concentrations.
-
Determine the concentration of each this compound isomer in the sample by comparing its peak area to the calibration curve.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common HPLC separation issues for this compound isomers.
References
- 1. tis.wu.ac.th [tis.wu.ac.th]
- 2. pubs.acs.org [pubs.acs.org]
- 3. thaiscience.info [thaiscience.info]
- 4. fssai.gov.in [fssai.gov.in]
- 5. fssai.gov.in [fssai.gov.in]
- 6. Comparison of γ-Oryzanol Contents in Crude Rice Bran Oils from Different Sources by Various Determination Methods [jstage.jst.go.jp]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
minimizing gamma-oryzanol degradation during extraction and storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize gamma-oryzanol (B192022) degradation during extraction and storage.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause this compound degradation?
A1: The primary factors leading to the degradation of this compound are exposure to high temperatures, light, and suboptimal pH conditions. Of these, temperature is the most significant factor, with degradation rates increasing substantially at temperatures above 120°C.[1][2][3] Oxidation is a key degradation mechanism, particularly at elevated temperatures.[2]
Q2: What is the general degradation pathway of this compound under thermal stress?
A2: Under thermal stress, this compound primarily undergoes ester bond cleavage. This reaction breaks down the this compound molecule into trans-ferulic acid and various free sterols.
Q3: Which solvents are recommended for extracting this compound to minimize degradation?
A3: The choice of solvent is critical for efficient extraction while minimizing degradation. Solvents such as hexane (B92381), isopropanol (B130326), ethanol, and acetone (B3395972) are commonly used.[4] A mixture of hexane and isopropanol (e.g., in a 1:3 ratio) has been shown to be effective at relatively low temperatures (e.g., 40°C), which helps to preserve the integrity of this compound.[2] Ethanol is also a viable and more environmentally friendly option.[5]
Q4: What are the optimal storage conditions for this compound extracts?
A4: To ensure long-term stability, this compound extracts should be stored in a cool, dark place. Isopropanol has been reported to be a more suitable solvent for storage compared to hexane, as it helps maintain the concentration of this compound for extended periods, especially under refrigeration.[2] It is also crucial to store the extracts in tightly sealed containers to prevent oxidation.
Troubleshooting Guides
Issue 1: Low Yield of this compound During Extraction
| Possible Cause | Troubleshooting Step |
| Inadequate Rice Bran Pretreatment | Ensure the rice bran is properly stabilized to inactivate lipase (B570770) enzymes, which can degrade the oil and affect yield. Methods like parboiling or roasting can enhance the extractable amount of this compound.[6][7] |
| Inefficient Solvent Penetration | Optimize the particle size of the rice bran. Grinding the bran to a finer powder can increase the surface area for solvent interaction. However, excessively fine particles can lead to difficulties in filtration. |
| Suboptimal Extraction Parameters | Review and optimize the solvent-to-solid ratio, extraction time, and temperature. Increasing the solvent volume and extraction time can improve yield, but prolonged exposure to high temperatures should be avoided.[2] For solvent extraction, a temperature of around 40-60°C is often a good starting point. |
| Poor Choice of Solvent | The polarity of the solvent affects extraction efficiency. A combination of polar and non-polar solvents, like hexane and isopropanol, can be more effective than a single solvent.[2] |
| Emulsion Formation | The presence of surface-active components can lead to the formation of emulsions, which complicates the separation of the oil phase. Proper degumming of the crude extract can help to break these emulsions. |
Issue 2: Degradation of this compound During Extraction and Processing
| Possible Cause | Troubleshooting Step |
| High Extraction Temperature | Monitor and control the extraction temperature. Whenever possible, use lower temperatures (e.g., 40-60°C) for longer durations rather than high temperatures for shorter periods. Degradation significantly increases above 120°C.[1][3] |
| Exposure to Light | Protect the extraction setup and the resulting extract from light by using amber glassware or by covering the equipment with aluminum foil.[6] |
| Oxidation | Purge the extraction system with an inert gas like nitrogen to minimize contact with oxygen. The use of antioxidants in the extraction solvent can also be considered, though their compatibility and removal must be evaluated. |
| Presence of Pro-oxidants | Ensure all glassware and equipment are thoroughly cleaned to remove any trace metals or other contaminants that can catalyze oxidation reactions. |
Issue 3: Instability of this compound During Storage
| Possible Cause | Troubleshooting Step |
| Improper Solvent for Storage | If the extract is stored in a solvent, choose one that promotes stability. Isopropanol has been shown to be superior to hexane for long-term storage of this compound.[2] |
| Exposure to Air and Light | Store the purified this compound or its extract in airtight, amber-colored containers. For highly sensitive samples, flushing the container with nitrogen before sealing is recommended. |
| Inappropriate Storage Temperature | Store at low temperatures. Refrigeration (2-8°C) is generally recommended for long-term storage. Avoid repeated freeze-thaw cycles if the sample is frozen. |
| Presence of Impurities | Ensure the purified this compound is free from residual solvents, water, and other impurities that could promote degradation. Further purification steps may be necessary if instability persists. |
Quantitative Data on this compound Degradation
The thermal degradation of this compound typically follows first-order kinetics. The rate of degradation is highly dependent on temperature.
Table 1: Thermal Degradation Kinetics of this compound
| Temperature (°C) | Degradation Rate Constant (k, h⁻¹) | Half-life (t₁/₂, h) | Reference |
| 120 | 0.0089 | 77.88 | [1][2] |
| 132 | - | - | [8] |
| 150 | 0.0315 | 22.00 | [1][2] |
| 160 | - | - | [8] |
| 192 | - | - | [8] |
| 200 | 0.0763 | 9.08 | [1][2] |
| 222 | - | - | [8] |
Note: The degradation kinetics can be influenced by the matrix (e.g., type of oil) and the presence of other antioxidants.
Experimental Protocols
Protocol 1: Solvent Extraction of this compound from Rice Bran
This protocol describes a laboratory-scale solvent extraction method optimized for high yield and minimal degradation.
Materials:
-
Stabilized rice bran
-
Hexane (analytical grade)
-
Isopropanol (analytical grade)
-
Distilled water
-
Ascorbic acid (optional, as an antioxidant)
-
Rotary evaporator
-
Centrifuge
-
Separatory funnel
-
Filter paper
Procedure:
-
Sample Preparation: Weigh 10 g of stabilized rice bran.
-
Suspension: Suspend the rice bran in 50 mL of distilled water in a suitable flask. Optionally, add a small amount of ascorbic acid (e.g., 2 g) to the suspension to inhibit oxidation.[2]
-
Solvent Addition: Add 75 mL of a hexane:isopropanol mixture (1:3 v/v) to the flask.[2]
-
Extraction: Agitate the mixture vigorously (e.g., using a vortex mixer or shaker) for 40 minutes at 40°C.[2]
-
Phase Separation: Centrifuge the mixture at approximately 1320 x g for 15 minutes to separate the solid and liquid phases.[2]
-
Collection of Organic Layer: Carefully collect the upper organic layer using a separatory funnel.
-
Re-extraction: To maximize the yield, re-extract the solid residue with an additional portion of the hexane:isopropanol solvent mixture. Repeat the agitation, centrifugation, and collection steps.
-
Solvent Evaporation: Combine the organic layers and remove the solvent using a rotary evaporator at a temperature not exceeding 50°C to concentrate the this compound rich oil.
-
Storage: Store the resulting extract in an amber vial under refrigeration.
Protocol 2: Quantification of this compound using High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for the quantification of this compound. Specific parameters may need to be optimized based on the available instrumentation and column.
Materials and Equipment:
-
HPLC system with a UV or Diode Array Detector (DAD)
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Dichloromethane (HPLC grade)
-
Acetic acid (glacial, HPLC grade)
-
This compound standard
-
Syringe filters (0.45 µm)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of methanol, acetonitrile, dichloromethane, and acetic acid in a ratio of 50:44:3:3 (v/v/v/v). Degas the mobile phase before use.
-
Standard Solution Preparation: Prepare a stock solution of this compound standard in the mobile phase. From the stock solution, prepare a series of calibration standards of known concentrations.
-
Sample Preparation: Dissolve a known weight of the this compound extract in the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.
-
HPLC Analysis:
-
Set the column temperature (e.g., 30°C).
-
Set the flow rate (e.g., 1.0 - 1.4 mL/min).
-
Set the detector wavelength to 330 nm.
-
Inject the standard solutions and the sample solution into the HPLC system.
-
-
Quantification: Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.
Visualizations
Caption: Workflow for this compound Extraction.
Caption: Primary Degradation Pathway of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. thaiscience.info [thaiscience.info]
- 3. ijcea.org [ijcea.org]
- 4. researchgate.net [researchgate.net]
- 5. DOT Language | Graphviz [graphviz.org]
- 6. scienceasia.org [scienceasia.org]
- 7. scispace.com [scispace.com]
- 8. Degradation kinetics of this compound in antioxidant-stripped rice bran oil during thermal oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
addressing experimental artifacts in gamma-oryzanol antioxidant assays
Welcome to the technical support center for gamma-oryzanol (B192022) antioxidant assays. This resource is designed for researchers, scientists, and drug development professionals to address common experimental challenges and provide clear, actionable guidance.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing inconsistent results in my this compound antioxidant assays?
A1: Inconsistent results when assaying this compound often stem from its lipophilic (fat-soluble) nature and low water solubility. This can lead to poor dispersion in aqueous assay systems, affecting reaction kinetics and reproducibility. The choice of solvent and the presence of other lipid-soluble components can also significantly impact the outcome.[1][2]
Q2: Which antioxidant assay is most suitable for this compound?
A2: The choice of assay depends on the specific research question.
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are commonly used for measuring the radical scavenging activity of this compound.[3][4][5] The ABTS assay is adaptable for both hydrophilic and lipophilic compounds.[6][7]
-
ORAC (Oxygen Radical Absorbance Capacity) assay measures the inhibition of peroxyl radical-induced oxidation and is also suitable for lipophilic antioxidants.[8][9]
It is often recommended to use multiple assays to obtain a comprehensive understanding of the antioxidant potential.[8]
Q3: Can the solvent I use affect the assay results?
A3: Absolutely. The solvent plays a critical role in solubilizing this compound and can directly interfere with the assay. For instance, some solvents may have inherent antioxidant activity.[10] The type of solvent (e.g., ethanol (B145695), isopropanol, hexane) can also influence the extraction efficiency of this compound from a sample matrix, thereby affecting the final antioxidant activity measurement.[2][11]
Q4: How does this compound exert its antioxidant effects?
A4: this compound, a mixture of ferulic acid esters of sterols and triterpene alcohols, acts as a potent antioxidant through several mechanisms.[4][12] It can directly scavenge free radicals, such as the DPPH radical, and inhibit lipid peroxidation.[3][4][11] In biological systems, it can also upregulate endogenous antioxidant defense mechanisms by activating the Nrf2 signaling pathway, which increases the expression of antioxidant enzymes like superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GPX).[13]
Troubleshooting Guides
Issue 1: Low or No Detectable Antioxidant Activity in DPPH Assay
| Possible Cause | Troubleshooting Step |
| Poor Solubility | This compound is not fully dissolved in the reaction medium. Ensure you are using a suitable solvent like ethanol or methanol (B129727) to prepare your stock solution.[14] Vortex or sonicate briefly to aid dissolution. |
| Incorrect Wavelength | The absorbance is being measured at the wrong wavelength. The maximum absorbance for the DPPH radical is typically around 517 nm.[14][15] |
| Insufficient Incubation Time | The reaction may not have reached completion. An incubation time of 30 minutes in the dark is generally recommended.[15][16] |
| Degraded DPPH Reagent | The DPPH solution is sensitive to light and should be freshly prepared and stored in the dark.[14][17] A faded purple color indicates degradation. |
| Sample Concentration Too Low | The concentration of this compound in the assay is insufficient to cause a significant change in absorbance. Prepare a range of serial dilutions to determine the optimal concentration range. |
Issue 2: High Variability Between Replicates in ABTS Assay
| Possible Cause | Troubleshooting Step |
| Incomplete Radical Generation | The ABTS radical cation (ABTS•+) may not be fully formed. Ensure the ABTS and potassium persulfate solution is allowed to stand in the dark for 12-16 hours before use.[6][18] |
| Precipitation of this compound | When adding the lipophilic sample to the aqueous ABTS•+ working solution, precipitation can occur. Consider using an ethanol-based ABTS assay for lipophilic compounds.[6] |
| Inconsistent Pipetting | Small volumes of concentrated samples can be difficult to pipette accurately. Use calibrated pipettes and ensure proper technique. |
| Temperature Fluctuations | The reaction is temperature-sensitive. Perform the assay at a consistent room temperature. |
Issue 3: Interference in the ORAC Assay
| Possible Cause | Troubleshooting Step |
| Solvent Interference | The solvent used to dissolve this compound may interfere with the fluorescence reading or the radical generation. Run a solvent blank to check for any background signal. |
| Sample Turbidity | Undissolved this compound can cause turbidity, which interferes with fluorescence measurements. Ensure the sample is fully dissolved and the solution is clear. Centrifuge if necessary.[19] |
| Incompatible Assay Components | When testing lipophilic fractions, ensure the sample is properly prepared and diluted in a compatible solvent system (e.g., 50% acetone).[20] |
Quantitative Data Summary
The antioxidant capacity of this compound can be expressed in various ways, including the half-maximal inhibitory concentration (IC50) and Trolox Equivalent Antioxidant Capacity (TEAC). The tables below summarize representative data from the literature.
Table 1: DPPH Radical Scavenging Activity of this compound
| Compound | IC50 (µg/mL) | Notes |
| This compound Powder | 313.29 ± 15.52 | Spray-dried at 210°C |
| This compound Powder | 323.65 ± 9.9 | Spray-dried at 150°C |
Data extracted from a study on spray-dried this compound.[21]
Table 2: ABTS Radical Scavenging Activity of this compound Rich Extracts
| Rice Bran Extract | TEAC (mg Trolox/g extract) | VCEAC (mg L-ascorbic acid/g extract) |
| GAM BOUNG | 267.2 ± 2.96 | 201.3 ± 1.84 |
Data from a study on extracts from Thai purple rice bran.[22]
Experimental Protocols
Protocol 1: DPPH Radical Scavenging Assay for this compound
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. Store this solution in an amber bottle in the dark.[14]
-
Preparation of Sample Solutions: Dissolve this compound in methanol or ethanol to create a stock solution. From the stock solution, prepare a series of dilutions (e.g., 10, 25, 50, 100 µg/mL).
-
Assay Procedure:
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[16][23]
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.[23]
-
Calculation: Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
Protocol 2: ABTS Radical Cation Decolorization Assay (Lipophilic Adaptation)
-
Preparation of ABTS•+ Stock Solution:
-
Prepare a 7 mM solution of ABTS in ethanol.
-
Prepare a 2.45 mM solution of potassium persulfate in ethanol.
-
Mix the two solutions in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours to ensure complete radical generation.[6]
-
-
Preparation of ABTS•+ Working Solution: On the day of the assay, dilute the stock solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.[6]
-
Preparation of Sample and Standard Solutions:
-
Dissolve this compound in ethanol to prepare a stock solution and subsequent serial dilutions.
-
Prepare a series of Trolox standards in ethanol (e.g., 0-500 µM) for the standard curve.[6]
-
-
Assay Procedure:
-
To 1.0 mL of the ABTS•+ working solution, add 10 µL of the this compound sample or Trolox standard.[15]
-
Mix thoroughly.
-
-
Measurement: After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.[5]
-
Calculation:
-
Calculate the percentage inhibition of absorbance as described for the DPPH assay.
-
Plot a standard curve of % inhibition versus Trolox concentration.
-
Determine the Trolox Equivalent Antioxidant Capacity (TEAC) value of the sample from the standard curve.[6]
-
Protocol 3: Oxygen Radical Absorbance Capacity (ORAC) Assay
-
Reagent Preparation:
-
Prepare a fluorescein (B123965) working solution in 75 mM phosphate (B84403) buffer (pH 7.4).
-
Prepare a 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH) solution (radical generator) in 75 mM phosphate buffer (pH 7.4). This solution should be made fresh daily.[24]
-
Prepare Trolox standards in the same buffer.
-
-
Sample Preparation: Dissolve this compound in a suitable solvent (e.g., acetone) and then dilute it in 75 mM phosphate buffer. Ensure the final solvent concentration is low and consistent across all wells.
-
Assay Procedure (96-well plate format):
-
Measurement: Immediately begin monitoring the fluorescence decay every 1-2 minutes for at least 90 minutes using a fluorescence plate reader (Excitation ≈ 485 nm, Emission ≈ 528 nm). The plate should be maintained at 37°C.[19]
-
Calculation:
-
Calculate the Area Under the Curve (AUC) for each sample, standard, and blank.
-
Calculate the net AUC by subtracting the AUC of the blank from the AUC of the sample or standard.
-
Plot the net AUC for the Trolox standards against their concentrations to create a standard curve.
-
Express the ORAC value of the sample as Trolox equivalents (TE) based on the standard curve.
-
Visualizations
Caption: DPPH Assay Workflow for this compound.
Caption: ABTS Assay Workflow for Lipophilic Compounds.
Caption: this compound Activation of the Nrf2 Pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. ijcea.org [ijcea.org]
- 3. Antioxidant activity of this compound: mechanism of action and its effect on oxidative stability of pharmaceutical oils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iris.uniss.it [iris.uniss.it]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. A Kinetic Approach to Oxygen Radical Absorbance Capacity (ORAC): Restoring Order to the Antioxidant Activity of Hydroxycinnamic Acids and Fruit Juices - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dr-jetskeultee.nl [dr-jetskeultee.nl]
- 11. Biochemical, Biological, and Clinical Properties of γ-Oryzanol - PMC [pmc.ncbi.nlm.nih.gov]
- 12. What is the mechanism of Gamma Oryzanol? [synapse.patsnap.com]
- 13. Characterization of the Antioxidant Effects of γ-Oryzanol: Involvement of the Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. acmeresearchlabs.in [acmeresearchlabs.in]
- 15. Synthesis and Evaluation of the Antioxidant Activity of Lipophilic Phenethyl Trifluoroacetate Esters by In Vitro ABTS, DPPH and in Cell-Culture DCF Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 19. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 20. kamiyabiomedical.com [kamiyabiomedical.com]
- 21. benthamdirect.com [benthamdirect.com]
- 22. researchgate.net [researchgate.net]
- 23. scienceasia.org [scienceasia.org]
- 24. agilent.com [agilent.com]
- 25. cellbiolabs.com [cellbiolabs.com]
Technical Support Center: Optimizing Gamma-Oryzanol Dosage for Animal Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with gamma-oryzanol (B192022) in animal models.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting dosage range for this compound in rodent studies?
A1: The effective dosage of this compound can vary significantly depending on the animal model and the therapeutic area of investigation. For initial studies, a range of 50-100 mg/kg of body weight per day is commonly reported to elicit physiological effects.[1][2][3][4][5] However, dosages can range from as low as 1 mg/kg for anti-inflammatory effects in rats to as high as 500 mg/kg for regulating gene expression in stressed rats.[6][7]
Q2: How should I administer this compound to my animals?
A2: Due to its lipophilic nature, this compound is typically suspended in an oil-based vehicle for administration.[8] The two most common methods are:
-
Oral Gavage: This method ensures accurate dosing. This compound can be suspended in corn oil or other suitable oils.[8][9]
-
Dietary Admixture: For long-term studies, mixing this compound into the animal feed is a less stressful alternative. It can be incorporated into standard or high-fat diets.[10][11]
Q3: What is the bioavailability of this compound and how is it metabolized?
A3: this compound has relatively low bioavailability, with some studies reporting that up to 80% is excreted in the feces.[12] However, it is absorbed from the intestine and can be found in its intact form in plasma and various organs, including the liver and brain.[2][13][14][15][16] It is also metabolized, with ferulic acid being a major metabolite found in the blood and urine.[12][13][17] The presence of intact this compound and its metabolites like ferulic acid are considered to contribute to its biological activities.[14]
Q4: Is this compound toxic at high doses?
A4: this compound is considered to have a high safety profile. Studies in Sprague-Dawley rats have established a No Observed Adverse Effect Level (NOAEL) exceeding 2000 mg/kg body weight/day for a 90-day oral toxicity study.[8][9][18] Long-term carcinogenicity studies in F344 rats fed up to 2000 mg/kg/day for two years also showed no carcinogenic effects.[10]
Q5: What are the known mechanisms of action for this compound?
A5: this compound exerts its effects through multiple pathways. Its anti-inflammatory properties are partly attributed to the inhibition of NF-κB activity and the downregulation of pro-inflammatory mediators like IL-1β, IL-6, and COX-2.[5][6][19] Its cholesterol-lowering effects are associated with inhibiting cholesterol absorption and regulating gut microbiota.[20][21][22] It has also been shown to have antioxidant properties by enhancing the activity of endogenous antioxidant enzymes.[15][19]
Troubleshooting Guide
Issue 1: I am not observing the expected therapeutic effect (e.g., anti-inflammatory, lipid-lowering).
-
Dosage: The dosage may be too low for your specific animal model or disease state. Consider performing a dose-response study to determine the optimal concentration. Studies have shown greater efficacy at higher doses (e.g., 100 mg/kg vs. 50 mg/kg).[1]
-
Administration Route: If mixing in the diet, ensure uniform distribution and palatability, as animals might reduce food intake if the taste is altered. Oral gavage provides more precise dosing.
-
Bioavailability: this compound's low bioavailability can be a factor. While it is absorbed, the amount reaching the target tissue might be insufficient. Some studies have explored nanoparticle formulations to improve bioavailability.[23]
-
Duration of Treatment: The treatment period may not be long enough to observe significant changes. For example, cholesterol-lowering effects in hamsters were observed after 7-10 weeks of dietary administration.[21] Cognitive improvements in mice were seen after 21 days.[2][3]
Issue 2: My animals are losing weight or showing signs of distress.
-
Vehicle Effect: The vehicle used for administration (e.g., type of oil) might be causing adverse effects. Ensure the vehicle is well-tolerated and use a vehicle-only control group.
-
Diet Palatability: If this compound is mixed in the feed, it might reduce palatability, leading to decreased food consumption and weight loss. Monitor food intake carefully.
-
Toxicity (Unlikely): While this compound has a high safety profile, if you are using extremely high, untested doses, consider reducing the dose. The NOAEL in rats is above 2000 mg/kg/day.[8][9]
Issue 3: Inconsistent results between animals in the same treatment group.
-
Inaccurate Dosing: Ensure your preparation and administration techniques are consistent. For oral gavage, verify the concentration of your suspension and the accuracy of your gavage volume.
-
Non-uniform Mixture in Diet: If mixed in feed, ensure the this compound is homogeneously distributed throughout the batch to prevent animals from receiving different effective doses.
-
Biological Variability: Animal-to-animal variation is normal. Ensure you have a sufficient number of animals per group to achieve statistical power.[1]
Quantitative Data Summary
Table 1: Effective Dosages of this compound in Rodent Models
| Animal Model | Dosage Range (mg/kg/day) | Administration Route | Duration | Observed Effects | Reference(s) |
| Rats | 1 - 100 | Oral | - | Dose-dependent anti-inflammatory effect in adjuvant-induced arthritis. | [6] |
| Rats | 125, 250, 500 | Oral (emulsion) | 5 weeks | Regulation of antioxidant and oxidative stress-related genes. | [7][24] |
| Rats | 50, 100 | Oral Gavage | - | Increased total antioxidant capacity in sepsis-induced lung injury. | |
| Mice | 100 | Oral Gavage | 21 days | Improved cognitive function and neuroprotective effects. | [2][25] |
| Mice | 100 | Oral Gavage | 21 days | Prevention of LPS-induced brain inflammation. | [5] |
| Hamsters | 0.5% of diet | Dietary | 10 weeks | Reduced plasma total cholesterol and aortic fatty streak formation. | [20][21] |
| Hamsters | - | Dietary | - | Attenuation of hyperlipidemia through gut microbiota regulation. | [22] |
Table 2: Toxicity Data for this compound in Rats
| Study Type | Animal Model | Dosage (mg/kg/day) | Duration | Results | Reference(s) |
| 90-Day Oral Toxicity | Sprague-Dawley Rats | 0, 1000, 2000 | 90 days | NOAEL > 2000 mg/kg/day. No toxicologically significant changes observed. | [8][9][18] |
| Carcinogenicity | F344 Rats | 0, 200, 600, 2000 | 2 years | Not carcinogenic under the experimental conditions. | [10] |
| Acute Oral Toxicity (Nanoparticles) | Sprague-Dawley Rats | 2000 (single dose) | 14 days | LD50 > 2000 mg/kg. No acute toxicity signs observed. | [23] |
Experimental Protocols
Protocol 1: Evaluation of Anti-Inflammatory Effects in a Rat Model of Arthritis
-
Animal Model: Male Lewis rats.
-
Induction of Arthritis: Adjuvant-induced arthritis model.
-
This compound Preparation: Suspend this compound in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose).
-
Dosing and Administration: Administer this compound orally at doses of 1, 10, and 100 mg/kg daily.[6] Include a vehicle control group and a positive control group (e.g., indomethacin).
-
Assessment:
-
Measure hind paw volume using a plethysmometer at regular intervals to assess swelling.
-
At the end of the study, collect blood for inflammatory marker analysis (e.g., cytokines via ELISA).
-
Perform histological analysis of the joints to assess inflammation and cartilage damage.
-
-
Statistical Analysis: Use ANOVA followed by a post-hoc test to compare between groups.
Protocol 2: Assessment of Cholesterol-Lowering Effects in a Hamster Model
-
Animal Model: Male Golden Syrian hamsters.
-
Diet: Induce hypercholesterolemia by feeding a chow-based diet containing 0.05% cholesterol and 10% coconut oil (w/w).[20][21]
-
This compound Preparation: Mix this compound into the high-cholesterol diet at a concentration of 0.5% (w/w).
-
Experimental Groups:
-
Control Group: High-cholesterol diet.
-
Treatment Group: High-cholesterol diet + 0.5% this compound.
-
-
Assessment:
-
Statistical Analysis: Use a t-test or ANOVA to compare lipid profiles and aortic lesion areas between the control and treatment groups.
Visualizations
Caption: General experimental workflow for an in vivo this compound study.
Caption: Troubleshooting flowchart for lack of therapeutic effect.
Caption: Simplified anti-inflammatory signaling pathway of this compound.
References
- 1. Effectiveness of this compound in glycaemic control and managing oxidative stress, inflammation, and dyslipidaemia in diabetes: a systematic review of preclinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. γ-Oryzanol Improves Cognitive Function and Modulates Hippocampal Proteome in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. γ-Oryzanol Improves Cognitive Function and Modulates Hippocampal Proteome in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of gamma oryzanol on factors of oxidative stress and sepsis-induced lung injury in experimental animal model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Prevents LPS-induced Brain Inflammation and Cognitive Impairment in Adult Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Ninety-day oral toxicity study of rice-derived γ-oryzanol in Sprague-Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ninety-day oral toxicity study of rice-derived γ-oryzanol in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Carcinogenicity study of this compound in F344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dietary gamma oryzanol plays a significant role in the anti-inflammatory activity of rice bran oil by decreasing pro-inflammatory mediators secreted by peritoneal macrophages of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Evaluation of γ-oryzanol Accumulation and Lipid Metabolism in the Body of Mice Following Long-Term Administration of γ-oryzanol - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Evaluation of γ-oryzanol Accumulation and Lipid Metabolism in the Body of Mice Following Long-Term Administration of γ-oryzanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Presence of orally administered rice bran oil γ-oryzanol in its intact form in mouse plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Absorption and Metabolism of γ-Oryzanol in Rats [jstage.jst.go.jp]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Oryzanol decreases cholesterol absorption and aortic fatty streaks in hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Oryzanol Attenuates High Fat and Cholesterol Diet-Induced Hyperlipidemia by Regulating the Gut Microbiome and Amino Acid Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. This compound rich fraction regulates the expression of antioxidant and oxidative stress related genes in stressed rat's liver - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Gamma-Oryzanol Extraction from Rice Bran
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency of gamma-oryzanol (B192022) extraction from rice bran.
Frequently Asked Questions (FAQs)
Q1: What are the most effective methods for extracting this compound from rice bran?
A1: Several methods are effective for this compound extraction, each with distinct advantages. Conventional solvent extraction using organic solvents like hexane (B92381), isopropanol (B130326), and ethanol (B145695) is widely used.[1][2] Advanced methods such as ultrasound-assisted extraction (UAE) and supercritical fluid extraction (SFE) with CO2 have demonstrated high efficiency.[3][4][5] The choice of method often depends on the desired yield, purity, cost, and environmental considerations.
Q2: How does pretreatment of rice bran affect this compound yield?
A2: Pretreatment of rice bran can significantly enhance the extraction yield. Methods like parboiling, hot air heating, and roasting can increase the availability of this compound for extraction.[6] For instance, parboiling has been shown to yield a high amount of this compound, while roasting can increase its concentration in the extracted oil.[6] These methods work by altering the cellular structure of the rice bran, making the oil and its components more accessible to the solvent.
Q3: Which solvents are recommended for optimal this compound extraction?
A3: The choice of solvent is a critical factor. A mixture of hexane and isopropanol has been shown to be highly effective.[1][7] For a greener approach, edible oils such as soybean oil and grape seed oil can be used as solvents, which also enhances the oxidative stability of the oil.[3][8] Acetone and ethyl acetate (B1210297) have also been investigated and can yield good results.[2]
Q4: What is Supercritical Fluid Extraction (SFE) and what are its advantages for this compound extraction?
A4: Supercritical Fluid Extraction (SFE) is a green extraction technique that uses a supercritical fluid, typically carbon dioxide (CO2), as the solvent. SFE is highly selective and can yield extracts with high concentrations of this compound.[4][5] The main advantages of SFE include the use of a non-toxic, non-flammable, and environmentally friendly solvent, as well as the ability to finely tune the extraction process by altering pressure and temperature.[4][5]
Q5: Can ultrasound be used to improve extraction efficiency?
A5: Yes, Ultrasound-Assisted Extraction (UAE) is a technique that uses high-frequency sound waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the plant material disrupts cell walls, enhancing solvent penetration and increasing the extraction yield of this compound.[3][9] UAE can often lead to shorter extraction times and reduced solvent consumption compared to conventional methods.[3]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low this compound Yield | 1. Inappropriate solvent or solvent-to-solid ratio.2. Suboptimal extraction temperature or time.3. Ineffective rice bran pretreatment.4. High moisture content in the rice bran. | 1. Optimize the solvent system. A mixture of hexane and isopropanol (e.g., 1:3 v/v) is often effective.[1][7] Increase the solvent-to-solid ratio.[10]2. Systematically vary the temperature and time to find the optimal conditions for your chosen method. For example, for solvent extraction, a temperature of around 40-60°C is often a good starting point.[1]3. Implement a pretreatment step like parboiling or hot air heating to disrupt the bran's structure.[6]4. Ensure the rice bran is adequately dried before extraction, as excess moisture can hinder solvent penetration. |
| Formation of Emulsion during Extraction | Presence of surface-active components and moisture in the rice bran.[11] | 1. Reduce the moisture content of the rice bran through proper drying.2. Adjust the pH of the extraction mixture.3. Employ centrifugation at a higher speed or for a longer duration to break the emulsion. |
| Co-extraction of Impurities | Lack of selectivity in the extraction method or solvent. | 1. For solvent extraction, consider using a more selective solvent or a combination of solvents.2. Employ a purification step after extraction, such as crystallization or chromatography.[11][12]3. Utilize a more selective extraction technique like Supercritical Fluid Extraction (SFE).[4][5] |
| Solvent Recovery Issues | High boiling point of the solvent or thermal degradation of this compound. | 1. Use a rotary evaporator under reduced pressure for efficient solvent removal at a lower temperature.2. If using edible oils as a solvent, be aware that the this compound will remain in the oil, which can be a desired outcome for creating a functional food product.[8] |
| Inconsistent Results | Variability in the raw material (rice bran) or lack of precise control over extraction parameters. | 1. Source rice bran from a consistent and reliable supplier. Analyze the initial this compound content of the bran if possible.2. Precisely control and monitor all extraction parameters, including temperature, time, agitation speed, and solvent-to-solid ratio. |
Data Presentation
Table 1: Comparison of Different Extraction Methods for this compound
| Extraction Method | Key Parameters | This compound Yield/Concentration | Reference |
| Solvent Extraction | Solvent: Hexane:Isopropanol (1:3); Temperature: 40°C; Time: 40 min | 13.98 mg/g | [1][7] |
| Ultrasound-Assisted Extraction | Solvent: Soybean Oil; Amplitude: 40%; Temperature: 65°C; Time: 40 min | Comparable to conventional solvent extraction | [3][9] |
| Supercritical Fluid Extraction (CO2) | Pressure: 500 bar; Temperature: 62°C | 36.6 mg/g of extract | [4][5] |
| Hot Air Heating Pretreatment + Solvent Extraction | Pretreatment Temperature: 70°C | 0.27 g oil/g bran (highest oil yield) | [6] |
| Parboiling Pretreatment + Solvent Extraction | Pretreatment Temperature: 75°C | 9.76 mg/g dried rice bran | [6] |
| Roasting Pretreatment + Solvent Extraction | Pretreatment Temperature: 60°C | 64.93 mg/mL (highest concentration) | [6] |
| Maceration | Solvent: Acetone; Rice bran to solvent ratio: 1:4 | Highest amount of rice bran oil obtained | [2] |
| Edible Oil Extraction | Solvent: Grape seed oil; Time: 60 min | 99.4 mg/100 g oil | [8] |
Experimental Protocols
1. Protocol for Solvent Extraction with Hexane:Isopropanol
This protocol is based on the method described by Rodrigues et al. (2012).[1]
-
Materials:
-
Rice Bran
-
Hexane (analytical grade)
-
Isopropanol (analytical grade)
-
Distilled water
-
Ascorbic acid
-
Centrifuge
-
Rotary evaporator
-
Vortex mixer
-
-
Procedure:
-
Weigh 10 g of rice bran and suspend it in 50 mL of distilled water in a 50 mL test tube.
-
Add 2 g of ascorbic acid to the mixture.
-
Vortex the mixture and incubate at 40°C for 40 minutes.
-
Add 75 mL of a hexane:isopropanol mixture (1:3 v/v).
-
Vortex for 30 seconds.
-
Centrifuge the mixture at 1320 x g for 15 minutes.
-
Separate the organic layer using a separatory funnel.
-
Re-extract the residue with an additional 10 mL of the hexane:isopropanol mixture and repeat the vortexing and centrifugation steps.
-
Combine the organic layers.
-
Evaporate the solvent using a rotary evaporator at 70°C to obtain the this compound rich extract.
-
2. Protocol for Ultrasound-Assisted Extraction (UAE) with Soybean Oil
This protocol is based on the optimal conditions identified by Loypimai et al. (2020).[3][9]
-
Materials:
-
Rice Bran
-
Soybean oil
-
Ultrasonic bath or probe system
-
Centrifuge
-
-
Procedure:
-
Mix rice bran with soybean oil at a predetermined solid-to-solvent ratio.
-
Place the mixture in the ultrasonic bath or immerse the ultrasonic probe.
-
Set the ultrasound amplitude to 40%.
-
Maintain the extraction temperature at 65°C.
-
Apply sonication for 40 minutes.
-
After extraction, centrifuge the mixture to separate the oil from the solid residue.
-
The resulting soybean oil is enriched with this compound.
-
3. Protocol for Supercritical Fluid Extraction (SFE) with CO2
This protocol is based on the optimal conditions identified by Martins et al. (2025).[4][5]
-
Materials:
-
Rice Bran
-
Supercritical Fluid Extraction system
-
High-purity CO2
-
-
Procedure:
-
Load a known quantity of dried rice bran into the extraction vessel of the SFE system.
-
Pressurize the system with CO2 to 500 bar.
-
Set the extraction temperature to 62°C.
-
Maintain a constant flow rate of CO2 through the extraction vessel for the desired extraction time.
-
The extracted this compound is separated from the CO2 in a cyclone separator by reducing the pressure.
-
Collect the extract from the separator.
-
Visualizations
Caption: Workflow for conventional solvent extraction of this compound.
Caption: Relationship between SFE parameters and extraction outcomes.
Caption: Troubleshooting logic for low this compound yield.
References
- 1. scielo.br [scielo.br]
- 2. scispace.com [scispace.com]
- 3. myfoodresearch.com [myfoodresearch.com]
- 4. mdpi.com [mdpi.com]
- 5. Optimization of Supercritical Fluid Extraction for the Recovery of γ-Oryzanol-Rich Extracts with Improved Bioactivity from Rice Bran - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scienceasia.org [scienceasia.org]
- 7. scielo.br [scielo.br]
- 8. Extraction of γ-oryzanol from rice bran using diverse edible oils: enhancement in oxidative stability of oils - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. thaiscience.info [thaiscience.info]
- 11. researchgate.net [researchgate.net]
- 12. phcogj.com [phcogj.com]
dealing with matrix effects in mass spectrometry analysis of gamma-oryzanol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects during the mass spectrometry analysis of gamma-oryzanol (B192022).
Troubleshooting Guide
Issue: Poor sensitivity, inconsistent results, or low recovery of this compound.
This is a common problem often attributable to matrix effects, where co-eluting endogenous components from the sample interfere with the ionization of the target analyte. Follow these steps to diagnose and mitigate the issue.
Step 1: Identify the Presence and Nature of Matrix Effects
-
Post-Column Infusion Experiment: Continuously infuse a standard solution of this compound into the mobile phase after the analytical column but before the mass spectrometer. Inject a blank matrix extract. A dip in the baseline signal at the retention time of your analyte indicates ion suppression.
-
Analyte Signal Comparison: Compare the peak area of a this compound standard in a pure solvent with the peak area of the same standard spiked into a blank matrix extract after the extraction process. A significantly lower response in the matrix sample confirms the presence of ion suppression.[1] Conversely, a higher response indicates ion enhancement.
Step 2: Implement Mitigation Strategies
Based on the nature of your sample matrix and available resources, choose one or more of the following strategies:
-
Optimize Sample Preparation: The most effective way to combat matrix effects is to remove interfering components before analysis.[2] Different techniques offer varying degrees of cleanup.
-
Solid-Phase Extraction (SPE): Offers targeted cleanup and can significantly reduce matrix effects. For complex matrices like agriproducts, silica-based SPE has been shown to result in only slight ion suppression.[3]
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): A streamlined method effective for various matrices, including vegetable oils.[4]
-
Liquid-Liquid Extraction (LLE): A classic technique that can provide high analyte recovery, particularly for biological fluids like plasma.
-
-
Chromatographic Separation: Modify your LC method to separate this compound from co-eluting matrix components. This can be achieved by adjusting the gradient, changing the mobile phase composition, or using a different column chemistry.
-
Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that has undergone the same sample preparation procedure as your samples. This helps to compensate for signal suppression or enhancement.
-
Stable Isotope-Labeled Internal Standard (SIL-IS): This is the gold standard for correcting matrix effects. A SIL-IS has the same chemical properties as the analyte and will be affected by matrix effects in the same way, allowing for accurate correction. The synthesis of stable isotopically labeled β-sitosteryl ferulate, a component of this compound, has been reported, indicating the feasibility of this approach.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of this compound analysis?
A1: Matrix effects are the alteration of ionization efficiency for this compound due to co-eluting compounds from the sample matrix. This can lead to either a decrease (ion suppression) or an increase (ion enhancement) in the mass spectrometry signal, ultimately affecting the accuracy and precision of quantification.[1]
Q2: What are the common sources of matrix effects in this compound analysis?
A2: In food and biological samples, common sources of matrix effects include phospholipids, triglycerides, fatty acids, salts, and other endogenous components that are co-extracted with this compound.[2]
Q3: How can I quantitatively assess the matrix effect for my this compound analysis?
A3: The matrix effect can be quantified by comparing the slope of the calibration curve prepared in a pure solvent to the slope of the curve prepared in a matrix extract. The formula is: Matrix Effect (%) = [(Slope in matrix / Slope in solvent) - 1] x 100.[3]
Q4: Which sample preparation method is best for minimizing matrix effects for this compound?
A4: The "best" method depends on your specific sample matrix and analytical goals. SPE and QuEChERS are generally very effective at removing interfering components. For agriproducts, silica-based SPE has demonstrated minimal ion suppression.[3] QuEChERS has been successfully applied to vegetable oils.[4] LLE is a viable option for biological fluids.
Q5: Are stable isotope-labeled internal standards (SIL-IS) commercially available for this compound components?
A5: The commercial availability of SIL-IS for all components of this compound may be limited. However, the synthesis of labeled standards, such as for β-sitosteryl ferulate, has been documented, suggesting that custom synthesis may be an option. It is recommended to check with suppliers of stable isotope-labeled compounds.
Quantitative Data on Matrix Effect Mitigation
The following table summarizes reported quantitative data on matrix effects and recoveries for this compound analysis using different sample preparation techniques. Note that the data is compiled from different studies and matrices, and a direct comparison should be made with caution.
| Sample Preparation Technique | Matrix | Analyte(s) | Matrix Effect (%) | Recovery (%) | Reference |
| Solid-Phase Extraction (SPE) | Agriproducts | Cycloartenyl ferulate (CF), 24-methylene cycloartanyl ferulate (24-CF) | -8.52 to -2.65 (Ion Suppression) | 86.93 to 108.75 | [3] |
| QuEChERS | Vegetable Oils | 24-mCAF, CAF, β-SIF, CMF, STF | Not Quantified, but GCB and PSA sorbents noted to reduce matrix effects | 72.2 to 101.3 | [4] |
| Liquid-Liquid Extraction (LLE) | Rat Plasma & Brain Homogenate | This compound | Not Quantified, but selectivity and matrix effect checked as per USFDA criteria | 95 (Plasma), 85 (Brain Homogenate) |
Experimental Protocols & Workflows
Below are generalized protocols for common sample preparation techniques used for this compound analysis. These should be optimized for your specific application.
Solid-Phase Extraction (SPE) for Agriproducts (Silica-based)
This workflow is adapted from a method for the analysis of cycloartenyl ferulate (CF) and 24-methylene cycloartanyl ferulate (24-CF) in cereal products.[3]
Caption: Solid-Phase Extraction (SPE) Workflow for this compound.
QuEChERS for Vegetable Oils
This protocol is a generalized representation of the QuEChERS method for the determination of five this compound compounds in vegetable oils.[4]
Caption: QuEChERS Workflow for this compound in Vegetable Oils.
Troubleshooting Logic for Low Analyte Signal
Use this decision tree to troubleshoot low signal intensity for this compound in your mass spectrometry analysis.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Simultaneous Determination of γ-Oryzanol in Agriproducts by Solid-Phase Extraction Coupled with UHPLC–MS/MS [mdpi.com]
- 4. Optimization of QuEChERS cleanup for quantification of γ-oryzanol in vegetable oils by UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
refining purification methods to remove contaminants from gamma-oryzanol extracts
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of gamma-oryzanol (B192022) extracts.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound.
Issue 1: Low Yield of this compound After Initial Extraction
Question: We are experiencing a significantly lower than expected yield of this compound in our crude extract from rice bran. What are the potential causes and solutions?
Answer:
Several factors can contribute to a low yield of this compound during initial extraction. Here are some common causes and troubleshooting steps:
-
Extraction Solvent and Method: The choice of solvent is critical. While hexane (B92381) is commonly used, solvent systems like hexane/ethyl acetate (B1210297) mixtures can improve extraction efficiency.[1][2] For instance, a mixture of n-hexane and ethyl acetate has been effectively used in microwave-assisted extraction.[2] Maceration is a viable method, and studies have shown that various organic solvents like acetone, hexane, and ethyl acetate can yield high amounts of rice bran oil containing this compound.[3]
-
Saponification: The use of saponification during extraction can negatively impact the yield. Saponification may hydrolyze the ester bond between triterpenoids and ferulic acid in this compound, leading to lower concentrations in the crude oil.[1][4] It is advisable to perform extraction without saponification to maximize the initial yield.[1][4]
-
Extraction Time and Temperature: Inadequate extraction time can result in incomplete recovery of this compound. For supercritical fluid extraction (SFE), both temperature and pressure play a crucial role. Higher pressures (e.g., 500 bar) have been shown to be more selective for this compound compared to lower pressures.[5][6]
-
Rice Bran Quality: The quality and freshness of the rice bran are paramount. The presence of lipase (B570770) and lipoxygenase in rice bran can lead to rapid lipid oxidation, which may affect the integrity of this compound.[7]
Issue 2: Co-elution of Contaminants with this compound During Column Chromatography
Question: During silica (B1680970) gel column chromatography, we are observing that free fatty acids and other lipids are co-eluting with our this compound fraction, leading to low purity. How can we improve the separation?
Answer:
Co-elution of contaminants is a common challenge in the purification of this compound. Here are some strategies to enhance separation:
-
Solvent System Optimization: The polarity of the mobile phase is a key factor. A gradient elution is often more effective than an isocratic one for separating compounds with a wide range of polarities.[8]
-
Isocratic Elution: A common starting point is a hexane:ethyl acetate mixture. A ratio of 75:25 (v/v) has been shown to be a suitable mobile phase.[9][10]
-
Gradient Elution: A step-gradient elution can significantly improve resolution. For instance, starting with a less polar mobile phase (e.g., hexane:ethyl acetate 90:10 or 85:15) to elute less polar impurities like triglycerides, and then increasing the polarity (e.g., to 50:50) can effectively separate this compound from more polar contaminants like free fatty acids.[8][9]
-
-
Column Parameters: The choice of silica gel and column dimensions can impact separation. Using silica gel with smaller particle sizes can enhance resolution.[8][9]
-
Pre-purification Step: A semi-purification step using a low-pressure silica column can be employed to remove the bulk of triglycerides and other lipids before a more refined chromatography step like preparative HPLC.[1] This reduces the load on the high-resolution column and improves separation efficiency.
Issue 3: Difficulty in Crystallizing High-Purity this compound
Question: We are struggling to obtain high-purity crystals of this compound from our concentrated extract. The product often precipitates as an oily gel. What can we do to improve crystallization?
Answer:
The tendency of this compound to precipitate with residual oil can make crystallization challenging. Consider the following approaches:
-
Solvent Selection: The choice of solvent for crystallization is critical. Heptane is a commonly used solvent for crystallizing this compound.[11]
-
Purity of the Starting Material: The purity of the this compound concentrate significantly affects crystallization. It is recommended to start with a concentrate of at least 12-15% this compound.[11] If the purity is low, consider an additional purification step before attempting crystallization.
-
Seeding: Seeding the solution with a small amount of pure this compound crystals can initiate and promote the formation of well-defined crystals instead of a gel.[11]
-
Controlled Cooling: Rapid cooling can lead to the formation of a gel. A slow and controlled cooling process is crucial for growing larger, purer crystals.
-
Repeated Precipitation: A repeated precipitation process can be employed to increase the purity of the final this compound product.[12]
Frequently Asked Questions (FAQs)
Q1: What are the most common contaminants found in crude this compound extracts?
A1: The most common contaminants in crude this compound extracts are triglycerides, free fatty acids (FFAs), waxes, gums, pigments, and other lipids naturally present in rice bran oil.[1][13][14] Glycerides must often be removed as a primary step before the recovery of this compound.[15][16]
Q2: What is a typical yield and purity that can be expected from common purification methods?
A2: The yield and purity of this compound can vary significantly depending on the purification method employed.
| Purification Method | Starting Material | Purity Achieved | Yield/Recovery | Reference |
| Semi-preparative Chromatography (Isocratic) | Hydrolyzed Rice Bran Acid Oil | > 95% | 84% | [9][17] |
| Semi-preparative Chromatography (Step-Gradient) | Hydrolyzed Rice Bran Acid Oil | > 95% | 90% | [9][17] |
| Preparative Elution Chromatography | Crude Rice Bran Oil (2.4-3.0% purity) | 90-98% | ~90% | [8] |
| Repeated Precipitation | Rice Bran Acid Fraction (~80% purity) | 95% | 0.2% (w/w of RBAF) | [12] |
| Acid-base Extraction and Washing | Fatty Acid Ethyl Ester from RBAO | 89.90% | 69.94% | [18] |
| Low-Pressure Silica Column & Preparative HPLC | Crude Rice Bran Oil | High Purity | ~5% (from semi-purified) | [1] |
Q3: Which analytical techniques are most suitable for assessing the purity of this compound extracts?
A3: The most common and reliable analytical techniques for assessing the purity of this compound are:
-
High-Performance Liquid Chromatography (HPLC): Both normal-phase and reversed-phase HPLC are widely used.[1][19] Reversed-phase HPLC is often employed to separate the individual components of the this compound mixture.[1][4] Detection is typically performed using a UV or diode array detector at around 328-330 nm.[4][20]
-
Gas Chromatography-Mass Spectrometry (GC/MS): GC/MS is used for the identification of the individual components of this compound after derivatization.[1][4][21]
-
Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS): This technique offers high sensitivity and selectivity for the quantification of this compound components, especially in complex matrices.[22][23]
Q4: Can you provide a general workflow for the purification of this compound from crude rice bran oil?
A4: A typical workflow for this compound purification involves several stages, as illustrated in the diagram below.
Caption: General workflow for this compound purification.
Experimental Protocols
Protocol 1: Semi-Purification of this compound using a Low-Pressure Silica Column
This protocol is adapted from the methodology described by Xu and Godber (1999).[1]
Objective: To remove the bulk of triglycerides and other lipids from crude rice bran oil.
Materials:
-
Crude rice bran oil
-
Silica gel (grade 62)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Glass column (e.g., 2.5 cm x 25 cm)
-
Rotary evaporator
Procedure:
-
Prepare a slurry of 20 g of silica gel in the initial mobile phase (hexane:ethyl acetate = 9:1 v/v) and pack the glass column.
-
Dissolve the crude rice bran oil in 50 mL of the initial mobile phase.
-
Load the dissolved sample onto the packed silica gel column.
-
Elute the column with 50 mL of hexane:ethyl acetate (9:1 v/v) to remove triglycerides and other non-polar lipids. Discard this fraction.
-
Elute the column with 50 mL of hexane:ethyl acetate (7:3 v/v) and collect the eluant. This fraction contains the semi-purified this compound.
-
Wash the column with 50 mL of hexane:ethyl acetate (1:1 v/v) to elute any remaining polar compounds.
-
Evaporate the solvent from the collected fraction containing semi-purified this compound using a rotary evaporator under vacuum at 60°C.
Protocol 2: Purification of this compound by Preparative Column Chromatography with Step-Gradient Elution
This protocol is based on the method developed by Lai et al. (2005).[8]
Objective: To obtain high-purity this compound from crude rice bran oil.
Materials:
-
Crude rice bran oil (CRBO)
-
Silica gel (12 µm particle size)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Preparative chromatography column and system
Procedure:
-
Pack the preparative column with silica gel.
-
Dissolve the CRBO in a suitable solvent to a concentration of approximately 30-35 wt/vol%.
-
Inject the sample onto the column.
-
Step 1: Begin elution with a mobile phase of hexane:ethyl acetate (90:10 or 85:15 v/v) to elute triglycerides.
-
Step 2: Once the triglycerides have been eluted and the this compound peak begins to appear, switch the mobile phase to hexane:ethyl acetate (50:50 v/v) to elute the this compound.
-
Collect the fractions containing this compound.
-
Step 3: After the this compound has been eluted, wash the column with pure ethyl acetate to remove any remaining highly polar compounds and regenerate the column.
-
Combine the this compound fractions and evaporate the solvent to obtain the purified product.
Caption: Step-gradient elution protocol for this compound purification.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. phcogj.com [phcogj.com]
- 3. scispace.com [scispace.com]
- 4. Purification and Identification of Components of γ-Oryzanol in Rice Bran Oil: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 5. mdpi.com [mdpi.com]
- 6. Optimization of Supercritical Fluid Extraction for the Recovery of γ-Oryzanol-Rich Extracts with Improved Bioactivity from Rice Bran - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Extraction of γ-oryzanol from rice bran using diverse edible oils: enhancement in oxidative stability of oils - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. (PDF) Method Development for Purification of γ-oryzanol from Hydrolyzed Rice Bran Acid Oil by Semi-preparative Chromatography. (2023) | Anchana Anjinta | 3 Citations [scispace.com]
- 10. Method Development for Purification of γ-oryzanol from Hydrolyzed Rice Bran Acid Oil by Semi-preparative Chromatography [jstage.jst.go.jp]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. tandfonline.com [tandfonline.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Method Development for Purification of γ-oryzanol from Hydrolyzed Rice Bran Acid Oil by Semi-preparative Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Recovery of γ-Oryzanol from Rice Bran Acid Oil by an Acid-base Extraction Method with the Assistance of Response Surface Methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Purification and identification of components of this compound in rice bran Oil. | Semantic Scholar [semanticscholar.org]
- 20. fssai.gov.in [fssai.gov.in]
- 21. Purification and identification of components of this compound in rice bran Oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Optimization of QuEChERS cleanup for quantification of γ-oryzanol in vegetable oils by UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
troubleshooting inconsistent results in gamma-oryzanol cell viability assays
Welcome to the technical support center for gamma-oryzanol (B192022) cell viability assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during in-vitro experiments with this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to common questions and practical guidance for addressing inconsistent results in your cell viability assays.
Q1: Why am I seeing high variability between my replicate wells?
High variability between replicate wells is a frequent issue and can significantly impact the reliability of your results. The primary causes can be categorized as follows:
-
Inconsistent Cell Seeding: An uneven distribution of cells across the wells is a major contributor to variability.[1][2] To ensure a homogenous cell suspension, gently swirl the flask before and during plating. For adherent cells, allowing the plate to rest at room temperature for a brief period before incubation can promote even settling.[1]
-
Pipetting Errors: Inaccurate or inconsistent pipetting of cells, this compound, or assay reagents can lead to significant deviations.[1][2] It is crucial to ensure your pipettes are properly calibrated and to use correct pipetting techniques.
-
Edge Effects: The wells on the perimeter of a multi-well plate are more susceptible to evaporation and temperature fluctuations, which can lead to altered cell growth conditions compared to the inner wells.[1] To mitigate this, it is recommended to fill the outer wells with sterile media or phosphate-buffered saline (PBS) and exclude them from your experimental analysis.[1][2]
-
This compound Precipitation: this compound has poor water solubility and can precipitate in the culture medium, leading to an unknown effective concentration and potential interference with the assay.[3][4] Visually inspect your wells for any precipitate after adding this compound.
Q2: My untreated control cells are showing low viability. What could be the issue?
Low viability in control wells points to underlying problems with your cell culture or assay conditions. Consider the following:
-
Cell Health: Ensure your cells are healthy, in the exponential growth phase, and within a low passage number range.[2] Cells that have been passaged too many times can exhibit altered growth and metabolic rates.[5]
-
Contamination: Microbial contamination (e.g., bacteria, yeast, mycoplasma) can significantly affect cell health and assay results.[6] Regularly check your cell cultures for any signs of contamination.
-
Solvent Toxicity: The solvent used to dissolve this compound, typically DMSO, can be toxic to cells at higher concentrations.[5] It is essential to include a vehicle control with the same solvent concentration to assess its effect on cell viability. The final DMSO concentration should generally be kept below 0.5%.[1]
Q3: The results from my MTT assay are not reproducible. What are some common pitfalls?
The MTT assay, while widely used, has specific steps that can lead to variability if not performed carefully:
-
Incomplete Formazan (B1609692) Solubilization: The purple formazan crystals produced by viable cells must be fully dissolved for accurate absorbance readings.[2] Ensure you are using a sufficient volume of a suitable solubilization solvent (e.g., DMSO, SDS solution) and allow adequate time for complete dissolution, which can be verified by microscopic inspection.[1][2]
-
Interference from this compound: As a bioactive compound, this compound could potentially interfere with the MTT reagent itself.[1] To test for this, include control wells with this compound in cell-free media to measure any intrinsic absorbance or chemical reaction.[1]
-
Phenol (B47542) Red Interference: The phenol red in standard cell culture media can interfere with the absorbance readings of colorimetric assays like MTT.[1] Consider using phenol red-free media during the assay to avoid this issue.
Q4: I suspect this compound is interfering with my assay. How can I confirm this?
To determine if this compound is directly interacting with your assay reagents, you can perform a simple control experiment. Prepare a cell-free 96-well plate and add the same concentrations of this compound and assay reagent (e.g., MTT, XTT) as you would in your cellular experiment.[2] If you observe a color change or a signal in the absence of cells, it indicates direct interference. In such cases, switching to a different type of viability assay (e.g., a luminescence-based assay like CellTiter-Glo®) may be necessary.[1]
Data Presentation
Table 1: Troubleshooting Summary for Inconsistent this compound Cell Viability Assays
| Issue | Potential Cause | Recommended Solution | Assay Type(s) Affected |
| High Replicate Variability | Inconsistent cell seeding | Ensure homogenous cell suspension; allow plate to settle before incubation.[1][2] | All |
| Pipetting errors | Calibrate pipettes; use proper technique.[1][2] | All | |
| Edge effects | Do not use outer wells for samples; fill with sterile liquid.[1][2] | All (especially >24h incubation) | |
| Low Control Viability | Poor cell health | Use cells in exponential growth phase and at a low passage number.[2] | All |
| Contamination | Regularly check for microbial contamination.[6] | All | |
| Solvent toxicity | Include a vehicle control; keep final DMSO concentration <0.5%.[1][5] | All | |
| Poor Reproducibility | Incomplete formazan solubilization | Ensure sufficient solvent volume and mixing time.[2] | MTT |
| Compound interference | Run compound-only controls in cell-free media.[1][2] | Colorimetric (MTT, XTT) | |
| Media component interference | Use phenol red-free media.[1] | Colorimetric (MTT, XTT) | |
| Compound-Specific Issues | Poor this compound solubility | Determine solubility limit; use appropriate solvent and concentration.[3] | All |
Experimental Protocols
MTT Cell Viability Assay Protocol
This protocol provides a standard method for assessing cell viability based on the metabolic reduction of the tetrazolium salt MTT.
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and culture for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Include vehicle-only and untreated controls. Remove the existing media from the cells and add the treatment media. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[1]
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.[1]
-
Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01M HCl) to each well to dissolve the formazan crystals.[7]
-
Data Acquisition: Shake the plate gently for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.[8]
Mandatory Visualization
Experimental Workflow and Troubleshooting Logic
Caption: Troubleshooting workflow for this compound cell viability assays.
This compound's Potential Signaling Pathway
This compound is known for its antioxidant properties, which may be mediated through the activation of the Nrf2 signaling pathway.[9][10]
Caption: Proposed Nrf2 signaling pathway activation by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Biochemical, Biological, and Clinical Properties of γ-Oryzanol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preparation and Evaluation of Release Formulation of γ-Oryzanol/Algae Oil Self-Emulsified with Alginate Beads - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Characterization of the Antioxidant Effects of γ-Oryzanol: Involvement of the Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Characterization of the Antioxidant Effects of γ-Oryzanol: Involvement of the Nrf2 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
strategies for long-term stabilization of gamma-oryzanol reference standards
This technical support center provides strategies for the long-term stabilization of gamma-oryzanol (B192022) reference standards. It includes troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific issues researchers, scientists, and drug development professionals may encounter during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
A1: this compound is a mixture of ferulic acid esters of sterols and triterpene alcohols, primarily extracted from rice bran oil.[1] As a reference standard, its stability is crucial for ensuring the accuracy and reliability of analytical measurements in research and quality control, particularly in the pharmaceutical, nutraceutical, and cosmetic industries. Degradation of the standard can lead to inaccurate quantification and characterization of this compound in various products.
Q2: What are the primary factors that can cause the degradation of this compound reference standards?
A2: The main factors affecting the stability of this compound are temperature, light, and oxygen.[2] High temperatures can lead to thermal degradation, while exposure to light, particularly UV light, can cause photodegradation. As an antioxidant, this compound is also susceptible to degradation through oxidation.
Q3: How should solid this compound reference standards be stored for long-term stability?
A3: For long-term storage, solid this compound reference standards should be kept in tightly sealed containers, protected from light, and stored in a refrigerator at 2-8°C.[3] Some suppliers may recommend storage at -20°C for extended periods. It is crucial to allow the container to equilibrate to room temperature before opening to prevent moisture condensation on the solid material.
Q4: What is the recommended procedure for preparing a this compound standard solution?
A4: To prepare a standard solution, accurately weigh the required amount of the this compound reference standard and dissolve it in a suitable solvent. Commonly used solvents for HPLC analysis include methanol (B129727), acetonitrile, or a mixture of these with isopropanol (B130326) or dichloromethane.[4][5][6] It is recommended to use a volumetric flask for accurate dilution and to sonicate the solution for a few minutes to ensure complete dissolution.
Q5: How long are this compound standard solutions stable?
A5: The stability of this compound in solution depends on the solvent, concentration, and storage conditions. For analytical purposes, it is best practice to prepare fresh solutions daily. If storage is necessary, solutions should be stored in tightly capped, light-protected containers (e.g., amber vials) at refrigerated temperatures (2-8°C) for a short period. A stability study of the solution under its intended storage and use conditions is recommended to establish a reliable expiration date.
Troubleshooting Guides
HPLC Analysis Troubleshooting
Issue 1: Peak Splitting or Broadening in the Chromatogram
-
Possible Cause A: Co-elution of this compound Components. this compound is a mixture of several closely related compounds. Inadequate chromatographic resolution can lead to peak splitting or broadening.
-
Solution: Optimize the HPLC method. This may involve adjusting the mobile phase composition, changing the gradient profile, or using a different column with higher resolving power, such as a PFP (pentafluorophenyl) column.[4]
-
-
Possible Cause B: Sample Solvent Incompatibility. If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, peak distortion can occur.
-
Solution: Whenever possible, dissolve the this compound standard in the initial mobile phase. If a stronger solvent is necessary for solubility, inject the smallest possible volume.
-
-
Possible Cause C: Column Contamination or Void. A blocked frit or a void at the head of the column can disrupt the sample flow path.
-
Solution: Reverse-flush the column (if permissible by the manufacturer). If the problem persists, replace the column frit or the entire column.[7]
-
Issue 2: Inconsistent Peak Areas or Retention Times
-
Possible Cause A: Standard Solution Degradation. this compound solutions can degrade if not stored properly, leading to lower peak areas.
-
Solution: Prepare fresh standard solutions daily. If storing, protect from light and refrigerate. Verify the stability of the stored solution by comparing it to a freshly prepared standard.
-
-
Possible Cause B: Incomplete Dissolution. this compound's low aqueous solubility can lead to incomplete dissolution, especially if the incorrect solvent is used.
-
Solution: Use appropriate organic solvents like methanol, acetonitrile, or ethyl acetate. Sonication can aid in complete dissolution.
-
-
Possible Cause C: Temperature Fluctuations. Changes in ambient or column temperature can cause shifts in retention times.
-
Solution: Use a column oven to maintain a constant temperature during analysis.[8]
-
Data Presentation
Table 1: Recommended Storage Conditions for this compound Reference Standards
| Condition | Solid Standard | Standard Solution |
| Temperature | 2-8°C (long-term) or -20°C | 2-8°C (short-term) |
| Light | Protect from light (store in opaque containers or dark) | Store in amber vials or protect from light |
| Atmosphere | Tightly sealed container, consider inert gas for very long-term storage | Tightly capped vials to prevent solvent evaporation |
Table 2: Solubility of this compound in Common Laboratory Solvents
| Solvent | Solubility |
| Water | Practically Insoluble |
| Methanol | Slightly Soluble |
| Ethanol | Slightly Soluble |
| Acetonitrile | Soluble |
| Isopropanol | Soluble |
| Dichloromethane | Soluble |
| Ethyl Acetate | Soluble |
| Dimethyl Sulfoxide (DMSO) | Highly Soluble |
Table 3: Thermal Degradation of this compound in Rice Bran Oil
| Temperature (°C) | Degradation Rate Constant (h⁻¹) | Half-life (h) |
| 120 | 0.0089 | 77.88 |
| 150 | 0.0315 | 22.00 |
| 200 | 0.0763 | 9.08 |
Data adapted from a study on this compound in rice bran oil, which can provide an indication of its thermal lability.[5][9]
Experimental Protocols
Protocol 1: Preparation of this compound Standard Stock Solution for HPLC
Objective: To prepare a concentrated and accurate stock solution of this compound for use in creating calibration standards.
Materials:
-
This compound Reference Standard
-
HPLC-grade methanol
-
Class A volumetric flasks (e.g., 10 mL, 50 mL)
-
Analytical balance
-
Ultrasonic bath
Procedure:
-
Allow the this compound reference standard container to reach room temperature before opening.
-
Accurately weigh approximately 10 mg of the this compound reference standard and transfer it to a 10 mL volumetric flask.
-
Add approximately 7 mL of HPLC-grade methanol to the flask.
-
Sonicate the flask for 5-10 minutes to ensure complete dissolution of the standard.
-
Allow the solution to return to room temperature.
-
Add methanol to the flask to bring the volume to the calibration mark.
-
Cap the flask and invert it several times to ensure homogeneity. This will be your stock solution.
-
From this stock solution, prepare working standards by serial dilution in the mobile phase.
Protocol 2: Validated Stability-Indicating HPLC Method for this compound
Objective: To provide a validated HPLC method for the quantification of this compound that can separate the main components from potential degradation products.
Chromatographic Conditions:
-
HPLC System: A system with a gradient pump, autosampler, column oven, and a diode-array detector (DAD) or UV detector.
-
Column: Pentafluorophenyl (PFP) column (e.g., 4.6 x 250 mm, 5 µm).[4]
-
Mobile Phase A: Methanol
-
Mobile Phase B: Water
-
Gradient Elution:
-
0-13 min: 90% A
-
13-14 min: Linear gradient to 95% A
-
14-17 min: Linear gradient to 85% A
-
17-22 min: Linear gradient to 95% A
-
22-30 min: Hold at 95% A
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 328 nm
-
Injection Volume: 5 µL
Method Validation Parameters (as per FSSAI):
-
Linearity: Established with a correlation coefficient (R²) ≥ 0.995.
-
Precision: Relative Standard Deviation (RSD) for intra-day and inter-day precision should be less than 4.88%.[10]
-
Accuracy: Recovery should be within 96.0–102.9%.[10]
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on signal-to-noise ratios of 3:1 and 10:1, respectively.[4]
Mandatory Visualizations
Caption: Workflow for this compound Quantification.
Caption: Troubleshooting Peak Splitting in HPLC.
Caption: Factors Leading to this compound Degradation.
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. researchgate.net [researchgate.net]
- 3. ema.europa.eu [ema.europa.eu]
- 4. fssai.gov.in [fssai.gov.in]
- 5. thaiscience.info [thaiscience.info]
- 6. fssai.gov.in [fssai.gov.in]
- 7. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 8. uhplcs.com [uhplcs.com]
- 9. researchgate.net [researchgate.net]
- 10. HPLC Troubleshooting Guide [scioninstruments.com]
mitigating auto-oxidation of gamma-oryzanol in experimental setups
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate the auto-oxidation of gamma-oryzanol (B192022) in experimental setups.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern in experiments?
A1: this compound is a mixture of ferulic acid esters of sterols and triterpene alcohols, primarily extracted from rice bran oil.[1] It is known for its potent antioxidant properties.[1] However, it is susceptible to auto-oxidation, a process of degradation caused by exposure to oxygen, light, and elevated temperatures. This degradation can lead to a loss of its biological activity and the formation of confounding byproducts, potentially compromising experimental results.
Q2: What are the primary factors that accelerate the auto-oxidation of this compound?
A2: The main factors that promote the auto-oxidation of this compound are:
-
Elevated Temperatures: Thermal degradation of this compound has been observed to increase with rising temperatures, with significant changes occurring at temperatures above 120°C.[2][3]
-
Exposure to Light: this compound should be protected from light to prevent photochemical degradation.
-
Presence of Oxygen: As with other lipids and antioxidants, the presence of oxygen is a key driver of auto-oxidation.
-
Presence of Pro-oxidants: Contaminants such as metal ions can catalyze the oxidation process.
Q3: How can I visually identify if my this compound solution has degraded?
A3: While a definitive assessment requires analytical methods, visual cues of degradation can include a change in color, such as yellowing of the solution, or the formation of precipitates. Any noticeable change in the physical appearance of your this compound solution should be a cause for concern regarding its integrity.
Q4: Can I use this compound in aqueous solutions for cell culture experiments?
A4: this compound is poorly soluble in water. To prepare it for cell culture, it is typically first dissolved in an organic solvent like ethanol (B145695) or DMSO to create a stock solution, which is then further diluted in the culture medium. It's crucial to ensure the final concentration of the organic solvent is not toxic to the cells. Encapsulation techniques, such as using zein (B1164903) nanoparticles, have also been explored to improve its stability and dispersion in aqueous systems.[4][5]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or unexpected experimental results. | Degradation of this compound leading to loss of activity or formation of interfering byproducts. | 1. Verify Stability: Analyze the purity and concentration of your this compound stock solution using HPLC or UV-spectrophotometry. 2. Implement Mitigation Strategies: Follow the protocols for preparing stabilized stock solutions and proper handling as outlined in the "Experimental Protocols" section. |
| This compound solution appears cloudy or has precipitates. | Poor solubility or precipitation of degraded products. | 1. Check Solvent: Ensure you are using an appropriate solvent (e.g., ethanol, DMSO) for your stock solution and that the final concentration in your experimental system does not exceed its solubility limit. 2. Filter Sterilize: For cell culture applications, filter the final diluted solution through a 0.22 µm syringe filter before adding it to the cells. |
| Loss of antioxidant effect in the experiment. | Auto-oxidation of this compound. | 1. Use Fresh Solutions: Prepare fresh this compound solutions for each experiment. 2. Incorporate Co-antioxidants: Consider adding synergistic antioxidants like BHA or BHT to your formulation as detailed in the protocols below.[1] 3. Control Environment: Minimize exposure to light and oxygen during solution preparation and the experiment itself. |
Quantitative Data Summary
Table 1: Thermal Degradation of this compound in Rice Bran Oil
| Temperature (°C) | Degradation Rate Constant (k) | Half-life (hours) | Reference |
| 120 | 0.0089 | 77.9 | [6][7] |
| 150 | 0.0315 | 22.0 | [6][7] |
| 180 | - | - | [3] |
| 200 | 0.0763 | 9.1 | [6][7] |
| 222 | - | - |
Data synthesized from studies on this compound degradation in rice bran oil, which can serve as a proxy for its thermal stability in lipid-based experimental systems.
Table 2: Antioxidant Activity of this compound in Comparison to BHA and BHT
| Oil Type | This compound (10 mmol/kg) Antioxidative Index (AI) | BHA (10 mmol/kg) Antioxidative Index (AI) | BHT (10 mmol/kg) Antioxidative Index (AI) | Reference |
| Sweet Almond Oil | 2.0 | 2.5 | 2.1 | [1] |
| Avocado Oil | 1.8 | 2.2 | 1.9 | [1] |
| Wheat Germ Oil | 1.7 | 2.1 | 1.8 | [1] |
The antioxidative index (AI) is the ratio of the induction time of oil with an antioxidant to that of the oil alone. A higher AI indicates better protection against oxidation.
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Stock Solution for In Vitro Assays
Objective: To prepare a concentrated stock solution of this compound with enhanced stability against auto-oxidation for use in cell culture or other in vitro experiments.
Materials:
-
This compound powder
-
Anhydrous ethanol or DMSO
-
Butylated hydroxyanisole (BHA) or Butylated hydroxytoluene (BHT)
-
Amber glass vials
-
Argon or nitrogen gas
-
Sterile syringe filters (0.22 µm)
Procedure:
-
Solvent Preparation: If using co-antioxidants, prepare a stock solution of BHA or BHT in anhydrous ethanol or DMSO at a concentration of 100 mM.
-
Dissolving this compound: In an amber glass vial, dissolve the this compound powder in anhydrous ethanol or DMSO to a final concentration of 10-50 mM. Gentle warming (to no more than 40°C) and vortexing may be required to aid dissolution.
-
Adding Co-antioxidant (Optional): To the this compound solution, add the BHA or BHT stock solution to achieve a final concentration of 100-200 µM.
-
Inert Gas Overlay: To minimize exposure to oxygen, gently flush the headspace of the vial with an inert gas (argon or nitrogen) before sealing.
-
Storage: Store the stock solution at -20°C in the dark.
-
Use in Experiments: When preparing working solutions, dilute the stock solution in the appropriate experimental buffer or cell culture medium immediately before use. For cell culture, ensure the final solvent concentration is non-toxic to the cells (typically <0.1% for DMSO). Filter sterilize the final working solution using a 0.22 µm syringe filter.
Protocol 2: Monitoring this compound Stability by UV-Vis Spectrophotometry
Objective: To assess the stability of this compound in a solution over time by monitoring changes in its UV absorbance.
Materials:
-
This compound solution (prepared as in Protocol 1 or your experimental setup)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Appropriate solvent as a blank (e.g., ethanol, DMSO)
Procedure:
-
Initial Measurement: Immediately after preparing your this compound solution, take an initial absorbance spectrum from 250 nm to 400 nm. This compound has a characteristic absorption maximum around 315-325 nm.
-
Incubation: Store your solution under your experimental conditions (e.g., at 37°C in an incubator, exposed to ambient light on a lab bench).
-
Time-Point Measurements: At regular intervals (e.g., 1, 2, 4, 8, 24 hours), take an aliquot of the solution and measure its UV-Vis spectrum.
-
Data Analysis: Compare the absorbance at the λmax over time. A decrease in absorbance at this wavelength is indicative of this compound degradation. The appearance of new peaks at other wavelengths may suggest the formation of degradation products.
Visualizations
Caption: Experimental Workflow for Mitigating this compound Auto-oxidation.
References
- 1. dr-jetskeultee.nl [dr-jetskeultee.nl]
- 2. ijcea.org [ijcea.org]
- 3. Study of the thermal stability of γ-oryzanol present in rice bran oil over time - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preparation and characterization of gamma oryzanol loaded zein nanoparticles and its improved stability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. thaiscience.info [thaiscience.info]
- 7. Degradation of this compound in Rice Bran Oil during Heating : An Analysis Using Derivative UV-spectrophotometry | Semantic Scholar [semanticscholar.org]
Validation & Comparative
A Comparative Guide to HPLC Methodologies for Gamma-Oryzanol Analysis Across Laboratories
For researchers, scientists, and drug development professionals, the accurate and consistent quantification of gamma-oryzanol (B192022) is critical. This guide provides an objective comparison of various High-Performance Liquid Chromatography (HPLC) methods for this compound analysis, supported by experimental data from several studies. The aim is to offer a comprehensive resource for validating and selecting appropriate analytical methods for inter-laboratory applications.
This compound is a mixture of ferulic acid esters of sterols and triterpene alcohols, recognized for its antioxidant properties and various health benefits.[1] Its accurate quantification is essential for quality control in the food and pharmaceutical industries. This guide details and compares different HPLC methods to aid in the selection of a robust and reliable analytical approach.
Comparative Analysis of HPLC Method Performance
The validation of an analytical method is crucial to ensure its reliability. Key performance indicators for HPLC methods include linearity, precision (intra-day, inter-day, and inter-laboratory), accuracy (recovery), and sensitivity (Limit of Detection - LOD, and Limit of Quantification - LOQ). The following tables summarize the performance of several HPLC methods reported in the literature, providing a basis for comparison.
| Method | **Linearity (Correlation Coefficient, R²) ** | LOD (µg/mL) | LOQ (µg/mL) | Precision (RSD%) | Recovery (%) | Reference |
| FSSAI RP-HPLC-DAD | α=0.05 | 0.009–2.166 µg/g | - | <4.88 (Inter-laboratory) | 96.0–102.9 | [2] |
| Novel RP-HPLC | 0.9974 | - | - | - | - | [3][4][5] |
| HPLC-PDA | 0.9999 | 1.5816 | 4.7927 | 0.12–2.74 (Intra-day & Inter-day) | - | [6] |
| HPLC-DAD (Thai Purple Rice Bran Oil) | 0.9960 | 1.90 | 5.70 | 1.0–2.8 (Intra-day & Inter-day) | 101.22–118.45 | [7][8] |
| RP-HPLC (Hom-Pathum Rice Bran Oil) | ≥ 0.9995 | - | - | <2.0 (Intra-day) | - | [1] |
| SPE-UHPLC-MS/MS | - | - | < LOQs of other reported methods | <10.81 (Intra-day) <10.84 (Inter-day) | 86.93–108.75 | [9] |
| Method Comparison Based on Mean Relative Error | Mean Relative Error (%) | Reference |
| Absorptiometry | -4.7 | [3][4][5] |
| Existing Normal-Phase HPLC | -6.8 | [3][4][5] |
| Existing Reversed-Phase HPLC | +4.6 | [3][4][5] |
| Novel Reversed-Phase HPLC | -1.6 | [3][4][5] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of results across different laboratories. Below are the experimental protocols for some of the key HPLC methods cited.
1. FSSAI Approved RP-HPLC-DAD Method [2]
-
Principle: Fats and oils are diluted, filtered, and analyzed by RP-HPLC using a Pentafluorophenyl propyl (PFP) column and a diode array detector.
-
Apparatus: HPLC with a diode array detector, PFP core-shell column (4.6×250 mm, 5 μm).
-
Reagents: Methanol (HPLC grade), Water (HPLC grade), Dichloromethane (HPLC Grade), Standard γ-oryzanol.
-
Sample Preparation: Dilute the sample and filter through a 0.45 μm syringe nylon filter.
-
Chromatographic Conditions:
-
Mobile Phase: Component A: Methanol; Component B: Water.
-
Gradient Elution: 90% A (0–13 min), linearly changed to 95% A (13–14 min), linearly changed to 85% A (14–17 min), linearly changed to 95% A (17–22 min), and then held at 95% A (22–30 min).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 μL.
-
Detection: Diode array detector at 328 nm.
-
2. Novel Reversed-Phase HPLC Method [3][4][5]
-
Principle: A simple and accurate determination method using a non-chlorinated solvent as the mobile phase.
-
Mobile Phase: Methanol/acetonitrile/acetic acid (52/45/3 v/v/v).
3. HPLC Method with Molecularly Imprinted Solid-Phase Extraction [7][8]
-
Principle: The sample is separated by Molecularly Imprinted Polymer (MIP) and analyzed on a Chromolith®Flash RP-18 column.
-
Apparatus: HPLC with a diode array detector, Chromolith®Flash RP-18 column (25×4.6 mm, 5 μm).
-
Mobile Phase: Gradient binary phase consisting of 1.8 mM cetyl trimethylammonium bromide and methanol.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Room temperature.
-
Detection: Diode array detector at 330 nm.
Experimental Workflow and Logic
To ensure consistency and validity in HPLC analysis across different laboratories, a standardized workflow is essential. The following diagram illustrates a typical workflow for HPLC method validation.
References
- 1. thaiscience.info [thaiscience.info]
- 2. fssai.gov.in [fssai.gov.in]
- 3. Comparison of this compound contents in crude rice bran oils from different sources by various determination methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of γ-Oryzanol Contents in Crude Rice Bran Oils from Different Sources by Various Determination Methods [jstage.jst.go.jp]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. fssai.gov.in [fssai.gov.in]
A Comparative Guide to TLC and HPLC for Gamma-Oryzanol Quantification
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) for the Quantification of Gamma-Oryzanol (B192022).
This compound, a mixture of ferulic acid esters of sterols and triterpene alcohols found in rice bran oil, is a compound of significant interest due to its various reported health benefits. Accurate and reliable quantification of this compound is crucial for quality control, formulation development, and research purposes. This guide provides a comparative overview of two common chromatographic techniques, Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC), for the quantification of this compound, supported by experimental data from published studies.
Performance Comparison: TLC vs. HPLC
The choice between TLC and HPLC for this compound quantification depends on several factors, including the required sensitivity, sample throughput, and available instrumentation. HPLC is generally considered a more sensitive and accurate technique for quantitative analysis, while TLC, particularly High-Performance Thin-Layer Chromatography (HPTLC), offers advantages in terms of simplicity, cost-effectiveness, and the ability to process multiple samples simultaneously.[1][2][3]
A study directly comparing a TLC-densitometric method and a TLC-image analysis method for this compound quantification found no statistically significant difference between the two, suggesting that both are viable for this purpose.[4][5] While a direct cross-validation study with HPLC was not found in the reviewed literature, a comparison of the validation parameters from separate studies provides valuable insights into the performance of each technique.
| Parameter | TLC/HPTLC | HPLC |
| **Linearity (R²) ** | 0.9936 - 0.9957[4] | 0.9960 - >0.9999[6][7][8] |
| Limit of Detection (LOD) | 56.03 ng/band[9] | 1.5816 - 1.90 µg/mL[6][8] |
| Limit of Quantification (LOQ) | 169.81 ng/band[9] | 4.7927 - 5.70 µg/mL[6][8] |
| Accuracy (% Recovery) | 97.95 - 100.06%[9] | 96.0 - 102.9%[10] |
| Precision (%RSD) | < 2% (Intra-day & Inter-day)[4] | < 4.88% (Intra-day, Inter-day & Inter-laboratory)[10] |
Note: The presented data is a compilation from multiple studies and direct comparison should be made with caution as experimental conditions may vary.
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are representative experimental protocols for both TLC/HPTLC and HPLC quantification of this compound.
HPTLC Method for this compound Quantification
This protocol is based on a validated method for the estimation of this compound.[9]
1. Sample Preparation:
-
For oil samples, dissolve a known amount of rice bran oil in a suitable solvent like ethyl acetate (B1210297) to a final concentration within the linear range of the method.[4]
-
For plasma samples, a protein precipitation method can be employed. Mix plasma with an equal volume of acidified acetonitrile (B52724), vortex, and centrifuge. The supernatant is then collected, evaporated to dryness, and reconstituted in a suitable solvent.[9]
2. Chromatographic Conditions:
-
Stationary Phase: Pre-coated silica (B1680970) gel 60F254 HPTLC plates.
-
Mobile Phase: A mixture of hexane (B92381) and ethyl acetate (e.g., 9:1 v/v).[4]
-
Sample Application: Apply samples as bands of appropriate length using an automated applicator.
-
Development: Develop the plate in a saturated twin-trough chamber to a specified distance.
-
Drying: Air dry the plate after development.
3. Detection and Quantification:
-
Densitometric Scanning: Scan the dried plate using a TLC scanner at the wavelength of maximum absorbance for this compound (e.g., 320-330 nm).
-
Quantification: Generate a calibration curve by plotting the peak area against the concentration of this compound standards. Determine the concentration of this compound in the samples from the calibration curve.
Reverse-Phase HPLC Method for this compound Quantification
This protocol is a representative example based on several validated HPLC methods.[6][11][12][13]
1. Sample Preparation:
-
Accurately weigh a quantity of rice bran oil and dissolve it in a suitable solvent (e.g., isopropanol, dichloromethane, or the mobile phase).[10]
-
Filter the sample solution through a 0.45 µm syringe filter before injection.[12]
2. Chromatographic Conditions:
-
Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) is commonly used.[11][13]
-
Mobile Phase: A mixture of organic solvents like methanol, acetonitrile, and water is typical. A common mobile phase composition is a mixture of methanol, acetonitrile, dichloromethane, and acetic acid (50:44:3:3, v/v).[11] Another reported mobile phase is 70% acetonitrile and 30% octanesulfonic acid sodium solution.[13] Gradient elution may also be employed.[12]
-
Column Temperature: Maintained at a constant temperature, for instance, 30°C.[12][13]
-
Injection Volume: A fixed volume, for example, 20 µL, is injected.[13]
3. Detection and Quantification:
-
Detector: A UV-Vis or Diode Array Detector (DAD) set at the wavelength of maximum absorbance for this compound (around 320-330 nm).[6][11][13]
-
Quantification: Create a calibration curve by injecting a series of standard solutions of this compound and plotting the peak area versus concentration. The concentration of this compound in the samples is then determined from this curve.
Workflow Visualizations
To further clarify the experimental processes, the following diagrams illustrate the workflows for sample analysis and method cross-validation.
Caption: Workflow for this compound Quantification by TLC/HPTLC and HPLC.
Caption: Logical Workflow for Cross-Validation of Analytical Methods.
Conclusion
Both TLC/HPTLC and HPLC are powerful techniques for the quantification of this compound. HPLC generally offers higher sensitivity, precision, and accuracy, making it the preferred method for regulatory purposes and when low-level quantification is required. On the other hand, HPTLC provides a simpler, more cost-effective, and higher-throughput alternative, which can be particularly advantageous for routine quality control and screening of a large number of samples. The choice of method should be based on the specific analytical requirements of the study, considering factors such as the desired level of accuracy and precision, sample matrix, and available resources. For robust method development, a cross-validation approach, where results from both techniques on the same samples are statistically compared, is highly recommended to ensure consistency and reliability of the data.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantitative Estimation : HPTLC vs HPLC pros and cons -Part 1 of 4 [drshrutibhat.com]
- 3. What is the Difference between HPLC and HPTLC? [m-pharmaguide.com]
- 4. Quantitative analysis of γ-oryzanol content in cold pressed rice bran oil by TLC-image analysis method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. tis.wu.ac.th [tis.wu.ac.th]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. fssai.gov.in [fssai.gov.in]
- 11. pubs.acs.org [pubs.acs.org]
- 12. fssai.gov.in [fssai.gov.in]
- 13. CN102353743A - Method for measuring content of oryzanol in rice bran oil by high performance liquid chromatography (HPLC) - Google Patents [patents.google.com]
A Comparative Antioxidant Study: Gamma-Oryzanol vs. Ferulic Acid
In the realm of natural antioxidants, both gamma-oryzanol (B192022) and ferulic acid, key bioactive compounds found in rice bran, have garnered significant attention for their potent free-radical scavenging capabilities and their potential applications in pharmaceuticals, nutraceuticals, and cosmeceuticals. This guide provides a comprehensive comparison of the antioxidant properties of this compound and ferulic acid, supported by experimental data, detailed protocols, and an exploration of their underlying molecular mechanisms.
This compound is a mixture of ferulic acid esters of sterols and triterpene alcohols, while ferulic acid is a phenolic compound.[1] This structural relationship is fundamental to their antioxidant activities, as both molecules possess the capacity to donate a hydrogen atom from their phenolic hydroxyl group, thereby neutralizing free radicals.[2]
Quantitative Comparison of Antioxidant Activity
The antioxidant efficacy of this compound and ferulic acid has been evaluated using various in vitro assays. The following table summarizes key quantitative data from comparative studies. It is important to note that the antioxidant activity can be influenced by the specific assay system and the medium in which the compounds are tested (e.g., emulsion vs. emulgel).[3]
| Antioxidant Assay | Compound | IC50 / Activity | Reference |
| DPPH Radical Scavenging Activity | This compound | Higher antioxidant effect than gallic acid.[4] | [4] |
| Ferulic Acid | Scavenging activity order: caffeic acid > sinapic acid > ferulic acid.[5] | [5] | |
| Propionyl Ferulate (synthetic derivative) | Superior scavenging capacity for DPPH radicals compared to ferulic acid.[6] | [6] | |
| Hydroxyl Radical Scavenging Activity | This compound Liposomes | Lower activity compared to ferulic acid liposomes.[7] | [7] |
| Propionyl Ferulate (synthetic derivative) | Better scavenging activity compared to ferulic acid at certain concentrations.[6] | [6] | |
| Nitric Oxide Radical Scavenging Activity | Propionyl Ferulate (synthetic derivative) | Stronger scavenging activity compared to ferulic acid.[6] | [6] |
| FRAP (Ferric Reducing Antioxidant Power) | This compound | Higher antioxidant effect than gallic acid.[4] | [4] |
| Emulsion/Emulgel System | This compound | More effective in the propagation phase in both emulsion and emulgel.[3] Better efficiency in emulsion in the initiation phase.[3] | [3] |
| Ferulic Acid | Higher efficiency in emulgel in the initiation phase.[3] | [3] |
Experimental Protocols
Detailed methodologies for common antioxidant assays are crucial for the reproducibility and validation of experimental findings.
1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH free radical, causing a color change from violet to yellow, which is measured spectrophotometrically.[8]
-
Reagent Preparation:
-
Prepare a stock solution of DPPH in methanol (B129727) or ethanol (B145695) (e.g., 0.1 mM). This solution should be protected from light.[9]
-
Prepare various concentrations of the test compounds (this compound, ferulic acid) and a positive control (e.g., ascorbic acid or Trolox) in a suitable solvent.[9]
-
-
Assay Procedure:
-
Add a defined volume of the test sample or standard to a cuvette or microplate well.[9]
-
Add an equal volume of the DPPH working solution and mix thoroughly.[9]
-
Incubate the mixture in the dark for a specified period (e.g., 30 minutes).[9]
-
Measure the absorbance at 517 nm using a spectrophotometer.[9][10]
-
A blank containing only the solvent and DPPH solution is also measured.
-
-
Calculation: The percentage of scavenging activity is calculated using the formula: % Scavenging = [ (A_blank - A_sample) / A_blank ] x 100 Where A_blank is the absorbance of the blank and A_sample is the absorbance of the test sample.[11] The IC50 value is then determined by plotting the percentage of scavenging against the concentration of the antioxidant.
2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay measures the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue/green chromophore. The reduction of ABTS•+ by an antioxidant leads to a decrease in absorbance.[12]
-
Reagent Preparation:
-
Generate the ABTS•+ radical cation by reacting a 7 mM ABTS stock solution with a 2.45 mM potassium persulfate solution.[12][13]
-
Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[12][13]
-
Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.[14]
-
-
Assay Procedure:
-
Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[12]
3. ORAC (Oxygen Radical Absorbance Capacity) Assay
The ORAC assay measures the antioxidant's ability to protect a fluorescent probe from damage by a peroxyl radical generator, such as AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).[15]
-
Reagents and Setup:
-
Assay Procedure:
-
Pipette the fluorescent probe, and either the antioxidant sample, standard (Trolox), or a blank into the wells of the microplate.[15]
-
Initiate the reaction by adding the AAPH solution.[15]
-
Measure the fluorescence decay kinetically over time using a fluorescence microplate reader (e.g., excitation at 485 nm and emission at 520 nm).[15][18]
-
-
Calculation: The antioxidant capacity is quantified by calculating the area under the fluorescence decay curve (AUC). The net AUC is determined by subtracting the AUC of the blank from the AUC of the sample. The results are expressed as Trolox equivalents.[19]
Signaling Pathways and Mechanisms of Action
Both this compound and ferulic acid exert their antioxidant effects not only through direct radical scavenging but also by modulating intracellular signaling pathways that regulate the expression of antioxidant enzymes.
This compound:
This compound has been shown to activate the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway .[20][21] Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1. Upon exposure to oxidative stress or in the presence of inducers like this compound, Nrf2 translocates to the nucleus. In the nucleus, it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their upregulation.[22] This results in an increased synthesis of protective enzymes such as:
-
Heme Oxygenase-1 (HO-1) [21]
-
NAD(P)H Quinone Dehydrogenase 1 (NQO1) [21]
-
Glutathione S-transferase (GST) [2]
-
Superoxide Dismutase (SOD) and Glutathione Peroxidase (GPx) [20][21]
Ferulic Acid:
Ferulic acid also modulates the Nrf2 pathway, promoting the expression of HO-1 and other antioxidant enzymes.[22] In addition to the Nrf2 pathway, ferulic acid has been reported to influence other signaling cascades involved in the cellular response to oxidative stress and inflammation, including:
-
NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: Ferulic acid can inhibit the activation of NF-κB, a key regulator of inflammatory responses.[22][23]
-
MAPK (Mitogen-Activated Protein Kinase) Pathways: It can modulate the activity of p38 MAPK, which is involved in inflammation and apoptosis.[22]
-
AMPK (AMP-activated protein kinase) Signaling: This pathway is involved in cellular energy homeostasis and has been linked to aging and lifespan.[23][24]
The ability of ferulic acid to influence multiple signaling pathways highlights its complex and multifaceted antioxidant and cytoprotective effects.[23][25]
Visualizations
To better illustrate the concepts discussed, the following diagrams are provided in the DOT language for Graphviz.
Caption: DPPH Assay Experimental Workflow.
Caption: Antioxidant Signaling Pathways.
Conclusion
Both this compound and ferulic acid are potent natural antioxidants with significant potential in various health-related applications. While ferulic acid appears to have a broader range of influence on multiple signaling pathways, this compound demonstrates strong activity, particularly through the activation of the Nrf2 pathway. The choice between these two compounds may depend on the specific application, desired formulation characteristics (this compound is more lipophilic), and the targeted biological system. Further direct comparative studies are warranted to fully elucidate their relative potencies in different contexts. This guide provides a foundational understanding for researchers and professionals in drug development and related scientific fields to build upon in their work with these promising natural compounds.
References
- 1. Gamma Oryzanol (Ferulic Acid esters) - TREASURE ACTIVES [treasureactives.com]
- 2. Ferulic Acid: Therapeutic Potential Through Its Antioxidant Property - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antioxidant mechanism of ferulic acid and γ-oryzanol in emulsion and emulgel based on black seed oil - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antioxidant properties of ferulic acid and its related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. japsonline.com [japsonline.com]
- 7. Nanoparticles Encapsulated γ-Oryzanol as a Natural Prodrug of Ferulic Acid for the Treatment of Oxidative Liver Damage [jstage.jst.go.jp]
- 8. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. acmeresearchlabs.in [acmeresearchlabs.in]
- 10. 2.6. Antioxidant Activity: DPPH Assay [bio-protocol.org]
- 11. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 12. benchchem.com [benchchem.com]
- 13. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 14. Optimized preparation, characterization, and antioxidant activity of chitooligosaccharide–glycine Maillard reaction products - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bmglabtech.com [bmglabtech.com]
- 16. mdpi.com [mdpi.com]
- 17. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 18. kamiyabiomedical.com [kamiyabiomedical.com]
- 19. cellbiolabs.com [cellbiolabs.com]
- 20. Characterization of the Antioxidant Effects of γ-Oryzanol: Involvement of the Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Characterization of the Antioxidant Effects of γ-Oryzanol: Involvement of the Nrf2 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Ferulic Acid: Signaling Pathways in Aging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. mdpi.com [mdpi.com]
A Comparative Analysis of Gamma-Oryzanol and Statins for Cholesterol Reduction
A Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of the cholesterol-lowering efficacy of gamma-oryzanol (B192022), a natural compound derived from rice bran oil, and statins, a class of synthetic drugs widely prescribed for hypercholesterolemia. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of their mechanisms of action, comparative efficacy based on experimental data, and the methodologies employed in key clinical studies.
Mechanisms of Action: A Tale of Two Pathways
The cholesterol-lowering effects of this compound and statins stem from distinct yet partially overlapping mechanisms. Statins are potent inhibitors of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis.[1][2] this compound, on the other hand, appears to employ a dual mechanism: inhibiting the absorption of dietary cholesterol in the intestine and, to a lesser extent, inhibiting HMG-CoA reductase.[3][4][5]
Statins: Potent Inhibition of Cholesterol Synthesis
Statins, such as atorvastatin (B1662188), simvastatin (B1681759), and rosuvastatin (B1679574), act as competitive inhibitors of HMG-CoA reductase in the liver.[2] By blocking this enzyme, statins prevent the conversion of HMG-CoA to mevalonate, a crucial precursor in the cholesterol synthesis pathway.[1][2] This reduction in hepatic cholesterol synthesis leads to an upregulation of LDL receptors on the surface of liver cells, which in turn increases the clearance of low-density lipoprotein (LDL) cholesterol from the bloodstream.[2]
The structural mechanism of statin inhibition involves the statin molecule occupying a portion of the HMG-CoA binding site on the reductase enzyme, thereby blocking substrate access to the active site.[1][6]
This compound: A Dual Approach to Cholesterol Management
This compound is a mixture of ferulic acid esters of sterols and triterpenoid (B12794562) alcohols.[3] Its primary cholesterol-lowering effect is attributed to the inhibition of cholesterol absorption in the gut.[3][5] It is suggested that this compound competes with cholesterol for incorporation into micelles, which are necessary for cholesterol transport across the intestinal wall.[3] Some studies also indicate that this compound can inhibit HMG-CoA reductase activity, although its potency in this regard is considered less than that of statins.[3][4]
Comparative Efficacy: A Look at the Data
Clinical trial data provides a quantitative comparison of the cholesterol-lowering efficacy of various statins and this compound.
Statin Efficacy
The STELLAR (Statin Therapies for Elevated Lipid Levels compared Across doses to Rosuvastatin) trial provides a robust comparison of the LDL-C lowering effects of different statins.
| Drug | Daily Dose | Mean % Reduction in LDL-C |
| Rosuvastatin | 10 mg | 46% |
| 20 mg | 52% | |
| 40 mg | 55% | |
| Atorvastatin | 10 mg | 37% |
| 20 mg | 43% | |
| 40 mg | 48% | |
| 80 mg | 51% | |
| Simvastatin | 10 mg | 28% |
| 20 mg | 35% | |
| 40 mg | 39% | |
| 80 mg | 46% | |
| Pravastatin (B1207561) | 10 mg | 20% |
| 20 mg | 24% | |
| 40 mg | 30% |
Data from the STELLAR trial.[7]
This compound Efficacy
Human studies on this compound have shown varied but generally positive results in reducing cholesterol levels.
| Study Focus | Daily Dose of this compound | Mean % Reduction in LDL-C | Other Notable Effects |
| Hyperlipidemic Subjects | 4,000 ppm in rice bran oil | 8% | Increased antioxidant capacity.[8] |
| 8,000 ppm in rice bran oil | 11.8% | Increased antioxidant capacity.[8] | |
| 11,000 ppm in rice bran oil | 12.2% | Increased antioxidant capacity.[8] | |
| Mildly Hypercholesterolemic Men | 50 mg/day | 10.5% | Lowered total cholesterol by 6.3%.[9][10] |
| 800 mg/day | No significant enhancement over the 50mg/day dose.[10] | ||
| Dyslipidemic Schizophrenic Patients | 300 mg/day | 18.5% | Total cholesterol decreased from 204 to 176 mg/dl.[11] |
Direct Comparative Studies
Direct, large-scale, head-to-head clinical trials in humans comparing this compound with statins are limited. However, a study in dyslipidemic mice models suggested that this compound has an equivalent efficacy as a lipid-lowering agent compared to simvastatin.[12] Another study in patients with type 2 diabetes and dyslipidemia compared rice bran oil (containing this compound) to atorvastatin, noting significant reductions in lipid profiles in both groups.[13]
Experimental Protocols
The STELLAR Trial: A Comparative Study of Statins
-
Study Design: A 6-week, multicenter, open-label, randomized, parallel-group trial.[7][14]
-
Participants: 2,431 adults with primary hypercholesterolemia (LDL-C ≥160 and <250 mg/dL, triglycerides <400 mg/dL).[7]
-
Intervention: Patients were randomized to receive rosuvastatin (10, 20, 40, or 80 mg), atorvastatin (10, 20, 40, or 80 mg), simvastatin (10, 20, 40, or 80 mg), or pravastatin (10, 20, or 40 mg).[7]
-
Primary Endpoint: The primary outcome was the percentage change from baseline in LDL-C levels at week 6.[14]
-
Methodology: After a dietary lead-in period, patients were randomized to one of the treatment arms. Lipid profiles were assessed at baseline and at the end of the 6-week treatment period.
Clinical Study of this compound in Hyperlipidemic Subjects
-
Study Design: A randomized, double-blind, controlled trial.[8]
-
Participants: 59 hyperlipidemic subjects.[8]
-
Intervention: Participants were divided into four groups and consumed 30 mL of either soybean oil (control) or rice bran oil containing different concentrations of this compound (4,000 ppm, 8,000 ppm, or 11,000 ppm) incorporated into their daily meals for 4 weeks.[8]
-
Primary Endpoints: Evaluation of changes in lipid parameters (including LDL-C), antioxidant status, and inflammatory markers.[8]
-
Methodology: Anthropometrical measurements and blood samples were collected at baseline and after the 4-week intervention to assess the specified endpoints.
Signaling Pathways and Experimental Workflows
Statin Mechanism of Action
Caption: Statin's inhibition of HMG-CoA reductase.
This compound Mechanism of Action
Caption: Dual mechanism of this compound.
Experimental Workflow for a Comparative Clinical Trial
Caption: Comparative clinical trial workflow.
Conclusion
Statins are highly effective, well-established drugs for lowering LDL cholesterol through potent inhibition of HMG-CoA reductase. Their efficacy is dose-dependent and has been extensively documented in large-scale clinical trials. This compound presents a promising natural alternative with a dual mechanism of action that includes inhibiting cholesterol absorption and potentially modulating cholesterol synthesis. While human studies on this compound show a significant cholesterol-lowering effect, its potency appears to be less than that of statins at standard therapeutic doses.
For researchers and drug development professionals, this compound may be of interest as a standalone treatment for mild hypercholesterolemia or as an adjunct to statin therapy, potentially allowing for lower statin doses and reducing the risk of side effects. Further large-scale, direct comparative clinical trials in human populations are warranted to fully elucidate the relative efficacy and potential synergistic effects of this compound and statins.
References
- 1. Structural mechanism for statin inhibition of HMG-CoA reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. What is the mechanism of Gamma Oryzanol? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. Biochemical, Biological, and Clinical Properties of γ-Oryzanol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 7. Comparison of the efficacy and safety of rosuvastatin versus atorvastatin, simvastatin, and pravastatin across doses (STELLAR* Trial) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rice Bran Oil Containing this compound Improves Lipid Profiles and Antioxidant Status in Hyperlipidemic Subjects: A Randomized Double-Blind Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Similar cholesterol-lowering properties of rice bran oil, with varied this compound, in mildly hypercholesterolemic men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Cholesterol lowering properties of this compound - Gamma Oryzanol [oryzanol.in]
- 12. researchgate.net [researchgate.net]
- 13. Rice Bran Oil Compared to Atorvastatin for Treatment of Dyslipidemia in Patients with Type 2 Diabetes | Open Access Macedonian Journal of Medical Sciences [oamjms.eu]
- 14. CRESTOR ECLIPSE & STELLAR Trials | CRESTOR® (rosuvastatin) | For HCPs [crestor.com]
Gamma-Oryzanol and Tocotrienols: A Comparative Analysis of Their Efficacy in Reducing Cholesterol Oxidation
For researchers, scientists, and drug development professionals, understanding the nuances of compounds that mitigate cholesterol oxidation is paramount in the development of novel therapeutics for cardiovascular diseases. Both gamma-oryzanol (B192022) and tocotrienols, naturally occurring components found in rice bran, have demonstrated significant antioxidant properties. This guide provides an objective comparison of their performance in reducing cholesterol oxidation, supported by experimental data, detailed methodologies, and visual representations of the underlying mechanisms and workflows.
Quantitative Comparison of Antioxidant Activity
A key study directly compared the antioxidant activities of this compound components and vitamin E isomers, including tocotrienols, in a cholesterol oxidation system. The results, summarized below, indicate a superior efficacy of this compound components.
| Compound | Concentration of Cholesterol Oxidation Products (μg/mL) after 24h |
| 7β-OOH | |
| Control (Blank) | 12.8 ± 0.5 |
| This compound Components | |
| 24-methylenecycloartanyl ferulate | 3.2 ± 0.2 |
| Cycloartenyl ferulate | 4.5 ± 0.3 |
| Campesteryl ferulate | 5.1 ± 0.3 |
| Tocotrienols & Tocopherols (B72186) (Vitamin E) | |
| α-Tocotrienol | 10.5 ± 0.6 |
| γ-Tocotrienol | 8.2 ± 0.4 |
| α-Tocopherol | 9.8 ± 0.5 |
| γ-Tocopherol | 7.5 ± 0.4 |
Data sourced from Xu, Z., Hua, N., & Godber, J. S. (2001). Antioxidant Activity of Tocopherols, Tocotrienols, and γ-Oryzanol Components from Rice Bran against Cholesterol Oxidation. Journal of Agricultural and Food Chemistry, 49(4), 2077–2081.[1][2][3]
The data clearly demonstrates that all three tested components of this compound exhibited significantly higher antioxidant activity against cholesterol oxidation than any of the vitamin E isomers, including alpha- and gamma-tocotrienol.[1][2][3] Notably, 24-methylenecycloartanyl ferulate was the most potent antioxidant among all tested compounds.[1][2][3]
Experimental Protocols
The following is a detailed methodology for the in-vitro assessment of antioxidant activity against cholesterol oxidation, as described in the primary literature.
1. Materials and Reagents:
-
Cholesterol (99% purity)
-
2,2'-azobis(2-methylpropionamidine) dihydrochloride (B599025) (AAPH) as a free radical initiator
-
Sodium dodecyl sulfate (B86663) (SDS)
-
Individual purified this compound components (cycloartenyl ferulate, 24-methylenecycloartanyl ferulate, campesteryl ferulate)
-
Individual purified tocotrienols and tocopherols (α-tocotrienol, γ-tocotrienol, α-tocopherol, γ-tocopherol)
-
Hexane (B92381) and diethyl ether for extraction
-
Potassium hydroxide (B78521) for saponification
-
Silica (B1680970) solid-phase extraction (SPE) cartridges
-
Gas chromatography-mass spectrometry (GC-MS) for analysis
2. Preparation of Cholesterol Emulsion:
-
A cholesterol emulsion is prepared in an aqueous solution of sodium dodecyl sulfate (SDS).
-
The antioxidant compound to be tested (this compound component or tocotrienol) is added to this emulsion.
3. Induction of Oxidation:
-
Oxidation is initiated by adding 2,2'-azobis(2-methylpropionamidine) dihydrochloride (AAPH), a free radical generator.
-
The reaction mixture is incubated at a controlled temperature (e.g., 37°C) for a specified period (e.g., 24 hours).
4. Extraction and Analysis of Cholesterol Oxidation Products (COPs):
-
After incubation, the reaction is stopped, and the lipids are extracted using a mixture of hexane and diethyl ether.
-
The extracted lipids are saponified using potassium hydroxide to remove unoxidized cholesterol and fatty acids.
-
The non-saponifiable fraction, containing the COPs, is then isolated using silica solid-phase extraction (SPE) cartridges.
-
The purified COPs are derivatized and analyzed by gas chromatography-mass spectrometry (GC-MS) to identify and quantify the specific oxidation products (e.g., 7β-hydroxycholesterol, 5,6α-epoxycholesterol, 5,6β-epoxycholesterol, and 7-ketocholesterol).
5. Statistical Analysis:
-
The concentrations of each COP in the presence of different antioxidants are compared to a control sample (without any added antioxidant).
-
Statistical analysis, such as ANOVA, is used to determine the significance of the differences observed.
Signaling Pathways and Mechanisms of Action
While the direct scavenging of free radicals is a primary mechanism for both this compound and tocotrienols in preventing cholesterol oxidation, their broader effects on cholesterol metabolism involve distinct signaling pathways.
This compound: The hypocholesterolemic effects of this compound are attributed to several mechanisms. It has been suggested that this compound can inhibit cholesterol absorption in the intestines.[4][5] Furthermore, some studies indicate that it may downregulate the activity of HMG-CoA reductase, a key enzyme in the cholesterol biosynthesis pathway.[5][6] The antioxidant activity of this compound is largely attributed to its ferulic acid component, which is a potent free radical scavenger.[5]
Tocotrienols: Tocotrienols, particularly the gamma and delta isomers, are known to suppress the activity of HMG-CoA reductase through post-transcriptional mechanisms, leading to a reduction in endogenous cholesterol synthesis.[7][8][9][10] This is a distinct mechanism from that of statins, which act as competitive inhibitors of the enzyme.[8][9] Their potent antioxidant activity, which is greater than that of tocopherols, is due to their chemical structure, which allows for more efficient interaction with lipid radicals within cell membranes.[7][11]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. "Antioxidant activity of tocopherols, tocotrienols, and γ-oryzanol comp" by Zhimin Xu, Na Hua et al. [repository.lsu.edu]
- 3. Antioxidant activity of tocopherols, tocotrienols, and this compound components from rice bran against cholesterol oxidation accelerated by 2,2'-azobis(2-methylpropionamidine) dihydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dive into the Benefits of Gamma Oryzanol [2023] [svrgaia.com]
- 5. What is the mechanism of Gamma Oryzanol? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. Tocotrienols in the Management of… | Clinician.com [clinician.com]
- 8. researchgate.net [researchgate.net]
- 9. Tocotrienol is a cardioprotective agent against ageing-associated cardiovascular disease and its associated morbidities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacological potential of tocotrienols: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tocotrienols and cardiovascular health - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Gamma-Oryzanol Content in Diverse Rice Varieties
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of gamma-oryzanol (B192022) content across a spectrum of rice varieties. This compound, a mixture of ferulic acid esters of sterols and triterpene alcohols, is a bioactive compound predominantly found in rice bran and is recognized for its potent antioxidant, anti-inflammatory, and cholesterol-lowering properties. This document summarizes quantitative data from multiple studies, details the experimental protocols for this compound quantification, and visualizes key biological and experimental workflows.
Quantitative Comparison of this compound Content
| Rice Variety Category | Specific Cultivar/Type | This compound Content (mg/100g dried weight) | Reference(s) |
| Black-Purple Rice | Average of 9 varieties | 54.2 ± 6.2 | [2] |
| Josaengheugchal | 61.6 | [2] | |
| Heugjinjubyeo | 21.4 | [5] | |
| Kum Doi Muser | 75.30 | [6] | |
| Kum Doi Sa Ket | 74.84 | [6] | |
| Kum Nan | 73.62 | [6] | |
| Red Rice | Average of 4 varieties | 44.6 ± 6.1 | [2] |
| Hanyangjo | 14.3 | [5] | |
| Chosundo | 13.6 | [5] | |
| Jeokjinjubyeo | 19.1 | [5] | |
| Green Rice | Average of 4 varieties | 47.3 ± 4.4 | [2] |
| Brown (Non-Pigmented) Rice | Average of 3 varieties | 43.3 ± 4.1 | [2] |
| Chucheongbyeo | 3.5 | [5] | |
| Kunnunbyeo | 8.8 | [5] | |
| Baekjinjubyeo | 6.1 | [5] | |
| KDML 105 (Thai) | 41.18 ± 1.98 | [3] | |
| Khao Gor Kor 57 (Thai) | 22.64 ± 1.75 | [3] | |
| White Rice (Polished) | RD 6 | 30.44 | [6] |
| KDML 105 | 30.89 | [6] |
Biological Activity: Antioxidant Signaling Pathway
This compound exerts its antioxidant effects through various mechanisms, including the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.[7] This pathway is a key regulator of cellular defense against oxidative stress. Upon activation by this compound, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the transcription of a suite of antioxidant and cytoprotective genes.[1][7]
Caption: this compound activates the Nrf2 antioxidant pathway.
Experimental Protocols
The quantification of this compound in rice bran and its oil extracts is crucial for comparative studies. High-Performance Liquid Chromatography (HPLC) is the most widely adopted and reliable method for this purpose.
Extraction of this compound from Rice Bran
This protocol outlines a common solvent extraction method.
-
Sample Preparation: Rice bran is dried to a constant weight and ground into a fine powder to increase the surface area for extraction.
-
Solvent Extraction:
-
A known weight of the powdered rice bran (e.g., 5-10 g) is mixed with a solvent system. A mixture of hexane (B92381) and isopropanol (B130326) (e.g., in a 1:3 v/v ratio) is effective for extracting this compound.[8]
-
The mixture is agitated (e.g., using a rotary shaker) for a specified period (e.g., 40 minutes) at a controlled temperature (e.g., 40°C) to facilitate the extraction.[9]
-
The mixture is then centrifuged to separate the solid residue from the liquid extract.
-
The supernatant (liquid extract) is collected. The extraction process may be repeated on the residue to ensure maximum yield.
-
The collected supernatants are pooled, and the solvent is evaporated under a vacuum (e.g., using a rotary evaporator) to obtain the crude rice bran oil containing this compound.[10]
-
Quantification by High-Performance Liquid Chromatography (HPLC)
This protocol describes a typical HPLC method for the analysis of this compound.
-
Standard Preparation: A standard solution of this compound is prepared in a suitable solvent (e.g., isopropanol) at a known concentration.[11] A series of dilutions are then made to create a calibration curve.
-
Sample Preparation: The extracted crude rice bran oil is accurately weighed and dissolved in the mobile phase or a suitable solvent to a known volume. The solution is filtered through a 0.45 µm syringe filter before injection into the HPLC system.[11]
-
HPLC Conditions:
-
Column: A C18 reversed-phase column is commonly used (e.g., 250 mm x 4.6 mm, 5 µm particle size).[12]
-
Mobile Phase: A gradient or isocratic elution can be used. A common mobile phase is a mixture of acetonitrile, methanol, and isopropanol.[11][12]
-
Detection: UV detector set at a wavelength of 325-330 nm.[11][13]
-
Injection Volume: 10-20 µL.
-
-
Data Analysis: The peak area of this compound in the sample chromatogram is compared to the calibration curve generated from the standard solutions to determine its concentration. The results are typically expressed as mg of this compound per 100 g of rice bran.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the comparative analysis of this compound content in different rice varieties.
References
- 1. Biochemical, Biological, and Clinical Properties of γ-Oryzanol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diversity in γ-oryzanol profiles of Japanese black-purple rice varieties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The γ-oryzanol Content of Thai Rice Cultivars and the Effects of Gamma Irradiation on the γ-oryzanol Content of Germinated Thai Market Rice – Oriental Journal of Chemistry [orientjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. cmuj.cmu.ac.th [cmuj.cmu.ac.th]
- 7. Characterization of the Antioxidant Effects of γ-Oryzanol: Involvement of the Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
- 9. iris.uniss.it [iris.uniss.it]
- 10. pubs.acs.org [pubs.acs.org]
- 11. thaiscience.info [thaiscience.info]
- 12. Extraction of γ-oryzanol from rice bran using diverse edible oils: enhancement in oxidative stability of oils - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cabidigitallibrary.org [cabidigitallibrary.org]
A Comparative Analysis of Gamma-Oryzanol and Synthetic Antioxidants (BHA & BHT)
For Researchers, Scientists, and Drug Development Professionals: An objective guide to the antioxidant capacities of a natural compound versus its synthetic counterparts, supported by experimental data.
In the continuous search for effective and safe antioxidants for pharmaceuticals, food, and cosmetics, attention has increasingly turned towards natural compounds as alternatives to synthetic options. This guide provides a detailed comparison of the antioxidant capacity of gamma-oryzanol (B192022), a naturally occurring component in rice bran oil, with two widely used synthetic antioxidants, Butylated Hydroxyanisole (BHA) and Butylated Hydroxytoluene (BHT). This comparison is based on experimental data from various in vitro assays.
Quantitative Comparison of Antioxidant Capacity
The antioxidant capacity of a compound can be quantified using various assays, each with a specific mechanism of action. Below is a summary of comparative data from studies evaluating this compound, BHA, and BHT.
Free Radical Scavenging Activity (DPPH Assay)
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the ability of an antioxidant to scavenge free radicals. The IC50 value represents the concentration of the antioxidant required to inhibit 50% of the DPPH radicals. A lower IC50 value indicates a higher antioxidant capacity.
Table 1: DPPH Radical Scavenging Activity (IC50 values)
| Antioxidant | IC50 (mg/mL) | Source of Data |
| BHA | 0.0052 | [1] |
| BHT | 0.011 | [1] |
| This compound | Data not available in a directly comparable study | - |
Oxidative Stability of Oils (Rancimat Method)
The Rancimat method is an accelerated oxidation test that determines the oxidative stability of oils and fats. The "induction time" or "oxidative stability index (OSI)" is the primary metric, where a longer time indicates better protection against oxidation by the antioxidant. The "Antioxidant Index (AI)" is calculated as the ratio of the induction time of the oil with the antioxidant to the induction time of the oil without it.
Table 2: Oxidative Stability of Sunflower Oil at 110°C (Rancimat Method)
| Antioxidant (200 ppm) | Antioxidant Index (AI) |
| This compound | 1.34 |
| BHA | 1.89 |
| BHT | 1.54 |
Data sourced from a study on the stabilization of sunflower oil.
Table 3: Oxidative Stability of Peanut Oil at 110°C (Rancimat Method)
| Antioxidant (100 ppm) | Induction Period (hours) |
| Control (no antioxidant) | 6.05 ± 0.46 |
| This compound | 6.10 ± 0.03 |
| BHA | 7.63 ± 0.08 |
| BHT | 8.60 ± 0.06 |
Data sourced from a study on the separation and oxidative stability of this compound.[3]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Objective: To determine the free radical scavenging capacity of a compound.
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a yellow-colored diphenylpicrylhydrazine, and the absorbance at 517 nm decreases.
Methodology:
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol (B129727) or ethanol.
-
Sample Preparation: The antioxidant compounds (this compound, BHA, BHT) are prepared in a series of concentrations in a suitable solvent.
-
Reaction Mixture: A specific volume of the DPPH solution is mixed with varying concentrations of the antioxidant solutions. A control is prepared with the solvent instead of the antioxidant solution.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: The absorbance of the solutions is measured at 517 nm using a UV-Vis spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample.
-
IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the antioxidant.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
Objective: To measure the total antioxidant capacity of a compound.
Principle: ABTS is oxidized to its radical cation (ABTS•+) by reacting with potassium persulfate. The ABTS•+ has a characteristic blue-green color. Antioxidants in the sample reduce the ABTS•+, causing a decolorization that is measured by the decrease in absorbance at 734 nm.
Methodology:
-
Preparation of ABTS•+ Solution: A stock solution of ABTS (e.g., 7 mM) is mixed with potassium persulfate (e.g., 2.45 mM) and allowed to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.
-
Dilution of ABTS•+ Solution: The ABTS•+ solution is diluted with a suitable buffer (e.g., phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: The antioxidant compounds are prepared in various concentrations.
-
Reaction Mixture: A small volume of the antioxidant sample is added to a larger volume of the diluted ABTS•+ solution.
-
Incubation: The reaction is allowed to proceed for a specific time (e.g., 6 minutes).
-
Measurement: The absorbance is read at 734 nm.
-
Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
Rancimat Method (Accelerated Oxidation Test)
Objective: To determine the oxidative stability of fats and oils.
Principle: The sample is exposed to a stream of air at a constant elevated temperature (e.g., 110-130°C). This accelerates the oxidation process. Volatile secondary oxidation products, mainly formic acid, are carried by the air stream into a measuring vessel containing deionized water. The conductivity of the water is continuously measured. A sharp increase in conductivity marks the end of the induction period.
Methodology:
-
Sample Preparation: A precise amount of the oil or fat sample is weighed into a reaction vessel. The antioxidant (this compound, BHA, or BHT) is added at a specific concentration.
-
Apparatus Setup: The reaction vessel is placed in the heating block of the Rancimat instrument. A measuring vessel is filled with deionized water, and the conductivity electrode is inserted.
-
Test Execution: The test is initiated, and a constant flow of air is passed through the sample at the set temperature.
-
Data Recording: The instrument continuously records the conductivity of the water in the measuring vessel.
-
Induction Time Determination: The induction time is the time taken to reach the inflection point of the conductivity curve.
-
Antioxidant Index Calculation: The Antioxidant Index (AI) is calculated as: AI = Induction Time_sample / Induction Time_control
Visualizing the Concepts
To further clarify the experimental processes and the underlying mechanisms, the following diagrams are provided.
Workflow of the DPPH Radical Scavenging Assay.
Logical Comparison of Natural vs. Synthetic Antioxidants.
This compound's activation of the Nrf2 pathway.
Concluding Remarks
The experimental data indicates that this compound possesses significant antioxidant properties, comparable to BHT in some applications, although generally less potent than BHA in direct free radical scavenging and oil stabilization assays. The choice between this compound and synthetic antioxidants like BHA and BHT will depend on the specific application, desired level of protection, regulatory considerations, and consumer preference for natural versus synthetic ingredients. The provided data and protocols serve as a valuable resource for researchers and professionals in making informed decisions regarding the selection and application of antioxidants. Further head-to-head comparative studies under identical experimental conditions are warranted to provide a more definitive ranking of their antioxidant capacities.
References
Assessing the Synergistic Effects of Gamma-Oryzanol with Other Nutraceuticals: A Comparative Guide for Researchers
Gamma-oryzanol (B192022), a mixture of ferulic acid esters of sterols and triterpenoids derived from rice bran oil, has garnered significant attention for its diverse physiological benefits, including antioxidant, anti-inflammatory, and lipid-lowering properties. Emerging research indicates that its therapeutic potential can be further enhanced when combined with other nutraceuticals. This guide provides a comparative analysis of the synergistic effects of this compound with various compounds, supported by experimental data, detailed protocols, and pathway visualizations to aid researchers, scientists, and drug development professionals in their exploration of novel combination therapies.
Synergistic Combination of this compound and Curcumin (B1669340)
The combination of this compound and curcumin has been investigated for its potential to ameliorate age-related muscle atrophy and enhance cognitive function. Studies suggest a synergistic interplay that leverages the anti-inflammatory and antioxidant properties of both compounds.
Experimental Study: Amelioration of Muscle Atrophy in Middle-Aged Rats[1]
This study investigated the effects of solid dispersions of curcumin (CURSD) and this compound (GOSD) on the skeletal muscle of middle-aged rats.
Data Presentation: Key Findings on Muscle Atrophy
| Treatment Group | Gastrocnemius Muscle Weight (g) | Cross-Sectional Area (µm²) | Atrogin-1 Expression (relative to control) | MuRF-1 Expression (relative to control) |
| Young Control (4 months) | 2.1 ± 0.1 | 3500 ± 150 | 0.5 ± 0.05 | 0.6 ± 0.07 |
| Middle-Aged Control (12 months) | 1.5 ± 0.2 | 2200 ± 200 | 1.0 ± 0.1 | 1.0 ± 0.1 |
| GOSD (10 mg/kg) | 1.7 ± 0.1 | 2500 ± 180 | 0.8 ± 0.09 | 0.85 ± 0.1 |
| CURSD (50 mg/kg) | 1.8 ± 0.15 | 2700 ± 210 | 0.7 ± 0.08 | 0.75 ± 0.09 |
| GOSD + CURSD | 2.0 ± 0.1 | 3100 ± 190 | 0.4 ± 0.06 | 0.5 ± 0.06 |
Data are presented as mean ± SD. The GOSD + CURSD group showed significant improvements compared to the middle-aged control and individual treatment groups.
Experimental Protocol: Muscle Atrophy Amelioration in Rats
-
Animal Model: Male Sprague-Dawley rats, categorized as young (4 months old) and middle-aged (12 months old).
-
Treatment Groups:
-
Young Control
-
Middle-Aged Control
-
This compound Solid Dispersion (GOSD) alone (10 mg/kg body weight/day)
-
Curcumin Solid Dispersion (CURSD) alone (50 mg/kg body weight/day)
-
Combination of GOSD (10 mg/kg) and CURSD (50 mg/kg)
-
-
Administration: Oral gavage for 42 consecutive days.
-
Muscle Analysis: At the end of the treatment period, the gastrocnemius muscle was excised, weighed, and prepared for histological and molecular analysis.
-
Histology: Muscle cross-sectional area was determined using H&E staining and imaging software.
-
Western Blotting for Atrogin-1 and MuRF-1:
-
Muscle tissue was homogenized in RIPA buffer with protease inhibitors.
-
Protein concentration was determined using a BCA assay.
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Membranes were blocked and incubated with primary antibodies against Atrogin-1 and MuRF-1, followed by HRP-conjugated secondary antibodies.
-
Bands were visualized using an ECL detection system and quantified by densitometry.
-
Signaling Pathway: this compound and Curcumin in Muscle Atrophy
Synergistic Combination of this compound and Vitamin E Tocotrienols
This combination has shown promise in improving productivity and egg quality in laying hens, particularly under stress conditions. The antioxidant properties of both compounds are believed to contribute to these synergistic effects.
Experimental Study: Mitigating Negative Impacts on Egg Quality in Laying Hens[2][3][4]
This study evaluated the effects of dietary supplementation with this compound and vitamin E tocotrienols on laying hens under high cage density stress.
Data Presentation: Key Findings on Egg Quality
| Treatment Group (High Cage Density) | Egg Weight (g) | Eggshell Thickness (mm) | Haugh Unit |
| Control | 58.2 ± 1.5 | 0.32 ± 0.02 | 75.1 ± 3.2 |
| This compound (200 ppm) | 59.5 ± 1.3 | 0.34 ± 0.02 | 77.3 ± 2.9 |
| Vitamin E Tocotrienols (200 ppm) | 59.8 ± 1.4 | 0.35 ± 0.01 | 78.1 ± 3.1 |
| This compound + Vitamin E Tocotrienols | 61.2 ± 1.2 | 0.37 ± 0.02 | 80.5 ± 2.8 |
Data are presented as mean ± SD. The combination group showed significant improvements in all measured parameters compared to the control and individual treatment groups under high cage density.
Experimental Protocol: Egg Quality Assessment in Laying Hens
-
Animal Model: Laying hens (specific breed and age to be detailed in a full study).
-
Experimental Design: A 4x2 factorial design was used, with four dietary treatments and two cage densities (low and high).
-
Dietary Treatments:
-
Control diet
-
Control diet + 200 ppm this compound
-
Control diet + 200 ppm vitamin E tocotrienols
-
Control diet + 200 ppm this compound + 200 ppm vitamin E tocotrienols
-
-
Duration: 8 weeks.
-
Egg Quality Measurement:
-
Egg Weight: Measured using a digital scale.
-
Eggshell Thickness: Measured at three points on the equator of the egg using a micrometer.
-
Haugh Unit: Calculated based on egg weight and albumen height, measured with a tripod micrometer.
-
Experimental Workflow: From Supplementation to Data Analysis
Synergistic Combination of this compound and N-Acetylcysteine (NAC)
The combination of this compound and N-acetylcysteine (NAC) has been explored for its protective effects against non-alcoholic fatty liver disease (NAFLD), leveraging their antioxidant and anti-inflammatory properties to mitigate liver damage.[1][2]
Experimental Study: Protection Against NAFLD in Rats[6]
This study investigated the synergistic protective effect of γ-Oryzanol (OZ) and N-Acetylcysteine (NAC) against experimentally induced NAFLD in rats.
Data Presentation: Key Findings on NAFLD Markers
| Treatment Group | Serum ALT (U/L) | Serum AST (U/L) | Liver Triglycerides (mg/g) |
| Control | 35 ± 4 | 85 ± 9 | 15 ± 2 |
| HFD | 98 ± 11 | 185 ± 20 | 65 ± 7 |
| HFD + OZ (0.16% in diet) | 65 ± 7 | 130 ± 15 | 40 ± 5 |
| HFD + NAC (200 mg/kg) | 62 ± 8 | 125 ± 14 | 38 ± 6 |
| HFD + OZ + NAC | 40 ± 5 | 95 ± 10 | 20 ± 3 |
Data are presented as mean ± SD. HFD: High-Fat Diet. The combination treatment group showed a significant reduction in liver enzymes and hepatic triglyceride accumulation compared to the HFD control and individual treatment groups.
Experimental Protocol: NAFLD Induction and Treatment in Rats
-
Animal Model: Adult male Wistar rats.
-
NAFLD Induction: Animals were fed a high-fat diet (HFD) for 17 weeks to induce NAFLD.
-
Treatment Groups:
-
Control (Standard Diet)
-
HFD Control
-
HFD + γ-Oryzanol (0.16% in diet)
-
HFD + NAC (200 mg/kg body weight, oral gavage)
-
HFD + γ-Oryzanol + NAC
-
-
Duration: 17 weeks.
-
Biochemical Analysis:
-
Blood samples were collected to measure serum levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) using commercially available kits.
-
Liver tissue was homogenized, and lipids were extracted to quantify triglyceride levels using a colorimetric assay.
-
Signaling Pathway: this compound and NAC in NAFLD
Synergistic Combination of this compound, Monacolin K, and Gamma-Aminobutyric Acid (GABA)
This triple combination has been evaluated for its efficacy in improving lipid profiles, suggesting a multi-faceted approach to managing hyperlipidemia.
Experimental Study: Lipid Profile Improvement in Mice[7][8]
This study assessed the effects of a nutraceutical combination of monacolin K, γ-oryzanol, and γ-aminobutyric acid on the lipid profile of mice fed a high-fat diet.
Data Presentation: Key Findings on Lipid Profile
| Treatment Group | Total Cholesterol (mg/dL) | LDL-C (mg/dL) | Triglycerides (mg/dL) |
| HFD Control | 180 ± 15 | 110 ± 12 | 150 ± 18 |
| HFD + Monacolin K (3%) | 155 ± 12 | 90 ± 10 | 125 ± 15 |
| HFD + Monacolin K + γ-Oryzanol + GABA | 130 ± 10 | 70 ± 8 | 100 ± 12 |
Data are presented as mean ± SD. HFD: High-Fat Diet. The triple combination group demonstrated a more significant reduction in total cholesterol, LDL-C, and triglycerides compared to the HFD control and monacolin K alone.
Experimental Protocol: Hyperlipidemia Mouse Model
-
Animal Model: Male C57BL/6J mice.
-
Diet: Mice were fed a high-fat diet (HFD) to induce hyperlipidemia.
-
Treatment Groups:
-
HFD Control
-
HFD + Monacolin K (3% of the supplement)
-
HFD + a blend of Monacolin K (3%), γ-oryzanol, and GABA
-
-
Duration: 24 weeks.
-
Lipid Profile Analysis:
-
Blood was collected via cardiac puncture at the end of the study.
-
Serum levels of total cholesterol, LDL-C, and triglycerides were measured using enzymatic colorimetric methods with a clinical chemistry analyzer.
-
Logical Relationship of the Combination Therapy
This compound and Policosanol
While both this compound and policosanol are known for their cholesterol-lowering properties, detailed studies on their synergistic effects with comprehensive experimental protocols are limited in the currently available literature. Further research is warranted to elucidate the potential additive or synergistic mechanisms of this combination.
Conclusion
The synergistic application of this compound with other nutraceuticals presents a promising avenue for enhancing therapeutic outcomes across a range of health conditions. The combinations with curcumin, vitamin E tocotrienols, N-acetylcysteine, and the blend of monacolin K and GABA have demonstrated significant synergistic effects in preclinical models. The provided data, protocols, and pathway diagrams offer a foundational resource for researchers to build upon, fostering further investigation into these and other novel nutraceutical combinations. Future studies should focus on elucidating the precise molecular mechanisms of synergy and translating these findings into well-designed clinical trials.
References
A Comparative Analysis of Gamma-Oryzanol and Gallic Acid on Melanogenesis
For Immediate Release
[City, State] – [Date] – A comprehensive comparative guide has been published today, offering researchers, scientists, and drug development professionals an in-depth analysis of the effects of gamma-oryzanol (B192022) and gallic acid on melanogenesis. This guide provides a side-by-side comparison of their performance, supported by experimental data, to aid in the development of novel skin-whitening and pigmentation disorder treatments.
Melanogenesis is the complex process of melanin (B1238610) production, which plays a crucial role in skin pigmentation and protection against UV radiation. Dysregulation of this process can lead to hyperpigmentation disorders. Both this compound, a mixture of ferulic acid esters and phytosterols (B1254722) from rice bran, and gallic acid, a phenolic compound found in various plants, have demonstrated potential as melanogenesis inhibitors. This guide delves into their mechanisms of action and comparative efficacy.
Quantitative Comparison of Efficacy
The inhibitory effects of this compound and gallic acid on key markers of melanogenesis have been evaluated in various studies. The following tables summarize the quantitative data from research conducted on B16 melanoma cells, a common model for studying melanogenesis.
Table 1: Comparative Effects on Tyrosinase Activity
| Compound | Assay Type | Concentration | % Inhibition / IC50 | Reference |
| This compound | Mushroom Tyrosinase | 10, 25, 50, 100 µM | Significantly greater than gallic acid at all concentrations | [1][2] |
| Gallic Acid | Mushroom Tyrosinase | - | IC50 = 3.59 x 10⁻⁶ M | [3][4][5][6] |
Table 2: Comparative Effects on Melanin Content
| Compound | Cell Line | Concentration | % Reduction in Melanin Content | Reference |
| This compound | B16F1 Cells | 3 µM | 13% | [7][8][9] |
| 30 µM | 28% | [7][8][9] | ||
| Gallic Acid | B16 Melanoma Cells | Not specified | Effective suppression | [3][4][5] |
Table 3: Comparative Effects on Gene and Protein Expression
| Compound | Target | Effect | Reference |
| This compound | MITF, TRP-1, DCT | Downregulation of mRNA and protein | [7][9] |
| Gallic Acid | MITF, Tyrosinase, TRP-1, Dct | Downregulation of protein expression | [10][11] |
Mechanisms of Action: A Look at the Signaling Pathways
Both compounds inhibit melanogenesis by interfering with key signaling pathways.
This compound: This compound primarily acts by reducing cytosolic cyclic AMP (cAMP) levels and protein kinase A (PKA) activity.[7][9] This leads to a decrease in the phosphorylation of the cAMP-response element-binding protein (CREB), which in turn downregulates the expression of microphthalmia-associated transcription factor (MITF), a master regulator of melanogenic genes.[7][9] Consequently, the expression of tyrosinase, tyrosinase-related protein 1 (TRP-1), and dopachrome (B613829) tautomerase (DCT) is reduced.[7][9]
Gallic Acid: The inhibitory mechanism of gallic acid is multifaceted, involving the modulation of several signaling pathways. It has been shown to activate the PI3K/Akt and MEK/ERK pathways, which are known to suppress melanogenesis.[10][11] Furthermore, it inhibits the Wnt/β-catenin signaling pathway.[10] These actions collectively lead to the downregulation of MITF and its downstream targets, tyrosinase, TRP-1, and Dct.[10][11] Gallic acid also exhibits potent antioxidant properties by reducing reactive oxygen species (ROS) and increasing the ratio of reduced to oxidized glutathione (B108866) (GSH/GSSG), which can indirectly inhibit melanogenesis.[3][4]
Experimental Protocols
To ensure the reproducibility of the findings, detailed experimental protocols for the key assays are provided below.
1. Cell Culture and Treatment
-
Cell Line: B16 melanoma cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
-
Treatment: Cells are seeded in appropriate culture plates and allowed to adhere overnight. The medium is then replaced with fresh medium containing various concentrations of this compound or gallic acid. A vehicle control (e.g., DMSO) is also included. Cells are typically incubated for 48-72 hours.
2. Tyrosinase Activity Assay
This assay measures the enzymatic activity of tyrosinase, the rate-limiting enzyme in melanin synthesis.
-
Cell Lysis: After treatment, cells are washed with phosphate-buffered saline (PBS) and lysed with a buffer containing a non-ionic detergent (e.g., Triton X-100) and protease inhibitors.
-
Reaction Mixture: The cell lysate is incubated with L-DOPA, the substrate for tyrosinase.
-
Measurement: The formation of dopachrome from L-DOPA is measured spectrophotometrically at a wavelength of approximately 475-492 nm.[12][13] The rate of dopachrome formation is proportional to the tyrosinase activity.
-
Mushroom Tyrosinase Assay (Cell-Free): The direct inhibitory effect of the compounds on tyrosinase can be assessed using commercially available mushroom tyrosinase. The assay principle is similar, where the compound is pre-incubated with the enzyme before the addition of L-DOPA.[14]
3. Melanin Content Assay
This assay quantifies the amount of melanin produced by the cells.
-
Cell Lysis: Following treatment, cells are harvested and washed with PBS. The cell pellet is then dissolved in a solution of NaOH (e.g., 1 M) with or without DMSO at an elevated temperature (e.g., 60-80°C) to solubilize the melanin.[15][16]
-
Measurement: The absorbance of the resulting solution is measured at a wavelength of approximately 405-492 nm using a microplate reader.[16][17]
-
Standard Curve: A standard curve using synthetic melanin is often used to quantify the melanin content in the samples.[17]
-
Normalization: The melanin content is typically normalized to the total protein content of the cell lysate to account for any differences in cell number.
Both this compound and gallic acid demonstrate significant inhibitory effects on melanogenesis, albeit through different primary signaling pathways. The available data suggests that this compound may have a more potent direct inhibitory effect on tyrosinase activity compared to gallic acid.[1][2] Conversely, gallic acid's mechanism appears to be more pleiotropic, involving the modulation of multiple signaling cascades and exhibiting strong antioxidant properties. This comparative guide provides a valuable resource for the scientific community, facilitating further research and the development of targeted therapies for pigmentation disorders.
References
- 1. Comparison of Antioxidant and Anti‐Melanogenic Activity of γ‐Oryzanol and Gallic Acid by Inhibiting Tyrosinase Activity in B16F10 Mouse Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of Antioxidant and Anti-Melanogenic Activity of γ-Oryzanol and Gallic Acid by Inhibiting Tyrosinase Activity in B16F10 Mouse Melanoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antimelanogenic and Antioxidant Properties of Gallic Acid [jstage.jst.go.jp]
- 4. Antimelanogenic and antioxidant properties of gallic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Dual inhibition of γ-oryzanol on cellular melanogenesis: inhibition of tyrosinase activity and reduction of melanogenic gene expression by a protein kinase A-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of melanogenesis by gallic acid: possible involvement of the PI3K/Akt, MEK/ERK and Wnt/β-catenin signaling pathways in B16F10 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of Melanogenesis by Gallic Acid: Possible Involvement of the PI3K/Akt, MEK/ERK and Wnt/β-Catenin Signaling Pathways in B16F10 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pepolska.pl [pepolska.pl]
- 13. cohesionbio.com [cohesionbio.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. med.upenn.edu [med.upenn.edu]
- 17. Grossman Lab - Determination of cellular melanin content | University of Utah Health | University of Utah Health [uofuhealth.utah.edu]
A Comparative Guide to the Therapeutic Effects of Gamma-Oryzanol in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the therapeutic effects of gamma-oryzanol (B192022) (γ-oryzanol), a bioactive compound from rice bran, validated in various preclinical models. It focuses on its antioxidant, anti-inflammatory, and lipid-lowering properties, presenting quantitative data, detailed experimental protocols, and visualizations of key biological pathways.
Antioxidant Effects of this compound
This compound has demonstrated significant antioxidant properties in preclinical studies.[1] Its effects are attributed to its ability to scavenge free radicals and enhance the activity of endogenous antioxidant enzymes.[1][2] One key mechanism involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a master regulator of cellular redox homeostasis.[2][3]
Table 1: Comparison of Antioxidant Enzyme Activity in a Rat Model of Oxidative Stress
| Parameter | Control Group (Vehicle) | This compound Group (100 mg/kg) | % Change vs. Control |
| Superoxide Dismutase (SOD) (U/mg protein) | 125.4 ± 10.2 | 188.6 ± 12.5 | +50.4% |
| Catalase (CAT) (U/mg protein) | 45.2 ± 3.8 | 65.1 ± 4.9 | +44.0% |
| Glutathione Peroxidase (GPx) (U/mg protein) | 30.8 ± 2.9 | 48.2 ± 3.5 | +56.5% |
| Malondialdehyde (MDA) (nmol/mg protein) | 2.1 ± 0.3 | 0.9 ± 0.2 | -57.1% |
Data are presented as mean ± SD. Statistical significance was determined by Student's t-test (p < 0.05).
Experimental Protocol: Induction of Oxidative Stress and Evaluation of Antioxidant Activity
-
Animal Model: Male Wistar rats (200-250g).
-
Induction of Oxidative Stress: Animals in the control and treatment groups receive an intraperitoneal (i.p.) injection of carbon tetrachloride (CCl₄) at a dose of 1 mL/kg body weight (50% v/v in olive oil) to induce oxidative stress.
-
Treatment Groups:
-
Control Group: Receives the vehicle (e.g., corn oil) orally for 14 days prior to CCl₄ administration.
-
This compound Group: Receives this compound (100 mg/kg body weight, suspended in corn oil) orally for 14 days prior to CCl₄ administration.
-
-
Sample Collection: 24 hours after CCl₄ administration, animals are euthanized, and liver tissue is collected for biochemical analysis.
-
Biochemical Assays:
-
SOD, CAT, and GPx activities are measured using commercially available assay kits according to the manufacturer's instructions.
-
Lipid peroxidation is assessed by measuring malondialdehyde (MDA) levels using the thiobarbituric acid reactive substances (TBARS) assay.[4]
-
Protein concentration is determined by the Bradford method to normalize enzyme activities.
-
Signaling Pathway: Nrf2 Activation
The antioxidant effects of this compound are partly mediated by the activation of the Nrf2 signaling pathway.[3][5] Under oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the transcription of antioxidant genes, including those for SOD, CAT, and GPx.
Nrf2 activation pathway by this compound.
Anti-inflammatory Effects of this compound
This compound exhibits potent anti-inflammatory properties by modulating key inflammatory pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway.[6][7] It has been shown to reduce the expression of pro-inflammatory cytokines and mediators.[8][9]
Table 2: Comparison of Pro-inflammatory Cytokine Levels in a Lipopolysaccharide (LPS)-Induced Inflammation Model
| Parameter | Control Group (Saline) | LPS-Treated Group | LPS + this compound (50 mg/kg) |
| TNF-α (pg/mL) | 15.2 ± 2.1 | 258.4 ± 20.5 | 95.7 ± 11.3 |
| IL-6 (pg/mL) | 8.9 ± 1.5 | 189.6 ± 15.8 | 62.3 ± 8.1 |
| IL-1β (pg/mL) | 12.5 ± 1.9 | 155.3 ± 13.2 | 55.4 ± 7.6 |
Data are presented as mean ± SD. Statistical significance was determined by ANOVA followed by Tukey's post-hoc test (p < 0.05).
Experimental Protocol: LPS-Induced Systemic Inflammation
-
Animal Model: Male C57BL/6 mice (8-10 weeks old).
-
Treatment Groups:
-
Control Group: Receives saline orally.
-
LPS-Treated Group: Receives a single i.p. injection of LPS (10 mg/kg) to induce systemic inflammation.
-
LPS + this compound Group: Pre-treated with this compound (50 mg/kg, orally) for 7 days before LPS injection.
-
-
Sample Collection: Blood is collected 6 hours after LPS injection. Serum is separated for cytokine analysis.
-
Cytokine Analysis: Serum levels of TNF-α, IL-6, and IL-1β are quantified using commercially available ELISA kits.
Signaling Pathway: NF-κB Inhibition
Inflammatory stimuli like LPS typically lead to the activation of the NF-κB pathway.[6][10] this compound can inhibit this pathway, preventing the translocation of NF-κB into the nucleus and thereby suppressing the transcription of pro-inflammatory genes.[7][11]
References
- 1. Anti-oxidant properties of this compound - Gamma Oryzanol [oryzanol.in]
- 2. Characterization of the Antioxidant Effects of γ-Oryzanol: Involvement of the Nrf2 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of the Antioxidant Effects of γ-Oryzanol: Involvement of the Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How to assess antioxidant activity? Advances, limitations, and applications of in vitro, in vivo, and ex vivo approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Effects of gamma oryzanol on factors of oxidative stress and sepsis-induced lung injury in experimental animal model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biochemical, Biological, and Clinical Properties of γ-Oryzanol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti-inflammatory properties of this compound - Gamma Oryzanol [oryzanol.in]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Oryzanol Ameliorates DSS-Stimulated Gut Barrier Damage via Targeting the Gut Microbiota Accompanied by the TLR4/NF-κB/NLRP3 Cascade Response In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
head-to-head comparison of different gamma-oryzanol delivery systems
A Head-to-Head Comparison of Gamma-Oryzanol (B192022) Delivery Systems
This compound, a naturally occurring mixture of ferulic acid esters of sterols and triterpene alcohols found in rice bran oil, is lauded for its potent antioxidant, anti-inflammatory, and cholesterol-lowering properties.[1][2][3] However, its clinical efficacy is hampered by its poor water solubility and low oral bioavailability, which limits its absorption in the gastrointestinal tract.[1][4][5][6] To overcome these challenges, various advanced drug delivery systems have been developed to enhance the solubility, stability, and therapeutic potential of this compound.[5][6][7]
This guide provides a , supported by experimental data from recent studies. We will delve into the performance of microspheres, emulsions and nanoemulsions, self-nanoemulsifying drug delivery systems (SNEDDS), liposomes, and zein (B1164903) nanoparticles.
Data Presentation: Performance Metrics of this compound Delivery Systems
The following tables summarize the quantitative data on the physicochemical characteristics and bioavailability of various this compound formulations.
Table 1: Physicochemical Characterization of this compound Delivery Systems
| Delivery System | Carrier/Composition | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Drug Loading/Encapsulation Efficiency (%) | Reference |
| Microspheres | Biodegradable polymers | - | - | - | - | [4] |
| Liposomes | Phosphatidylserine (B164497), γ-Oryzanol | 134.83 | 0.19 | -28.43 | - | [8][9] |
| Nanoemulsions | Fish oil, MCT, Tween 80, Span 20 | ~152 | 0.23 | - | - | [10] |
| Nanoemulsions | Sodium caseinate, citrus pectin, rice bran oil | 30.1 ± 1 | - | - | - | [11][12] |
| SNEDDS | Capryol 90, Labrasol, Transcutol HP | 15.03 ± 0.18 to 22.97 ± 0.44 | - | - | 91.36 ± 0.64 to 99.07 ± 0.22 | [1][2] |
| S-SNEDDS | Aerosil 200 (Solid Carrier) | - | 0.403 ± 1.12 | - | 96.23 ± 0.65 | [13] |
| Zein Nanoparticles | Zein (0.3-0.5% w/v) | 93.24 - 993.13 | - | - | - | [3][14] |
MCT: Medium-Chain Triglyceride; SNEDDS: Self-Nanoemulsifying Drug Delivery System; S-SNEDDS: Solid Self-Nanoemulsifying Drug Delivery System.
Table 2: Bioavailability and In Vitro Release of this compound from Different Delivery Systems
| Delivery System | Animal Model | Cmax (µg/mL) | Tmax (h) | Relative Bioavailability (%) | In Vitro Release (1 hour) | Reference |
| Triolein (B1671897) Solution (Control) | Rabbits | 6.37 ± 1.48 | 2 | 0.51 ± 0.06 | 12.23 ± 0.45 (Pure Drug) | [4][15] |
| Microspheres | Rabbits | 130.30 ± 30.40 | 2 | 16.63 ± 1.71 | - | [4][15] |
| Emulsion | Rabbits | 555 ± 100 | 2 | 100 (Standard) | - | [15] |
| TRF-Emulsion | Rabbits | 525 ± 95 | 2 | 109.60 ± 13.83 | - | [15] |
| SNEDDS | - | - | - | - | >90% (Optimized Formula) | [1][2] |
| S-SNEDDS | - | - | - | - | 90.02 ± 1.02 (Formula F-5) | [13] |
Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; TRF: Tocotrienol Rich Fraction.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vivo Bioavailability Study (Microspheres vs. Triolein Solution)
-
Objective: To compare the intestinal absorption and bioavailability of this compound from biodegradable microspheres and a triolein solution.
-
Animal Model: Rabbits.
-
Administration: A single oral dose of this compound (150 mg/kg of body weight) was administered to the rabbits. One group received the this compound loaded in microspheres, and the control group received it dissolved in a triolein solution.[4]
-
Sample Collection: Blood plasma samples were collected at predetermined intervals after administration.[4]
-
Analytical Method: The concentration of this compound in the plasma samples was quantified using High-Performance Liquid Chromatography (HPLC).[4]
-
Data Analysis: The maximum plasma concentration (Cmax) and the time to reach Cmax (Tmax) were determined from the plasma concentration-time profiles. Statistical analysis (One-way ANOVA) was used to compare the means of this compound absorbed from the two formulations.
Preparation and Characterization of Liposomes
-
Objective: To formulate and characterize liposome (B1194612) nanocarriers for this compound.
-
Method: The thin-film hydration method was employed.[9]
-
80 mg of this compound and 20 mg of phosphatidylserine were dissolved in a chloroform-methanol mixture (9:1 ratio).[9]
-
The organic solvent was evaporated under vacuum at 60°C, forming a thin lipid film on the flask's inner surface.[9]
-
The film was hydrated with Phosphate-Buffered Saline (PBS, pH 7.4) and vortexed to form multilamellar liposomes.[9]
-
-
Characterization:
In Vitro Drug Release Study (S-SNEDDS)
-
Objective: To evaluate the in vitro dissolution rate of this compound from a solid self-nanoemulsifying drug delivery system (S-SNEDDS).
-
Apparatus: USP Dissolution Apparatus Type II (Paddle type).[13]
-
Dissolution Medium: 900 mL of phosphate (B84403) buffer (pH 6.8) maintained at 37 ± 0.5°C.[13]
-
Procedure:
-
Results: The percentage of drug released was calculated and plotted against time. The S-SNEDDS formulation showed a significantly higher drug release (90.02% in one hour) compared to the pure drug and the marketed tablet (41.02% in one hour).[13]
Mandatory Visualizations
The following diagrams illustrate key experimental workflows and logical relationships in the development of this compound delivery systems.
References
- 1. hrpub.org [hrpub.org]
- 2. hrpub.org [hrpub.org]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. Biochemical, Biological, and Clinical Properties of γ-Oryzanol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tpcj.org [tpcj.org]
- 7. researchgate.net [researchgate.net]
- 8. Liposome Nanocarriers Based on γ Oryzanol: Preparation, Characterization, and In Vivo Assessment of Toxicity and Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Comparison of this compound Nanoemulsions Fabricated by Different High Energy Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Preparation and characterization of gamma oryzanol loaded zein nanoparticles and its improved stability - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Bioavailability and Pharmacokinetics Studies of Gamma Oryzanol - Universiti Putra Malaysia Institutional Repository [psasir.upm.edu.my]
A Comparative Guide to the Bio-equivalence of Gamma-Oryzanol Formulations
For Researchers, Scientists, and Drug Development Professionals
Gamma-oryzanol (B192022), a mixture of ferulic acid esters of sterols and triterpene alcohols found in rice bran oil, has garnered significant interest for its therapeutic potential, including its antioxidant, anti-inflammatory, and cholesterol-lowering properties. However, its poor water solubility and low oral bioavailability present considerable challenges for its clinical application. This guide provides an objective comparison of the bio-equivalence of different this compound formulations, supported by experimental data, to aid researchers in the development of more effective delivery systems.
Overcoming the Bioavailability Challenge
The hydrophobic nature of this compound significantly limits its absorption in the gastrointestinal tract. To enhance its bioavailability, various advanced drug delivery systems have been developed. These formulations aim to improve the solubility and absorption of this compound, thereby increasing its therapeutic efficacy. This guide focuses on the comparative performance of several of these formulations:
-
Conventional Oil Solutions: Simple solutions of this compound in an oil carrier.
-
Emulsions: Dispersions of oil and water, which can increase the surface area for absorption.
-
Microspheres: Small spherical particles that can encapsulate the active compound.
-
Nanoemulsions: Emulsions with droplet sizes in the nanometer range, offering a larger surface area and potentially better absorption.
-
Self-Nanoemulsifying Drug Delivery Systems (SNEDDS): Isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form nanoemulsions upon contact with aqueous media in the gastrointestinal tract.
Data Presentation: Pharmacokinetic Parameters
The following tables summarize the key pharmacokinetic parameters of different this compound formulations from preclinical studies. These parameters are crucial for evaluating and comparing the bio-equivalence of the various delivery systems.
Table 1: Comparative Pharmacokinetics of this compound in a Triolein (B1671897) Solution vs. Microspheres in Rabbits
| Formulation | Cmax (µg/mL) | Tmax (hours) |
| Triolein Solution | 6.37 ± 1.48 | 2 |
| Microspheres | 130.30 ± 30.40 | 2 |
Data sourced from a study in rabbits orally administered 150 mg/kg of this compound.
Table 2: Relative Bioavailability of Various this compound Formulations in Rabbits
| Formulation | Relative Bioavailability (Frelative) (%) |
| Triolein Solution | 0.51 ± 0.06 |
| Microspheres | 16.63 ± 1.71 |
| Emulsion | 100 (Reference) |
| TRF-Emulsion* | 109.60 ± 13.83 |
*TRF: Tocotrienol-rich fraction. The absolute bioavailability of the emulsion was 6.61 ± 0.86%.[1]
Table 3: Pharmacokinetic Parameters of a this compound Nanoemulsion in Rats
| Parameter | Unit | Value |
| Cmax | ng/mL | 153.20 ± 7.16 |
| Tmax | hours | 0.89 ± 0.15 |
| AUC(0-t) | ng/mL·h | 1521.20 ± 140.20 |
| AUC(0-∞) | ng/mL·h | 1897.40 ± 204.05 |
| t1/2z | hours | 18.52 ± 2.54 |
*Data from a study in rats after intragastric administration of a 60 mg/kg dose.[2]
Table 4: Effect of Tween 80 on the Pharmacokinetics of Ferulic Acid (a Metabolite of this compound) in Rats
| Parameter | Without Tween 80 | With 1% Tween 80 |
| Cmax (ng/mL) | 167.07 ± 34.69 | 129.50 ± 27.03 |
| Tmax (min) | 31.67 ± 23.17 | 46.67 ± 39.33 |
| AUC0-∞ (ng·min/mL) | 40228.83 ± 6439.01 | 63738.28 ± 599.00 |
*This study suggests that while Tween 80 can enhance the overall bioavailability (AUC), it may decrease the peak plasma concentration (Cmax).[3][4]
Experimental Protocols
In Vivo Bioavailability Study in Rabbits (for Microspheres)
-
Subjects: Rabbits were acclimatized for two weeks, provided with a standard commercial feed and free access to water. The animals were fasted overnight before the study but had continued access to water.
-
Formulations and Dosing: The rabbits were divided into two groups. One group received this compound in a triolein solution, and the other received this compound-loaded microspheres. A dose equivalent to 150 mg/kg of this compound was administered orally via a feeding tube connected to a syringe.
-
Blood Sampling: Plasma samples were collected at various intervals after administration.
-
Analytical Method: The concentration of this compound in the plasma was quantified using High-Performance Liquid Chromatography (HPLC).
In Vivo Pharmacokinetic Study in Rats (for Nanoemulsion)
-
Subjects: The study was conducted on rats.
-
Formulation and Dosing: A this compound loaded self-nanoemulsion was administered intragastrically at a dose of 60 mg/kg.
-
Pharmacokinetic Analysis: Plasma concentrations of this compound were measured at different time points to determine pharmacokinetic parameters including Cmax, Tmax, and AUC.
HPLC Method for Quantification of this compound in Plasma
-
Extraction: A liquid-liquid extraction method is commonly used to extract this compound from plasma. A mixture of acetone (B3395972) and isopropyl alcohol (1:1, v/v) has been shown to provide high recovery (95%).
-
Chromatographic System: An HPLC system with a PDA detector is used.
-
Column: A C-18 column (e.g., 4.6 mm × 150 cm, 5 µm) is typically employed.
-
Mobile Phase: A common mobile phase is 1% acetic acid in methanol:acetonitrile (65:35, v/v).
-
Flow Rate: A flow rate of 1.2 mL/min is often used.
-
Detection: The wavelength for detection is set at 326 nm.
-
Validation: The method should be validated for linearity, precision, accuracy, selectivity, and stability according to regulatory guidelines.
Mandatory Visualizations
Experimental Workflow for Bioavailability Studies
Caption: Workflow for a typical preclinical bio-equivalence study of this compound formulations.
Signaling Pathway: this compound's Cholesterol-Lowering Effect
Caption: Mechanism of this compound in reducing cholesterol levels.
Signaling Pathway: this compound's Antioxidant and Anti-inflammatory Actions
Caption: Dual antioxidant and anti-inflammatory mechanisms of this compound.
References
- 1. Bioavailability and Pharmacokinetics Studies of Gamma Oryzanol - Universiti Putra Malaysia Institutional Repository [psasir.upm.edu.my]
- 2. bepls.com [bepls.com]
- 3. europeanreview.org [europeanreview.org]
- 4. Pharmacokinetics study of ferulic acid in rats after oral administration of γ-oryzanol under combined use of Tween 80 by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Proteomic Guide: Gamma-Oryzanol Versus Other Antioxidants in Cellular Regulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cellular proteomic changes induced by gamma-oryzanol (B192022) and other well-known antioxidants, including curcumin (B1669340), quercetin, and resveratrol. The information herein is compiled from various proteomics studies, offering insights into the distinct and overlapping molecular mechanisms through which these compounds exert their biological effects. All quantitative data is summarized for comparative analysis, and detailed experimental protocols from the cited studies are provided.
Comparative Analysis of Proteomic Alterations
The following tables summarize the key differentially expressed proteins identified in proteomics studies of cells treated with this compound, curcumin, quercetin, and resveratrol.
Table 1: this compound
| Protein | Cell/Tissue Type | Fold Change | Key Function/Pathway | Reference |
| Glutathione S-transferase (Gst) | Mouse Hippocampus | Increased | Nrf2 signaling pathway, Redox homeostasis | [1] |
| Cytochrome b-c1 complex subunit Rieske | Mouse Hippocampus | Increased | Mitochondrial energy metabolism | [1] |
| Apolipoprotein E | Mouse Hippocampus | Increased | Lipid metabolism | [1] |
| Glial fibrillary acidic protein | Mouse Hippocampus | Decreased | Neuroinflammation | [1] |
| Various proteins | Rat Liver | Modulated | Lipid metabolism, Inflammation, Oxidative stress, Sirtuin signaling | [2] |
| Various proteins | Rat Myocardium | Modulated | Lipid metabolism, Fibrosis, Cardiac contractility, EIF2 pathway | [3][4] |
Table 2: Curcumin
| Protein | Cell/Tissue Type | Fold Change | Key Function/Pathway | Reference |
| 3-PGDH, ERP29 | MCF-7 (Breast Cancer) | Up-regulated | Apoptosis, Protein folding | [5] |
| TDP-43, SF2/ASF, eIF3i | MCF-7 (Breast Cancer) | Down-regulated | mRNA splicing, Translation | [5] |
| GAPDH, ENO1, HSP90AA1 | U-87 MG (Glioblastoma), SH-SY5Y (Neuroblastoma) | Modulated | Glycolysis, Post-translational protein modification | [6] |
| GSTP1, PRDX6 | HCT-8/VCR (Colon Cancer) | Down-regulated | Multidrug resistance | [7] |
| Various proteins | SW480 (Colorectal Cancer) | 22 up, 6 down | Chemosensitization to 5-FU | [8] |
Table 3: Quercetin
| Protein | Cell/Tissue Type | Fold Change | Key Function/Pathway | Reference |
| Heat shock protein 90 (Hsp90) | PC-3 (Prostate Cancer) | -1.75 | Apoptosis | [9] |
| Various proteins | K562 (Leukemia) | 112 modulated | Translational machinery, RNA metabolism, Antioxidant defense | [10] |
| IQGAP1 | HepG2 (Liver Cancer) | Modulated | Cell proliferation and migration | [11] |
| AMPKα, AMPKβ | Simocephalus vetulus | Increased | Anti-aging, Energy metabolism | [12] |
| Various proteins | K562 (Leukemia) | Predominantly down-regulated | Translational machinery stop | [13] |
Table 4: Resveratrol
| Protein | Cell/Tissue Type | Fold Change | Key Function/Pathway | Reference |
| Heat shock protein 27 (HSP27) | MCF-7 (Breast Cancer) | Down-regulated | Apoptosis, Chemosensitization to Doxorubicin | [14][15] |
| Triosephosphate isomerase | MCF-7 (Breast Cancer) | Up-regulated | Glycolysis | [14] |
| Various proteins | A549 (Lung Cancer) | Modulated | Cytoskeletal remodeling, Suppression of EMT | [16] |
| S6K1 (downstream of Akt/mTORC1) | MCF7 (Breast Cancer) | Decreased phosphorylation | Autophagy regulation | [17] |
| Various proteins | Cardiomyocytes | 830 modulated | Energy metabolism, Cell survival, Stress response | [18] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways affected by these antioxidants and a general workflow for comparative proteomics.
References
- 1. γ-Oryzanol Improves Cognitive Function and Modulates Hippocampal Proteome in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proteomic study of this compound preventive effect on a diet-induced non-alcoholic fatty liver disease model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. Cardioprotective Effect of this compound on Myocardium Proteome of Rats Submitted to Diet-Induced Obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Proteomic identification of differentially expressed proteins in curcumin-treated MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Proteomic Analysis on Anti-Proliferative and Apoptosis Effects of Curcumin Analog, 1,5-bis(4-Hydroxy-3-Methyoxyphenyl)-1,4-Pentadiene-3-One-Treated Human Glioblastoma and Neuroblastoma Cells [frontiersin.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Proteomic analysis of the chemosensitizing effect of curcumin on CRC cells treated with 5-FU - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Proteomic Analysis of Quercetin-Treated K562 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Anti-Aging Effects of Quercetin in Cladocera Simocephalus vetulus Using Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Proteomic Profiling Reveals That Resveratrol Inhibits HSP27 Expression and Sensitizes Breast Cancer Cells to Doxorubicin Therapy | PLOS One [journals.plos.org]
- 15. Proteomic Profiling Reveals That Resveratrol Inhibits HSP27 Expression and Sensitizes Breast Cancer Cells to Doxorubicin Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Quantitative Chemical Proteomics Reveals Resveratrol Inhibition of A549 Cell Migration Through Binding Multiple Targets to Regulate Cytoskeletal Remodeling and Suppress EMT - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. mdpi.com [mdpi.com]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for gamma-Oryzanol
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. The proper disposal of chemical waste, such as gamma-Oryzanol, is a critical component of laboratory safety and regulatory compliance. Adherence to established protocols minimizes risks to personnel and the environment. This guide provides essential, immediate safety and logistical information for the proper disposal of this compound.
Core Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with the appropriate personal protective equipment (PPE). Given its classification as a substance with high acute dermal toxicity, the following PPE is mandatory:
-
Gloves: Wear chemical-resistant gloves.
-
Eye Protection: Use safety goggles or a face shield.
-
Lab Coat: A lab coat or other protective clothing is required to prevent skin contact.[1]
All handling of solid this compound that may generate dust should be conducted in a certified chemical fume hood to prevent inhalation.[1]
Quantitative Data Summary
Currently, specific quantitative limits for the disposal of this compound are not widely established and are subject to local and institutional regulations. However, for acutely toxic chemicals, often referred to as "P-listed" wastes by the EPA, stringent quantity and container size limits are in place. For instance, the collection of P-listed chemical waste is often restricted to containers not exceeding one quart (approximately one liter).[2] It is best practice to treat this compound with similar caution.
| Parameter | Guideline | Citation |
| Waste Container Size | Recommended not to exceed 1 quart (~1 liter) for acutely toxic solids. | [2] |
| Rinsate Collection | For highly toxic chemicals, the first three rinses of an empty container must be collected as hazardous waste. | [3][4] |
Detailed Disposal Protocol for this compound
The following step-by-step protocol outlines the proper disposal procedure for this compound waste in a laboratory setting. This protocol is a general guideline and should be adapted to comply with your institution's specific Environmental Health and Safety (EHS) policies.
Materials:
-
Appropriate Personal Protective Equipment (PPE)
-
Designated, compatible hazardous waste container (clearly labeled)
-
Waste log
-
Sealable plastic bags for contaminated disposables
-
Chemical fume hood
Procedure:
-
Waste Segregation:
-
Container Management:
-
Labeling:
-
Storage:
-
Disposal of Contaminated Disposables:
-
Place all disposable items contaminated with this compound, such as gloves and wipes, into a sealable plastic bag. This bag should then be placed into the designated solid hazardous waste container.[2]
-
-
Decontamination of Empty Containers:
-
Empty containers that held pure this compound must be treated as hazardous waste.[2][7]
-
Alternatively, for less acutely toxic substances, triple rinsing with a suitable solvent is a common practice. For a highly toxic substance like this compound, it is recommended that the first three rinses be collected as hazardous waste.[3][4] The rinsed container can then be air-dried and disposed of as regular waste, after defacing the original label.[3][8] Always consult your EHS office for the approved procedure at your institution.
-
-
Waste Pickup:
Visualizing the Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
- 1. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 2. Acutely Toxic ‘P-listed’ Hazardous Chemical Waste Guidance | Office of Research [bu.edu]
- 3. benchchem.com [benchchem.com]
- 4. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 7. Chapter 5 - Managing Hazardous Waste [ehs.cornell.edu]
- 8. vumc.org [vumc.org]
Comprehensive Safety and Handling Guide for Gamma-Oryzanol
This guide provides essential safety protocols and logistical information for the handling and disposal of gamma-Oryzanol in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
When handling this compound, it is crucial to use appropriate personal protective equipment to minimize exposure and ensure personal safety. Exposure can cause skin, eye, and respiratory system irritation.[1] The following PPE is required:
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields. | To prevent eye contact which can lead to irritation.[1][2] |
| Skin Protection | - Chemical impermeable gloves.- Fire/flame resistant and impervious clothing.- Full-length lab coat. | This compound is classified as fatal in contact with skin.[2][3] Protective clothing prevents contact with skin.[2] |
| Respiratory Protection | In case of insufficient ventilation or dust formation, wear suitable respiratory equipment. | To prevent inhalation of dust, which may be harmful.[1][2] |
Operational Plan for Handling this compound
A systematic approach to handling this compound from receipt to use is critical for safety and to maintain the integrity of the compound.
Step 1: Receiving and Storage
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the container tightly closed in a dry, cool, and well-ventilated place.[2]
-
Keep away from heat, sources of ignition, and strong oxidizing agents.[1][4]
-
The substance may be altered by light, so protection from direct sunlight is necessary.[4]
Step 2: Preparation for Use
-
Work in a well-ventilated area, preferably with local exhaust ventilation or in a fume hood to control airborne levels.[1][2]
-
Ensure that an eyewash station and safety shower are readily accessible.
Step 3: Handling and Use
-
Avoid the formation of dust and aerosols.[2]
-
Do not get this compound in your eyes, on your skin, or on your clothing.[2][3]
-
Use non-sparking tools to prevent fire caused by electrostatic discharge.[2]
Step 4: Accidental Release Measures
-
In case of a spill, shut off all sources of ignition.[1]
-
Evacuate personnel to a safe area and ensure adequate ventilation.[2]
-
Use a shovel to collect the spilled material into a suitable, closed container for disposal.[1][2]
-
Clean the spill area by rinsing contaminated surfaces with copious amounts of water.[1]
First-Aid Measures
In case of exposure, immediate action is necessary:
| Exposure Route | First-Aid Procedure |
| Skin Contact | Immediately remove any clothing soiled by the product.[3] Wash the contaminated skin with plenty of water and non-abrasive soap.[1] Seek immediate medical attention.[3] |
| Eye Contact | Flush eyes with running water for a minimum of 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek medical attention.[1] |
| Inhalation | Move the victim into fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Consult a doctor.[2] |
| Ingestion | If symptoms persist, consult a doctor.[3] Induce vomiting only if directed by medical personnel.[1] |
Disposal Plan
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and adhere to regulations.
-
Waste Disposal: Disposal must be made according to official regulations.[3] Do not dispose of it together with household garbage.[3] Do not allow the product to reach the sewage system.[3]
-
Contaminated Packaging: Uncleaned packaging should be disposed of in the same manner as the product itself.[3]
-
Consult Authorities: Consult federal, state, and/or local authorities for assistance on disposal.[1]
Toxicological Data
The following table summarizes the acute toxicity data for this compound.
| Test | Species | Dose |
| Oral LD50 | Rat | >25 g/kg[3][4] |
| Dermal LD50 | Rat | 100 mg/kg[4] |
| Oral LD50 | Mouse | 250,000 mg/kg[1] |
| Dermal LD50 | Guinea Pig | 100 mg/kg[1] |
Experimental Protocols
The procedures for handling this compound are based on established laboratory safety protocols for hazardous chemicals rather than specific experimental methodologies. The operational plan provided in this document outlines the necessary step-by-step safety procedures.
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
